SG62
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C20H33N3 |
|---|---|
分子量 |
315.5 g/mol |
IUPAC 名称 |
[4-[3-[5-[(2S)-1-methylpyrrolidin-2-yl]-3-pyridinyl]propyl]cyclohexyl]methanamine |
InChI |
InChI=1S/C20H33N3/c1-23-11-3-6-20(23)19-12-18(14-22-15-19)5-2-4-16-7-9-17(13-21)10-8-16/h12,14-17,20H,2-11,13,21H2,1H3/t16?,17?,20-/m0/s1 |
InChI 键 |
VZHOLUWMIQPODK-UHYCVJNDSA-N |
手性 SMILES |
CN1CCC[C@H]1C2=CN=CC(=C2)CCCC3CCC(CC3)CN |
规范 SMILES |
CN1CCCC1C2=CN=CC(=C2)CCCC3CCC(CC3)CN |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Cortisol-Regulating Mechanism of SG62
Disclaimer: Initial searches for a compound specifically named "SG62" did not yield public domain information. This technical guide has been constructed using information on the investigational drug SPI-62 (clofutriben) , a potent and selective 11β-hydroxysteroid dehydrogenase type 1 (HSD-1) inhibitor, to serve as a representative example of a novel mechanism for cortisol regulation. All data and protocols described herein are based on publicly available information regarding SPI-62 and its mechanism of action.
Executive Summary
Excess cortisol, a state known as hypercortisolism, is implicated in a range of metabolic and endocrine disorders, including Cushing's syndrome and autonomous cortisol secretion (ACS).[1][2][3] While systemic cortisol levels are regulated by the hypothalamic-pituitary-adrenal (HPA) axis, local cortisol concentrations within specific tissues are critically controlled by the enzyme 11β-hydroxysteroid dehydrogenase type 1 (HSD-1).[1][4][5] This enzyme converts inactive cortisone (B1669442) into active cortisol, thereby amplifying glucocorticoid receptor (GR) signaling in target tissues like the liver, adipose tissue, and brain.[4] this compound (represented by SPI-62) is a novel, potent, and selective HSD-1 inhibitor designed to reduce intracellular cortisol levels, offering a targeted therapeutic approach to mitigate the pathological effects of hypercortisolism.[1][4][5] This document provides a detailed overview of the mechanism of action, experimental validation, and clinical potential of this therapeutic strategy.
Core Mechanism of Action: HSD-1 Inhibition
The primary mechanism of action for this compound is the competitive inhibition of the HSD-1 enzyme.[1] This enzyme is responsible for the intracellular conversion of cortisone to cortisol, a key step in regulating the amount of active glucocorticoid available to bind to the glucocorticoid receptor (GR).[4][5]
Normal Cortisol Activation:
-
Inactive cortisone enters the cell.
-
HSD-1, located within the endoplasmic reticulum, catalyzes the conversion of cortisone to active cortisol.
-
Increased intracellular cortisol binds to and activates the GR.
-
The activated GR-cortisol complex translocates to the nucleus, where it modulates the transcription of target genes, leading to various metabolic effects.[6]
This compound-Mediated Inhibition:
-
This compound enters the cell and binds to the active site of the HSD-1 enzyme.
-
This binding prevents HSD-1 from converting cortisone to cortisol.
-
The resulting decrease in intracellular cortisol leads to reduced GR activation.
-
Consequently, the downstream pathological effects of excess cortisol in target tissues are attenuated.[7]
This targeted approach allows for the modulation of cortisol activity at the tissue level without significantly altering systemic circulating cortisol levels, which remain under the control of the HPA axis.[4]
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. oxfordbrc.nihr.ac.uk [oxfordbrc.nihr.ac.uk]
- 4. PSUN20 The ACSPIRE Trial: 11beta-Hydroxysteroid Dehydrogenase Type 1 (HSD-1) Inhibition for Autonomous Cortisol Secretion and Adrenal Cushing's Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. endocrine-abstracts.org [endocrine-abstracts.org]
- 6. Physiology, Cortisol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. hra.nhs.uk [hra.nhs.uk]
The Therapeutic Potential of SPI-62 (Clofutriben): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SPI-62 (now known as clofutriben) is an orally bioavailable, potent, and selective small molecule inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (HSD-1). This enzyme is responsible for the intracellular conversion of inactive cortisone (B1669442) to active cortisol. By inhibiting HSD-1, SPI-62 aims to reduce intracellular cortisol levels in key tissues, thereby mitigating the adverse effects of cortisol excess observed in various endocrine and inflammatory diseases. This technical guide provides a comprehensive overview of the therapeutic potential of SPI-62, detailing its mechanism of action, summarizing preclinical and clinical data, and outlining key experimental protocols.
Introduction
Excess intracellular glucocorticoid activity is a key driver of pathology in a range of conditions, including Cushing's syndrome, autonomous cortisol secretion (ACS), and polymyalgia rheumatica (PMR).[1] Glucocorticoids, such as cortisol, exert their effects by binding to the glucocorticoid receptor (GR), a ubiquitously expressed nuclear receptor that regulates the transcription of a wide array of genes. The intracellular concentration of cortisol is a critical determinant of GR activation.
The enzyme 11β-hydroxysteroid dehydrogenase type 1 (HSD-1) plays a crucial role in amplifying glucocorticoid signaling by converting circulating inactive cortisone into active cortisol within target cells.[2] Tissues with high HSD-1 expression, such as the liver, adipose tissue, skeletal muscle, and the brain, are particularly susceptible to the detrimental effects of cortisol excess.[3][4]
SPI-62 (clofutriben) is a novel therapeutic agent designed to selectively inhibit HSD-1, offering a targeted approach to reducing intracellular cortisol levels without affecting systemic cortisol production.[2] This localized modulation of glucocorticoid activity presents a promising strategy to treat conditions of cortisol excess while potentially avoiding the side effects associated with systemic cortisol suppression.[5]
Mechanism of Action
SPI-62's primary mechanism of action is the potent and selective inhibition of the HSD-1 enzyme.[2] By binding to HSD-1, SPI-62 prevents the conversion of cortisone to cortisol within target cells.[3] This leads to a reduction in the intracellular concentration of active cortisol available to bind to and activate the glucocorticoid receptor (GR).[3] Consequently, the downstream transcriptional effects of GR are attenuated, leading to a amelioration of the signs and symptoms associated with cortisol excess.
dot
Caption: Mechanism of action of SPI-62 (clofutriben).
Therapeutic Potential and Clinical Development
SPI-62 is being investigated for its therapeutic potential in several conditions characterized by cortisol excess.
Cushing's Syndrome
Cushing's syndrome is a debilitating endocrine disorder caused by prolonged exposure to high levels of cortisol.[2] By reducing intracellular cortisol, SPI-62 has the potential to address many of the metabolic and clinical features of this disease.
Interim results from the Phase 2 RESCUE trial (NCT05307328) in patients with ACTH-dependent Cushing's syndrome have shown that SPI-62 can normalize urine free cortisol levels in over 60% of patients without causing adrenal insufficiency.[5] Patients have also reported clinical benefits such as recovery of muscle strength, weight loss, and improved sleep.[5]
Autonomous Cortisol Secretion (ACS)
ACS is a common condition where a benign adrenal tumor produces excess cortisol. While often subclinical, it is associated with increased morbidity and mortality. The Phase 2 ACSPIRE trial (NCT05436639) is evaluating the efficacy and safety of SPI-62 in patients with ACS.[6]
Polymyalgia Rheumatica (PMR)
PMR is an inflammatory condition that is typically treated with glucocorticoids like prednisolone (B192156).[1] However, long-term glucocorticoid use is associated with significant side effects. A Phase 2 clinical trial (NCT05436652) is investigating SPI-62 in combination with prednisolone in patients with PMR. The goal is to determine if SPI-62 can mitigate the toxic effects of prednisolone while maintaining its anti-inflammatory efficacy.
Type 2 Diabetes Mellitus
In a pilot study of subjects with diabetic peripheral neuropathy, SPI-62 showed clinically meaningful improvements in HbA1c, glucose, cholesterol, and triglycerides compared to placebo.[7]
Preclinical and Clinical Data
Preclinical Data
A study in a mouse model of Cushing's syndrome demonstrated that SPI-62 can prevent the adverse effects of excess corticosterone (B1669441) (the rodent equivalent of cortisol).[8]
Table 1: Summary of Key Preclinical Findings in a Mouse Model of Cushing's Syndrome [8][9][10]
| Parameter | Effect of Corticosterone (CORT) | Effect of SPI-62 + CORT |
| Food Consumption | Increased | Normalized in a dose-dependent manner |
| Body Weight Gain | Accelerated | Prevented in a dose-dependent manner |
| Insulin Resistance | Increased | Prevented |
| Skeletal Myoatrophy | Induced | Prevented |
| Grip Strength | Reduced | Prevented |
| Skin Atrophy | Induced | Prevented |
Clinical Data
Phase 1 studies in healthy adults showed that SPI-62 was generally well-tolerated and demonstrated maximal liver and brain HSD-1 inhibition.[11]
Table 2: Summary of Key Phase 2 Clinical Trial Data
| Trial | Condition | Key Findings | Reference |
| RESCUE (NCT05307328) | ACTH-dependent Cushing's Syndrome | Interim analysis showed >60% of patients achieved normal urine free cortisol. No signs of adrenal insufficiency. | [5] |
| Pilot Study | Diabetic Peripheral Neuropathy | Clinically meaningful separation from placebo on HbA1c, glucose, cholesterol, and triglycerides at six weeks. | [7] |
| Phase 2 (NCT05436652) | Polymyalgia Rheumatica | Ongoing to evaluate if SPI-62 can mitigate prednisolone toxicity while maintaining efficacy. |
Experimental Protocols
Preclinical Mouse Model of Cushing's Syndrome
This protocol is based on the study by Pan et al. (2024).[8]
-
Animals: Male C57BL/6J mice.
-
Induction of Hypercortisolism: Corticosterone (CORT) administered in the drinking water for 5 weeks.
-
Treatment Groups:
-
Vehicle + Water
-
Vehicle + CORT
-
SPI-62 (low dose) + CORT
-
SPI-62 (medium dose) + CORT
-
SPI-62 (high dose) + CORT
-
-
Administration of SPI-62: Oral gavage once or twice daily.
-
Key Assessments:
-
Metabolic Parameters: Food consumption, body weight, oral glucose tolerance test (OGTT).
-
Body Composition: Assessed by magnetic resonance imaging (MRI).
-
Muscle Function: Grip strength measurement.
-
Inflammatory Markers: Measurement of C-reactive protein (CRP) and other cytokines.
-
Bone Metabolism Markers: Serum levels of osteocalcin (B1147995) and other bone turnover markers.
-
Histology: Skin biopsies to assess for atrophy.
-
dot
Caption: Experimental workflow for the preclinical mouse model.
Phase 2 RESCUE Clinical Trial (NCT05307328)
-
Study Design: A multicenter, randomized, placebo-controlled, crossover study.[12][13]
-
Participants: Adults with a documented diagnosis of ACTH-dependent Cushing's syndrome and active and consistent cortisol excess.[12][13]
-
Intervention:
-
Period 1 (12 weeks): SPI-62 or placebo.
-
Period 2 (12 weeks): Crossover to the other treatment.
-
-
Primary Outcome Measures:
-
Change in urinary HSD-1 ratio (tetrahydrocortisol + allotetrahydrocortisol) / tetrahydrocortisone (B135524) as a biomarker of hepatic HSD-1 activity.[12]
-
-
Secondary Outcome Measures:
dot
Caption: RESCUE Phase 2 clinical trial workflow.
Conclusion
SPI-62 (clofutriben) represents a promising novel therapeutic approach for the treatment of Cushing's syndrome, autonomous cortisol secretion, and potentially as an adjunctive therapy in conditions requiring long-term glucocorticoid treatment like polymyalgia rheumatica. Its targeted mechanism of action, focused on reducing intracellular cortisol levels, has the potential to offer significant clinical benefits with an improved safety profile compared to systemic cortisol-lowering therapies. The ongoing Phase 2 clinical trials will provide further crucial data on the efficacy and safety of SPI-62 in these patient populations. The preclinical data strongly support its potential to mitigate the multifaceted toxicities of glucocorticoid excess.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. businesswire.com [businesswire.com]
- 4. Facebook [cancer.gov]
- 5. cushingsdiseasenews.com [cushingsdiseasenews.com]
- 6. hra.nhs.uk [hra.nhs.uk]
- 7. Sparrow Pharmaceuticals Presents Data on SPI-62 at the European Congress of Endocrinology — Sparrow Pharmaceuticals [sparrowpharma.com]
- 8. The 11β-hydroxysteroid dehydrogenase type 1 inhibitor SPI-62 prevents morbidity in a mouse model of Cushing’s syndrome | bioRxiv [biorxiv.org]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. businesswire.com [businesswire.com]
- 11. endocrine-abstracts.org [endocrine-abstracts.org]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. SPI-62 as a Treatment for Adrenocorticotropic Hormone-dependent Cushing's Syndrome | Clinical Research Trial Listing [centerwatch.com]
- 14. endocrine-abstracts.org [endocrine-abstracts.org]
Clofutriben: A Selective 11β-HSD1 Inhibitor for Glucocorticoid-Mediated Diseases
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Clofutriben (B605633) (formerly SPI-62) is a potent and highly selective, orally bioavailable small molecule inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is a critical regulator of intracellular glucocorticoid levels, catalyzing the conversion of inactive cortisone (B1669442) to active cortisol. By selectively targeting 11β-HSD1 in tissues such as the liver, adipose tissue, and brain, clofutriben aims to mitigate the deleterious effects of cortisol excess associated with various metabolic and inflammatory diseases. This technical guide provides a comprehensive overview of the mechanism of action, pharmacological properties, and clinical evaluation of clofutriben. Detailed experimental protocols and quantitative data from preclinical and clinical studies are presented to support further research and development of this promising therapeutic agent.
Introduction
Excess glucocorticoid activity is a key driver in the pathophysiology of numerous conditions, including Cushing's syndrome, autonomous cortisol secretion, and polymyalgia rheumatica (PMR). The enzyme 11β-HSD1 amplifies glucocorticoid action at the tissue level by regenerating active cortisol from circulating inactive cortisone.[1] Tissues with high 11β-HSD1 expression are particularly vulnerable to the effects of intracellular cortisol excess.[1] Clofutriben is a novel therapeutic agent designed to specifically inhibit 11β-HSD1, offering the potential to ameliorate the harmful effects of glucocorticoid excess while minimizing off-target effects.[1][2]
Mechanism of Action
Clofutriben's primary mechanism of action is the potent and selective inhibition of the 11β-HSD1 enzyme.[2] This inhibition blocks the conversion of cortisone to cortisol within target cells, thereby reducing the local concentration of active glucocorticoids and their subsequent activation of glucocorticoid receptors (GR).[2] By modulating the expression of glucocorticoid-responsive genes, clofutriben aims to improve metabolic parameters and reduce inflammatory responses.[2]
Signaling Pathway
The following diagram illustrates the 11β-HSD1 signaling pathway and the point of inhibition by clofutriben.
Caption: Mechanism of 11β-HSD1-mediated cortisol production and its inhibition by Clofutriben.
Quantitative Data
The following tables summarize the available quantitative data for clofutriben from preclinical and clinical studies.
Table 1: Preclinical Potency and Selectivity of Clofutriben
| Parameter | Species | Value | Reference |
| Ki (11β-HSD1) | Human | 5.3 nM | [3] |
| IC50 (Hepatic 11β-HSD1, in vivo estimate) | Human | 0.0787 nM | [2] |
| Selectivity (11β-HSD1 vs. 11β-HSD2) | - | >560-fold | [4] |
Table 2: Phase 2 Clinical Trial Data for Clofutriben in Cushing's Syndrome (RESCUE Trial)
| Parameter | Clofutriben | Placebo | Reference |
| Normalization of Urine Free Cortisol | >60% of patients | 0% of patients | [2][5] |
| Mean Urinary Cortisol/Cortisone Metabolite Ratio (at Week 6) | 0.21 ± 0.091 | 2.01 ± 0.263 | [6][7] |
| Change in HbA1c | -0.6% | -0.2% | [6][7] |
| Change in Systolic Blood Pressure | -8 mmHg | -3 mmHg | [6][7] |
| Change in LDL Cholesterol | -25 mg/dL | +29 mg/dL | [6][7] |
Table 3: Phase 2 Clinical Trial Data for Clofutriben in Polymyalgia Rheumatica (in combination with Prednisolone)
| Treatment Group | Efficacy vs. Prednisolone (B192156) 10mg + Placebo | Notable Outcomes | Reference |
| Clofutriben 6mg + Prednisolone 10mg | Less Efficacious | Improvement in biomarkers of bone turnover, lipidemia, and insulin (B600854) resistance. | [4] |
| Clofutriben 6mg + Prednisolone 20mg | Similar Efficacy | Maintained improvement in markers of prednisolone toxicity. | [4][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections describe generalized protocols relevant to the evaluation of clofutriben.
In Vitro 11β-HSD1 Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is a common method to determine the in vitro potency of 11β-HSD1 inhibitors.
Principle: The assay measures the production of cortisol from cortisone by recombinant 11β-HSD1. The newly synthesized cortisol competes with a labeled cortisol tracer for binding to a specific antibody, leading to a change in the HTRF signal.
Materials:
-
Recombinant human 11β-HSD1
-
Cortisone (substrate)
-
NADPH (cofactor)
-
Clofutriben (test compound)
-
HTRF cortisol assay kit (containing cortisol-d2 (B1433899) tracer and anti-cortisol-cryptate antibody)
-
Assay buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of clofutriben in DMSO and then in assay buffer.
-
Add the diluted clofutriben or vehicle (DMSO) to the wells of a 384-well plate.
-
Add a solution containing recombinant 11β-HSD1 and NADPH to each well.
-
Initiate the enzymatic reaction by adding cortisone to all wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding the HTRF detection reagents (cortisol-d2 and anti-cortisol-cryptate).
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
Read the plate on an HTRF-compatible reader (measuring fluorescence at 665 nm and 620 nm).
-
Calculate the ratio of the two fluorescence signals and determine the percent inhibition of 11β-HSD1 activity for each clofutriben concentration.
-
Plot the percent inhibition against the log of the clofutriben concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: A typical workflow for an in vitro 11β-HSD1 inhibition assay using HTRF.
Ex Vivo 11β-HSD1 Inhibition Assay in Tissue Homogenates
This protocol is used to assess the target engagement of an 11β-HSD1 inhibitor in specific tissues after in vivo administration.
Principle: The assay measures the conversion of radiolabeled cortisone to radiolabeled cortisol in tissue homogenates from animals treated with the inhibitor.
Materials:
-
Animal model (e.g., mice or rats)
-
Clofutriben (test compound)
-
Vehicle control
-
[3H]-cortisone
-
NADPH
-
Tissue homogenization buffer
-
Scintillation cocktail and counter
-
HPLC system
Procedure:
-
Administer clofutriben or vehicle to the animals via the desired route (e.g., oral gavage).
-
At a specified time point after dosing, euthanize the animals and harvest the target tissues (e.g., liver, adipose tissue).
-
Homogenize the tissues in ice-cold homogenization buffer.
-
Determine the protein concentration of the homogenates.
-
Incubate a known amount of tissue homogenate with [3H]-cortisone and NADPH at 37°C for a defined period.
-
Stop the reaction by adding a quenching solvent (e.g., ethyl acetate).
-
Extract the steroids into the organic phase.
-
Separate the radiolabeled cortisone and cortisol using HPLC.
-
Quantify the amount of radioactivity in the cortisone and cortisol fractions using a scintillation counter.
-
Calculate the percent conversion of cortisone to cortisol and the percent inhibition of 11β-HSD1 activity in the clofutriben-treated group compared to the vehicle group.
Clinical Trial Protocol for Cushing's Syndrome (RESCUE Trial - Simplified)
Objective: To evaluate the efficacy and safety of clofutriben in patients with ACTH-dependent Cushing's syndrome.
Study Design: A randomized, double-blind, placebo-controlled, crossover study.
Patient Population: Adults with a confirmed diagnosis of ACTH-dependent Cushing's syndrome.
Treatment:
-
Oral clofutriben (e.g., 6 mg/day)
-
Matching placebo
Study Periods:
-
Patients are randomized to receive either clofutriben or placebo for a defined period (e.g., 12 weeks).
-
After a washout period, patients cross over to the other treatment arm.
Endpoints:
-
Primary Endpoint: Change in urinary free cortisol (UFC) from baseline.
-
Secondary Endpoints: Changes in markers of metabolic health (e.g., HbA1c, blood pressure, lipid profile), bone turnover markers, and patient-reported outcomes.
Assessments:
-
24-hour UFC collections at baseline and regular intervals throughout the study.
-
Blood sampling for measurement of serum cortisol, ACTH, and metabolic parameters.
-
Blood pressure monitoring.
-
Safety assessments, including monitoring for adverse events and signs of adrenal insufficiency.
Caption: A simplified representation of the crossover design of the RESCUE clinical trial.
Conclusion
Clofutriben is a potent and selective 11β-HSD1 inhibitor with a well-defined mechanism of action. By reducing intracellular cortisol levels, it has demonstrated the potential to provide clinical benefits in conditions of glucocorticoid excess, such as Cushing's syndrome and in mitigating the side effects of glucocorticoid therapy in inflammatory diseases like polymyalgia rheumatica.[2][4] The quantitative data from preclinical and Phase 2 clinical trials are encouraging and support the continued development of clofutriben as a novel therapeutic agent. Further investigation is warranted to fully elucidate its long-term safety and efficacy profile.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Human Adipose Tissue 11β‐Hydroxysteroid Dehydrogenase Type 1 Inhibition Without Tachyphylaxis by Clofutriben, a Pseudo‐Irreversible Enzyme Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. cushingsdiseasenews.com [cushingsdiseasenews.com]
- 6. Clinical and Technical Aspects in Free Cortisol Measurement [e-enm.org]
- 7. endocrine-abstracts.org [endocrine-abstracts.org]
- 8. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
An In-depth Technical Guide to the Role of SGLT2 Inhibitors in Metabolic Syndrome
For Researchers, Scientists, and Drug Development Professionals
Introduction: Metabolic syndrome is a constellation of interconnected physiological, biochemical, clinical, and metabolic factors that directly increases the risk of cardiovascular disease and type 2 diabetes mellitus. The escalating global prevalence of this syndrome has intensified the search for effective therapeutic interventions. Sodium-glucose cotransporter-2 (SGLT2) inhibitors, a class of oral hypoglycemic agents, have emerged as a cornerstone in the management of type 2 diabetes. Beyond their glucose-lowering effects, SGLT2 inhibitors have demonstrated a wide array of benefits that address the core components of metabolic syndrome, including obesity, hypertension, and dyslipidemia. This technical guide provides a comprehensive overview of the role of SGLT2 inhibitors in metabolic syndrome, detailing their mechanism of action, summarizing key clinical data, outlining experimental protocols, and visualizing relevant pathways.
It is important to note that the initial query for "SG62" yielded limited relevant results in the context of metabolic syndrome. The available information points to "this compound" as a potential typo for "SGLT2," a well-established target in metabolic disease research. Therefore, this guide will focus on the role of SGLT2 inhibitors.
The Role of SGLT2 Inhibitors in Metabolic Syndrome
SGLT2 is a high-capacity, low-affinity glucose transporter located almost exclusively in the S1 segment of the proximal renal tubule. It is responsible for reabsorbing approximately 90% of the glucose filtered by the glomeruli. By inhibiting SGLT2, these drugs reduce the reabsorption of glucose, leading to increased urinary glucose excretion (glucosuria). This primary mechanism of action triggers a cascade of metabolic benefits that are highly relevant to the pathophysiology of metabolic syndrome.[1][2][3]
The therapeutic effects of SGLT2 inhibitors extend beyond glycemic control and contribute to the management of multiple facets of metabolic syndrome:
-
Weight Reduction: The induction of glucosuria results in a net caloric loss, which contributes to a reduction in body weight, primarily through the loss of fat mass.
-
Blood Pressure Control: SGLT2 inhibitors lower blood pressure through a combination of osmotic diuresis, natriuresis, and a reduction in plasma volume.
-
Improved Lipid Profiles: While the effects can be variable, some studies have shown modest improvements in lipid profiles, including an increase in high-density lipoprotein (HDL) cholesterol and a decrease in triglycerides.
-
Reduction of Insulin (B600854) Resistance: By lowering plasma glucose levels and reducing glucotoxicity, SGLT2 inhibitors can indirectly improve insulin sensitivity.
-
Cardiovascular and Renal Protection: A significant body of evidence from large cardiovascular outcome trials has demonstrated that SGLT2 inhibitors reduce the risk of major adverse cardiovascular events and slow the progression of chronic kidney disease.[2][4][5]
Quantitative Data on the Effects of SGLT2 Inhibitors in Metabolic Syndrome
The following tables summarize the quantitative effects of various SGLT2 inhibitors on key parameters of metabolic syndrome from representative clinical trials.
Table 1: Effects of SGLT2 Inhibitors on Glycemic Control and Body Weight
| SGLT2 Inhibitor | Study Population | Duration (weeks) | Change in HbA1c (%) | Change in Body Weight (kg) | Reference |
| Canagliflozin | Type 2 Diabetes | 26 | -0.77 to -1.03 | -2.2 to -3.7 | ClinicalTrials.gov NCT01106625 |
| Dapagliflozin | Type 2 Diabetes | 24 | -0.58 to -0.89 | -2.2 to -3.2 | ClinicalTrials.gov NCT00528879 |
| Empagliflozin | Type 2 Diabetes | 24 | -0.57 to -0.66 | -2.26 to -2.46 | ClinicalTrials.gov NCT01177813 |
Table 2: Effects of SGLT2 Inhibitors on Blood Pressure and Lipids
| SGLT2 Inhibitor | Study Population | Duration (weeks) | Change in Systolic BP (mmHg) | Change in HDL-C (mg/dL) | Change in Triglycerides (mg/dL) | Reference |
| Canagliflozin | Type 2 Diabetes | 26 | -3.7 to -5.4 | +1.9 to +3.5 | -3.5 to -11.5 | ClinicalTrials.gov NCT01106625 |
| Dapagliflozin | Type 2 Diabetes | 24 | -3.3 to -5.1 | +1.2 to +2.3 | -4.5 to -9.9 | ClinicalTrials.gov NCT00528879 |
| Empagliflozin | Type 2 Diabetes | 24 | -3.7 to -4.8 | +1.5 to +2.7 | -5.3 to -8.0 | ClinicalTrials.gov NCT01177813 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to investigate the effects of SGLT2 inhibitors.
Protocol 1: Assessment of Urinary Glucose Excretion in a Rodent Model of Metabolic Syndrome
-
Animal Model: Utilize male Zucker Diabetic Fatty (ZDF) rats, a well-established model of metabolic syndrome, at an age of 10-12 weeks.
-
Acclimatization: House the animals in a temperature- and light-controlled environment with ad libitum access to food and water for at least one week prior to the experiment.
-
Drug Administration: Administer the SGLT2 inhibitor or vehicle control orally via gavage once daily for a period of 4 weeks.
-
Urine Collection: On the final day of treatment, place the rats in metabolic cages for a 24-hour urine collection.
-
Glucose Measurement: Measure the glucose concentration in the collected urine using a glucose oxidase-based assay.
-
Data Analysis: Calculate the total urinary glucose excretion over 24 hours and compare the values between the treatment and control groups using an appropriate statistical test (e.g., Student's t-test).
Protocol 2: Evaluation of Insulin Sensitivity using the Hyperinsulinemic-Euglycemic Clamp Technique
-
Animal Preparation: Anesthetize the animals (e.g., Wistar rats on a high-fat diet) and insert catheters into the jugular vein (for infusions) and carotid artery (for blood sampling).
-
Fasting: Fast the animals overnight prior to the clamp procedure.
-
Clamp Procedure:
-
Initiate a continuous infusion of human insulin at a constant rate (e.g., 10 mU/kg/min).
-
Simultaneously, begin a variable infusion of 20% glucose solution.
-
Monitor blood glucose levels every 5-10 minutes from the arterial catheter.
-
Adjust the glucose infusion rate to maintain euglycemia (target blood glucose level of ~100 mg/dL).
-
-
Steady State: Once a steady state is achieved (constant glucose infusion rate for at least 30 minutes), the glucose infusion rate is considered equal to the rate of whole-body glucose disposal.
-
Data Analysis: The glucose infusion rate during the last 30 minutes of the clamp is used as a measure of insulin sensitivity. Compare the rates between animals treated with an SGLT2 inhibitor and control animals.
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs is essential for clarity and understanding. The following diagrams were created using the DOT language.
References
- 1. DSpace [dr.lib.iastate.edu]
- 2. mdpi.com [mdpi.com]
- 3. preprints.org [preprints.org]
- 4. SGLT2 inhibitors prevent major cardiac and renal events in cardio-nephro-metabolic syndrome [iheartfunction.com]
- 5. SGLT2 Inhibitors and GLP-1 Receptor Agonists in Cardiovascular-Kidney-Metabolic Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Efficacy of SPI-62 in a Mouse Model of Cushing's Syndrome: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SPI-62, a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (HSD-1), has demonstrated significant promise in preclinical models of Cushing's syndrome. By reducing the intracellular conversion of inactive cortisone (B1669442) to the active glucocorticoid, cortisol, SPI-62 targets the primary driver of morbidity in this devastating disease. This technical guide provides an in-depth overview of the preclinical studies evaluating SPI-62 in a corticosterone-induced mouse model of Cushing's syndrome, summarizing the available quantitative and qualitative data, detailing experimental protocols, and visualizing key pathways and workflows. The findings suggest that SPI-62 can effectively mitigate multiple adverse effects of glucocorticoid excess, supporting its ongoing clinical development for Cushing's syndrome and other conditions of hypercortisolism.
Introduction: The Rationale for HSD-1 Inhibition in Cushing's Syndrome
Cushing's syndrome is a debilitating endocrine disorder characterized by prolonged exposure to excessive levels of cortisol.[1] This hypercortisolism leads to a wide range of severe co-morbidities, including metabolic disturbances (diabetes, obesity, hyperlipidemia), cardiovascular complications, muscle wasting, skin atrophy, and neuropsychiatric disorders. The primary cause of morbidity in Cushing's syndrome is the action of excess cortisol on intracellular glucocorticoid receptors.[1]
A novel therapeutic approach focuses on reducing the intracellular concentration of active cortisol in target tissues. The enzyme 11β-hydroxysteroid dehydrogenase type 1 (HSD-1) is a key regulator of intracellular cortisol levels, catalyzing the conversion of inactive cortisone to active cortisol. HSD-1 is highly expressed in key metabolic tissues such as the liver, adipose tissue, and brain. By inhibiting HSD-1, it is possible to reduce intracellular cortisol concentrations without significantly affecting systemic cortisol levels, which are essential for normal physiological functions.
SPI-62 is a potent and selective small molecule inhibitor of HSD-1.[1][2] Preclinical and early clinical studies have shown that SPI-62 can effectively reduce intracellular cortisol, including a 90% reduction in the liver.[1] This whitepaper details the preclinical evidence from a mouse model of Cushing's syndrome that underpins the therapeutic potential of SPI-62.
Preclinical Data Presentation: A Murine Model of Cushing's Syndrome
A well-established preclinical model of Cushing's syndrome involves the administration of corticosterone (B1669441) (CORT), the primary glucocorticoid in rodents, to induce a state of glucocorticoid excess. In a key study, CORT was administered to mice for five weeks, and the effects of co-administration with SPI-62 were evaluated.[3][4] The study included a control group, a group receiving CORT and a vehicle, and three groups receiving CORT with different dosing regimens of SPI-62.[3]
The results consistently demonstrated that SPI-62 mitigated the adverse effects of CORT in a dose-dependent manner.[4][5] The highest dose of SPI-62 often resulted in outcomes similar to those of the control animals that did not receive CORT.[3]
Summary of Preclinical Efficacy of SPI-62
The following tables summarize the key findings from the preclinical evaluation of SPI-62 in the corticosterone-induced mouse model of Cushing's syndrome.
Table 1: Metabolic Effects of SPI-62 in a Cushing's Syndrome Mouse Model
| Parameter | Effect of Corticosterone (CORT) | Effect of SPI-62 + CORT |
| Food Consumption | Increased | Normalized in a dose-dependent manner[5] |
| Body Weight Gain | Biphasic: initial reduction followed by accelerated gain | Prevented the accelerated phase of weight gain in a dose-dependent manner[5] |
| Insulin (B600854) Sensitivity | Decreased (Insulin Resistance) | Prevented insulin resistance[5] |
| Adiposity | Increased | Prevented increased adiposity[5] |
Table 2: Musculoskeletal and Dermal Effects of SPI-62 in a Cushing's Syndrome Mouse Model
| Parameter | Effect of Corticosterone (CORT) | Effect of SPI-62 + CORT |
| Skeletal Muscle | Myoatrophy | Prevented skeletal myoatrophy[5] |
| Grip Strength | Reduced | Prevented the reduction in grip strength[5] |
| Dermal Thickness | Decreased | Numerical improvement observed. The mean dermal thickness for the Vehicle + CORT group was 242.8 [58.2] μm, compared to 339.1 [88.2] μm in the Vehicle + Water group. The SPI-62 + CORT groups showed improvements: 274.0 [59.2] μm (1 mg/kg QD), 268.0 [78.6] μm (10 mg/kg QD), and 275.9 [90.2] μm (10 mg/kg BID).[2] |
| Skin Structure | Compaction of the dermal layer | Reversed the adverse effect in a dose-dependent manner, with the highest dose group showing a skin structure visually similar to controls.[2] |
Note: While the studies consistently report dose-dependent effects, specific quantitative data for many parameters (e.g., mean body weight, HOMA-IR values, fat depot weights) were not available in the publicly accessible search results. The data presented here is a qualitative summary based on the available information.
Experimental Protocols
The following section details the methodologies employed in the key preclinical study of SPI-62 in a mouse model of Cushing's syndrome.
Animal Model
-
Species and Strain: Male C57BL/6 mice.
-
Induction of Cushing's Syndrome: Corticosterone (CORT) was administered in the drinking water for a duration of 5 weeks to induce a phenotype mimicking Cushing's syndrome.[3]
Dosing and Administration
-
SPI-62 Administration: SPI-62 was administered daily via oral gavage.
-
Dosing Regimens: Three different dosing regimens of SPI-62 were evaluated to achieve varying durations of >90% HSD-1 inhibition:
-
1 mg/kg, once daily (QD)
-
10 mg/kg, once daily (QD)
-
10 mg/kg, twice daily (BID)
-
-
Control Groups:
-
Vehicle + Water: Received vehicle and plain drinking water.
-
Vehicle + CORT: Received vehicle and corticosterone in the drinking water.
-
Efficacy Endpoints and Assessments
A comprehensive set of endpoints were evaluated to assess the efficacy of SPI-62 in mitigating the effects of corticosterone.
-
Body Weight: Measured daily to allow for weight-based dosing of SPI-62.[3]
-
Food Consumption: Monitored weekly for pair-housed animals.[3]
-
Insulin Sensitivity: Assessed by the fasting homeostatic model assessment of insulin resistance (HOMA-IR).[3]
-
Adiposity and Skeletal Myopathy:
-
Grip Strength: Measured using a digital meter.[3]
-
Dermal Thickness and Structure:
-
Behavior: Ambulation behavior was assessed in an open field maze.[3]
Visualizations: Signaling Pathways and Experimental Workflow
Mechanism of Action of SPI-62
The following diagram illustrates the mechanism of action of SPI-62 in inhibiting the HSD-1 enzyme, thereby reducing intracellular cortisol levels.
Caption: Mechanism of action of SPI-62.
Experimental Workflow
The following diagram outlines the experimental workflow for the preclinical evaluation of SPI-62 in the Cushing's syndrome mouse model.
Caption: Experimental workflow for preclinical studies.
Conclusion and Future Directions
The preclinical data strongly support the therapeutic potential of SPI-62 as a novel treatment for Cushing's syndrome. In a corticosterone-induced mouse model, SPI-62 demonstrated the ability to prevent a wide range of metabolic, musculoskeletal, and dermal pathologies associated with glucocorticoid excess. These findings provide a solid rationale for the continued clinical development of SPI-62. Phase 2 clinical trials are currently underway to evaluate the safety and efficacy of SPI-62 in patients with Cushing's syndrome.[1] The unique mechanism of action of SPI-62, targeting intracellular cortisol activation, represents a promising and much-needed new therapeutic strategy for patients suffering from the debilitating effects of this rare disease.
References
The Pharmacodynamics of Clofutriben: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacodynamics of clofutriben (B605633), a novel and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (HSD-1). This document outlines the core mechanism of action, summarizes key quantitative data from preclinical and clinical studies, provides detailed experimental protocols, and visualizes critical pathways and workflows to support ongoing research and development in endocrinology and rheumatology.
Introduction to Clofutriben and its Target
Clofutriben (also known as SPI-62) is an orally bioavailable small molecule that potently and selectively inhibits the HSD-1 enzyme.[1][2] HSD-1 is a critical intracellular enzyme responsible for the conversion of inactive cortisone (B1669442) to active cortisol, a glucocorticoid hormone, in key metabolic tissues such as the liver, adipose tissue, skeletal muscle, and the brain.[1][3] By blocking this conversion, clofutriben reduces intracellular cortisol levels, thereby mitigating the pathological effects of cortisol excess.[1][4] This targeted mechanism is being investigated for the treatment of conditions like endogenous Cushing's syndrome, autonomous cortisol secretion (ACS), and as an adjunctive therapy to minimize the adverse effects of glucocorticoid treatments in inflammatory diseases such as polymyalgia rheumatica (PMR).[5][6][7]
Mechanism of Action
Clofutriben's primary pharmacodynamic effect is the selective inhibition of HSD-1.[2][4] This action prevents the regeneration of cortisol from cortisone within target cells, leading to a localized reduction in the activation of glucocorticoid receptors (GRs).[4] This tissue-specific modulation of glucocorticoid activity is hypothesized to provide therapeutic benefits without causing systemic adrenal insufficiency, a significant risk associated with other cortisol-lowering therapies.[1] The inhibition of HSD-1 by clofutriben leads to a cascade of downstream effects, including the modulation of glucocorticoid-responsive gene expression, which can result in improved metabolic parameters and reduced inflammatory responses.[2]
Signaling Pathway
The signaling pathway affected by clofutriben is central to glucocorticoid activation. In tissues with high HSD-1 expression, the enzyme utilizes NADPH as a cofactor to convert circulating cortisone into active cortisol. This newly synthesized cortisol can then bind to and activate intracellular glucocorticoid receptors, which translocate to the nucleus and regulate the transcription of target genes. Clofutriben disrupts this process at the initial activation step.
References
- 1. benchchem.com [benchchem.com]
- 2. Publications — Sparrow Pharmaceuticals [sparrowpharma.com]
- 3. Clofutriben | C19H16ClF3N4O2 | CID 44598960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Sparrow Pharmaceuticals Presents Data on SPI-62 at the European Congress of Endocrinology — Sparrow Pharmaceuticals [sparrowpharma.com]
An In-depth Technical Guide to SPI-62 (Clofutriben): Chemical Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
SPI-62, also known as clofutriben (B605633), is a potent and selective, orally bioavailable small molecule inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2] This enzyme is critical in the intracellular conversion of inactive cortisone (B1669442) to the active glucocorticoid, cortisol. By inhibiting 11β-HSD1, clofutriben reduces intracellular cortisol levels, offering a targeted therapeutic approach for conditions associated with cortisol excess, such as Cushing's syndrome and autonomous cortisol secretion.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacokinetic properties, and detailed experimental protocols related to clofutriben.
Chemical Structure and Identification
Clofutriben is a complex synthetic molecule with the following identifiers:
-
IUPAC Name: 4-[5-[2-(4-chloro-2,6-difluorophenoxy)propan-2-yl]-4-methyl-1,2,4-triazol-3-yl]-3-fluorobenzamide[5]
-
Synonyms: SPI-62, ASP3662[2]
-
CAS Number: 1204178-50-6[1]
Chemical Structure Visualization
Caption: Chemical structure and identifiers of Clofutriben (SPI-62).
Physicochemical and Pharmacokinetic Properties
Clofutriben exhibits physicochemical and pharmacokinetic properties that make it a suitable candidate for oral administration.
Data Presentation: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₆ClF₃N₄O₂ | [1] |
| Molecular Weight | 424.8 g/mol | [1] |
| Predicted LogP | 3.5 | N/A |
| Predicted pKa | Acidic: 13.3, Basic: 1.5 | N/A |
| Predicted Water Solubility | 0.019 g/L | N/A |
| Stability | Susceptible to hydrolysis, oxidation, and photolysis. Requires storage at controlled room temperature, protected from light and moisture. | [6] |
Note: Predicted values are computationally derived and may not reflect experimental results.
Data Presentation: Pharmacokinetic Parameters
Clofutriben displays nonlinear pharmacokinetics, consistent with a target-mediated drug disposition (TMDD) model.[7]
| Parameter | Description | Reference |
| Absorption | Orally bioavailable. | [1] |
| Distribution | Exhibits dose-dependent volume of distribution. | [7] |
| Metabolism | Metabolite (AS2570469) has been identified in plasma. | [8] |
| Elimination | Characterized by unusually low plasma exposure at low doses and dose-proportional pharmacokinetics at steady state. | [7] |
| Half-life | Not explicitly stated, but exhibits unusually high accumulation ratios at low doses, suggesting a longer effective half-life at the target. | [7] |
Signaling Pathway and Mechanism of Action
Clofutriben's therapeutic effect stems from its selective inhibition of 11β-HSD1.
Caption: Mechanism of action of Clofutriben in inhibiting the cortisol signaling pathway.
By blocking 11β-HSD1, clofutriben prevents the conversion of inactive cortisone to active cortisol within cells. This leads to reduced activation of the glucocorticoid receptor (GR), thereby mitigating the downstream effects of excess cortisol that contribute to the pathophysiology of diseases like Cushing's syndrome.[1][2]
Experimental Protocols
The following are representative protocols for the synthesis, analysis, and biological evaluation of clofutriben.
Synthesis of Clofutriben
While a specific, detailed synthesis protocol for clofutriben is not publicly available, a general approach for the synthesis of similar 11β-HSD1 inhibitors involves multi-step organic synthesis. A plausible, though not confirmed, retrosynthetic analysis suggests the coupling of a substituted triazole intermediate with a functionalized benzamide (B126) derivative. The synthesis would likely involve standard organic chemistry reactions such as nucleophilic substitution, cyclization, and functional group interconversions. Purification would typically be achieved through column chromatography and recrystallization.
Analytical Methods
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for the analysis of clofutriben.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (B52724) (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of clofutriben, with a photodiode array (PDA) detector for peak purity analysis.[6]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Caption: General workflow for the HPLC analysis of Clofutriben.
In Vitro 11β-HSD1 Inhibition Assay
This protocol describes a representative enzymatic assay to determine the in vitro potency of clofutriben.
-
Reagent Preparation:
-
Prepare a serial dilution of clofutriben in DMSO.
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, with necessary cofactors).
-
Prepare solutions of recombinant human 11β-HSD1, cortisone (substrate), and NADPH (cofactor).
-
Prepare HTRF detection reagents: cortisol-d2 (B1433899) (acceptor) and anti-cortisol cryptate (donor).
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of the clofutriben dilution to the assay plate.
-
Add 6 µL of a pre-mixed solution of cortisone and NADPH to each well.
-
Initiate the reaction by adding 2 µL of the 11β-HSD1 enzyme solution.
-
Incubate the plate at 37°C for 2 hours.
-
Stop the reaction and initiate detection by adding 5 µL of cortisol-d2 conjugate followed by 5 µL of anti-cortisol cryptate.
-
Incubate at room temperature for 2-4 hours, protected from light.
-
-
Data Analysis:
-
Read the plate on an HTRF-compatible reader.
-
Calculate the percent inhibition for each clofutriben concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic model.[2]
-
In Vivo Animal Model: Cushing's Syndrome
This protocol outlines a general procedure for inducing a Cushing's syndrome-like state in mice and testing the efficacy of clofutriben.
-
Animal Model: Use male C57BL/6 mice.
-
Induction of Hypercortisolism: Administer dexamethasone (B1670325) in the drinking water for a specified period to suppress endogenous corticosterone (B1669441) and then administer exogenous corticosterone to induce a hypercortisolemic state.
-
Treatment Groups:
-
Vehicle control.
-
Dexamethasone + Corticosterone + Vehicle.
-
Dexamethasone + Corticosterone + Clofutriben (various doses, administered orally).
-
-
Drug Administration: Administer clofutriben or vehicle daily by oral gavage for the duration of the study.
-
Monitoring and Endpoints:
-
Monitor body weight, food and water intake, and clinical signs.
-
At the end of the study, collect blood for plasma corticosterone and other metabolic parameter analysis.
-
Collect tissues (liver, adipose) for analysis of 11β-HSD1 activity and gene expression.
-
-
Data Analysis: Compare the measured parameters between the treatment groups using appropriate statistical methods (e.g., ANOVA).[9]
Caption: Workflow for an in vivo Cushing's syndrome animal model study with Clofutriben.
Conclusion
Clofutriben (SPI-62) is a promising therapeutic agent with a well-defined mechanism of action targeting 11β-HSD1. Its chemical and pharmacokinetic properties support its development as an oral therapy for disorders of cortisol excess. The experimental protocols provided in this guide offer a framework for researchers to further investigate the properties and therapeutic potential of this novel compound. Further studies are warranted to fully elucidate its clinical efficacy and safety profile.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Clofutriben by Sparrow Pharmaceuticals for Adrenocortical Hyperfunction: Likelihood of Approval [pharmaceutical-technology.com]
- 4. oxfordbrc.nihr.ac.uk [oxfordbrc.nihr.ac.uk]
- 5. Clofutriben | C19H16ClF3N4O2 | CID 44598960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Sparrow Pharmaceuticals Announces Completion of Phase 2 Trial and FDA Orphan Drug Designation of Clofutriben for Endogenous Cushing’s Syndrome — Sparrow Pharmaceuticals [sparrowpharma.com]
- 9. benchchem.com [benchchem.com]
Unveiling the Molecular Interactions of Clofutriben: An In-depth Technical Guide to On- and Off-Target Effects
For Immediate Release
PORTLAND, Ore. - This technical guide offers a comprehensive overview of the selective 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor, clofutriben (B605633). Designed for researchers, scientists, and drug development professionals, this document details the on-target mechanism of action of clofutriben, outlines the potential for off-target effects based on class-wide observations, and provides detailed experimental protocols for the definitive identification of its complete molecular interaction profile.
Clofutriben is a promising therapeutic agent under investigation for conditions characterized by excess cortisol, such as Cushing's syndrome and autonomous cortisol secretion. Its primary mechanism of action is the potent and selective inhibition of 11β-HSD1, an enzyme responsible for the intracellular conversion of inactive cortisone (B1669442) to active cortisol. By blocking this conversion, clofutriben aims to reduce tissue-specific cortisol levels, thereby mitigating its pathological effects.
While clofutriben is designed for high selectivity, a thorough understanding of any potential off-target interactions is critical for a complete assessment of its therapeutic potential and safety profile. To date, specific data on the off-target effects of clofutriben are not extensively available in the public domain. However, preclinical studies on other 11β-HSD1 inhibitors suggest that some metabolic effects, such as reductions in body weight and food intake, may occur through off-target mechanisms.[1]
This guide provides a framework for the systematic investigation of clofutriben's off-target profile through established, state-of-the-art methodologies, including kinase profiling, chemical proteomics, and the cellular thermal shift assay (CETSA).
On-Target Effects and Clinical Observations
Clinical trials have provided preliminary data on the on-target effects of clofutriben, demonstrating its potential to modulate cortisol activity. The following table summarizes key findings from these studies.
| Clinical Trial Phase | Indication | Key On-Target Efficacy & Safety Observations |
| Phase 2 | Polymyalgia Rheumatica (in combination with prednisolone) | A combination of clofutriben with 20mg of prednisolone (B192156) showed similar efficacy to 10mg of prednisolone alone, with reduced markers of prednisolone toxicity. |
| Phase 2 (RESCUE trial) | Endogenous Cushing's Syndrome | Clofutriben has shown the potential to normalize urine free cortisol in a significant percentage of patients without inducing adrenal insufficiency. |
| Phase 1 | Healthy Subjects (Drug-drug interaction study) | Generally safe and well-tolerated, with promise in controlling blood sugar levels without major side effects. |
Signaling Pathway of Clofutriben's On-Target Action
The intended therapeutic effect of clofutriben is achieved through the inhibition of 11β-HSD1, which in turn reduces the intracellular concentration of active cortisol and subsequent activation of the glucocorticoid receptor (GR).
Caption: On-target mechanism of clofutriben via inhibition of 11β-HSD1.
Methodologies for Off-Target Profiling
A comprehensive evaluation of a drug candidate's selectivity requires a multi-pronged approach. The following sections detail the standard experimental protocols to identify and characterize the off-target interactions of clofutriben.
Kinase Profiling
Given that kinases are a large and structurally diverse family of enzymes, they represent a common source of off-target interactions for small molecule inhibitors.
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Assay Setup: In a 384-well plate, dispense the kinase, a suitable substrate, and ATP.
-
Compound Addition: Add clofutriben across a range of concentrations. Include appropriate positive and negative controls.
-
Kinase Reaction: Incubate the plate to allow the kinase reaction to proceed, during which ATP is converted to ADP.
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin (B1168401) to produce a luminescent signal proportional to the ADP generated.
-
Data Acquisition: Measure luminescence using a plate reader. The signal intensity is inversely correlated with the inhibitory activity of clofutriben on the specific kinase.
-
Data Analysis: Calculate the percent inhibition at each concentration and determine the IC50 value for any kinases that are significantly inhibited.
Caption: Workflow for identifying off-target kinases using the ADP-Glo™ assay.
Chemical Proteomics for Unbiased Target Identification
Chemical proteomics techniques can identify direct and off-target interactions of a compound in a complex biological sample, such as a cell lysate, without requiring chemical modification of the drug.
Experimental Protocol: Drug Affinity Responsive Target Stability (DARTS)
-
Cell Lysate Preparation: Prepare a total protein lysate from a relevant cell line or tissue.
-
Compound Incubation: Treat aliquots of the lysate with varying concentrations of clofutriben or a vehicle control.
-
Limited Proteolysis: Add a protease (e.g., thermolysin) to each aliquot and incubate for a specific time. Proteins bound to clofutriben may exhibit altered susceptibility to proteolytic cleavage.
-
Reaction Quenching: Stop the proteolysis reaction by adding a denaturing agent and heating.
-
Protein Separation: Separate the protein fragments by SDS-PAGE.
-
Visualization and Identification: Visualize the protein bands (e.g., with Coomassie or silver staining). Excise bands that show a dose-dependent change in intensity in the presence of clofutriben.
-
Mass Spectrometry: Identify the proteins in the excised bands using mass spectrometry (LC-MS/MS).
-
Target Validation: Validate the identified potential off-targets using orthogonal assays.
Caption: Workflow for off-target identification using DARTS.
Cellular Thermal Shift Assay (CETSA)
CETSA allows for the assessment of drug-target engagement in a cellular context by measuring changes in the thermal stability of proteins upon ligand binding.[2][3]
Experimental Protocol: Mass Spectrometry-Based CETSA (MS-CETSA)
-
Cell Treatment: Treat intact cells with clofutriben or a vehicle control.
-
Thermal Challenge: Heat the cell suspensions to a range of temperatures to induce protein denaturation and aggregation.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Sample Preparation for MS: Prepare the soluble protein fractions for mass spectrometry analysis (e.g., by digestion into peptides).
-
LC-MS/MS Analysis: Analyze the peptide samples by LC-MS/MS to identify and quantify the proteins remaining in the soluble fraction at each temperature.
-
Data Analysis: For each identified protein, plot the soluble fraction as a function of temperature to generate a "melting curve." A shift in the melting curve in the presence of clofutriben indicates a direct binding interaction.
-
Target Identification: Identify proteins that exhibit a significant and dose-dependent thermal shift as potential on- or off-targets.
Caption: Workflow for target engagement analysis using MS-CETSA.
Conclusion
Clofutriben represents a targeted therapeutic approach with a well-defined on-target mechanism of action. While its selectivity is a key design feature, a comprehensive understanding of its complete interaction profile is essential for continued development. The experimental frameworks provided in this guide offer robust and unbiased methods for elucidating the potential off-target effects of clofutriben, thereby ensuring a thorough characterization of its pharmacological properties and contributing to a more complete safety and efficacy profile. Further research utilizing these methodologies is encouraged to fully map the molecular interactions of this promising drug candidate.
References
The Foundational Role of 11β-HSD1 in Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) has emerged as a compelling therapeutic target for a spectrum of metabolic and inflammatory disorders. This enzyme plays a pivotal role in the tissue-specific regulation of glucocorticoid action by catalyzing the conversion of inactive cortisone (B1669442) to active cortisol, thereby amplifying local glucocorticoid signaling. Dysregulation of 11β-HSD1 has been implicated in the pathophysiology of obesity, type 2 diabetes, metabolic syndrome, and chronic inflammation. This technical guide provides a comprehensive overview of the foundational research on 11β-HSD1 as a drug target, detailing its mechanism of action, involvement in disease, and the preclinical and clinical development of its inhibitors. We present key quantitative data in structured tables, provide detailed experimental protocols for essential assays, and visualize the intricate signaling pathways and experimental workflows using Graphviz diagrams.
Introduction: The Significance of 11β-HSD1
Glucocorticoids are essential steroid hormones that regulate a vast array of physiological processes, including metabolism, inflammation, and stress responses. The systemic levels of glucocorticoids are tightly controlled by the hypothalamic-pituitary-adrenal (HPA) axis. However, the biological activity of glucocorticoids at the tissue level is further modulated by the intracellular enzymatic activity of 11β-hydroxysteroid dehydrogenases (11β-HSDs).[1]
There are two main isoforms of 11β-HSD:
-
11β-HSD1: This enzyme primarily functions as a reductase, converting inactive cortisone (in humans) or 11-dehydrocorticosterone (B106187) (in rodents) to active cortisol or corticosterone, respectively.[2] It is highly expressed in key metabolic tissues such as the liver, adipose tissue, and the central nervous system.[2]
-
11β-HSD2: In contrast, this isoform is a potent dehydrogenase that inactivates cortisol by converting it back to cortisone.[3] Its primary role is to protect mineralocorticoid receptors in tissues like the kidney from illicit activation by cortisol.
The focus of this guide is 11β-HSD1, as its ability to amplify local glucocorticoid concentrations has significant pathophysiological implications.[4]
Mechanism of Action and Role in Disease
11β-HSD1 is an NADPH-dependent enzyme located within the lumen of the endoplasmic reticulum.[4] Its reductase activity is coupled with the hexose-6-phosphate dehydrogenase (H6PDH) enzyme, which generates the necessary NADPH cofactor.[5] This enzymatic action effectively increases the intracellular concentration of active glucocorticoids, leading to enhanced activation of the glucocorticoid receptor (GR).[4]
Elevated 11β-HSD1 activity has been linked to several pathological conditions:
-
Metabolic Syndrome: In adipose tissue, increased 11β-HSD1 activity promotes adipogenesis and contributes to visceral obesity.[1] In the liver, it enhances gluconeogenesis, leading to hyperglycemia and insulin (B600854) resistance.[6]
-
Type 2 Diabetes: By exacerbating insulin resistance and promoting glucose production, 11β-HSD1 is a key player in the development and progression of type 2 diabetes.[7]
-
Inflammation: While glucocorticoids are generally anti-inflammatory, chronic inflammation can be associated with upregulated 11β-HSD1 expression in immune cells, which may contribute to a dysfunctional inflammatory response.[3][8]
The inhibition of 11β-HSD1 is therefore a promising therapeutic strategy to ameliorate the detrimental effects of excess local glucocorticoid action in these diseases.[9]
Quantitative Data on 11β-HSD1 Inhibitors
A multitude of selective 11β-HSD1 inhibitors have been developed and evaluated in preclinical and clinical studies. The following tables summarize key quantitative data for a selection of these compounds.
Table 1: In Vitro Potency of Selected 11β-HSD1 Inhibitors
| Compound | IC50 (nM) | Assay System | Reference |
| AMG-221 | 7.2 | Human 11β-HSD1 enzyme assay | [10] |
| AZD4017 | 7 | Human 11β-HSD1 enzyme assay | [11] |
| Compound C | 70 | Recombinant 11β-HSD1 with HTRF assay | [12] |
| MK-0916 | 30 | Recombinant 11β-HSD1 with HTRF assay | [12] |
| Carbenoxolone | 300 | C2C12 cell-based HTRF assay | [13] |
| MK-0916 | 70.4 | Emax model from human plasma | [14] |
Table 2: Preclinical In Vivo Efficacy of 11β-HSD1 Inhibitors
| Compound | Animal Model | Dose | Key Findings | Reference |
| Compound 544 | Diet-induced obese mice | 20 mg/kg, twice daily | 15% reduction in fasting serum glucose; 7% reduction in body weight. | [15] |
| KR-67500 | DIO-C57BL/6 mice | 50 mg/kg | 80-90% inhibition in liver and 80% in adipose tissue. | [7] |
| H8 | db/db mice | 10 mg/kg | ~70% inhibition in liver and 60-70% in adipose tissue; improved glucose tolerance and insulin sensitivity. | [7] |
| INU-101 | C57BL/6J mice | 45 mg/kg | 56.8% inhibition in liver and 38.3% in adipose tissue at 2 hours. | [7] |
Table 3: Clinical Trial Results of Selected 11β-HSD1 Inhibitors
| Compound | Study Population | Dose | Key Findings | Reference |
| MK-0916 | Healthy male subjects | 6 mg once daily for 14 days | 84% inhibition of in vivo cortisone-to-cortisol conversion. | [14] |
| RO-151 | Patients with type 2 diabetes | Not specified | Reduction in body weight of 1.11 kg (low dose) and 1.67 kg (high dose) after four weeks. | [7] |
| RO-838 | Patients with type 2 diabetes | Not specified | Reduction in body weight of 0.86 kg (low dose) and 1.08 kg (high dose) after four weeks. | [7] |
Experimental Protocols
Detailed and robust experimental protocols are crucial for the accurate assessment of 11β-HSD1 activity and the efficacy of its inhibitors.
In Vitro 11β-HSD1 Enzyme Activity Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay measures the conversion of cortisone to cortisol by recombinant 11β-HSD1.
-
Materials:
-
Recombinant human 11β-HSD1
-
Cortisone
-
NADPH
-
Glucose-6-phosphate
-
Glucose-6-phosphate dehydrogenase
-
Assay buffer (e.g., 100 mM K2HPO4/KH2PO4, pH 7.5)
-
HTRF detection reagents (cortisol-d2 and anti-cortisol-cryptate)
-
384-well plates
-
HTRF-compatible plate reader
-
-
Procedure:
-
Prepare a reaction mixture containing recombinant 11β-HSD1, NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the assay buffer.
-
Add test compounds at various concentrations to the wells of a 384-well plate.
-
Initiate the reaction by adding cortisone to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 25 minutes).[12]
-
Stop the reaction by adding a stop solution containing a known inhibitor (e.g., glycyrrhetinic acid).[12]
-
Add the HTRF detection reagents (cortisol-d2 and anti-cortisol-cryptate) and incubate at room temperature for 2 hours.
-
Measure the HTRF signal on a compatible plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.[12]
-
Cell-Based 11β-HSD1 Inhibition Assay
This assay assesses the ability of a compound to inhibit 11β-HSD1 activity within a cellular environment.
-
Materials:
-
Procedure:
-
Seed the 11β-HSD1-expressing cells into a multi-well plate and allow them to adhere.
-
Pre-incubate the cells with various concentrations of the test compound for a specified duration.
-
Initiate the enzymatic reaction by adding cortisone to the cell culture medium.
-
Incubate for a defined period (e.g., 4 hours).[16]
-
Collect the cell culture supernatant.
-
Quantify the cortisol concentration in the supernatant using a validated method.[16]
-
Calculate the percent inhibition of cortisol production for each compound concentration and determine the IC50 value.
-
Ex Vivo 11β-HSD1 Activity Assay
This assay measures enzyme activity in tissue samples from animals treated with an 11β-HSD1 inhibitor.
-
Materials:
-
Tissue samples (e.g., liver, adipose tissue) from treated and control animals.[12]
-
Homogenization buffer.
-
[3H]cortisone.
-
NADPH.
-
Method for steroid separation (e.g., thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC)).
-
Scintillation counter.
-
-
Procedure:
-
Excise and homogenize the tissues in an appropriate buffer.
-
Incubate the tissue homogenates with [3H]cortisone and NADPH for a specific duration (e.g., 10 minutes for liver, 60 minutes for adipose tissue).[12]
-
Extract the steroids from the reaction mixture.
-
Separate [3H]cortisone and the product [3H]cortisol using TLC or HPLC.
-
Quantify the radioactivity of the separated steroid spots/peaks to determine the percent conversion of cortisone to cortisol and thereby the degree of 11β-HSD1 inhibition.
-
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involving 11β-HSD1 and a typical experimental workflow for inhibitor evaluation.
Caption: 11β-HSD1 Signaling Pathway.
Caption: Experimental Workflow for 11β-HSD1 Inhibitor Development.
Conclusion
11β-HSD1 remains a highly validated and promising drug target for metabolic and inflammatory diseases. Its unique role in tissue-specific glucocorticoid amplification provides a clear rationale for the development of selective inhibitors. While clinical development has faced challenges, the foundational research overwhelmingly supports the therapeutic potential of targeting this enzyme.[10] This guide has provided a comprehensive technical overview, from the fundamental mechanism of action to detailed experimental protocols and visualizations of the associated signaling pathways. Continued research and development in this area hold the promise of novel therapeutic interventions for a range of prevalent and debilitating conditions.
References
- 1. academic.oup.com [academic.oup.com]
- 2. 11β-Hydroxysteroid dehydrogenase type 1 - Wikipedia [en.wikipedia.org]
- 3. Changing glucocorticoid action: 11β-Hydroxysteroid dehydrogenase type 1 in acute and chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 11β-Hydroxysteroid Dehydrogenases: Intracellular Gate-Keepers of Tissue Glucocorticoid Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. 11β-Hydroxysteroid Dehydrogenase Type 1(11β-HSD1) mediates insulin resistance through JNK activation in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 11β-Hydroxysteroid dehydrogenase type 1 amplifies inflammation in LPS-induced THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 11β-HSD1 Inhibitors for the Treatment of Type 2 Diabetes and Cardiovascular Disease | springermedicine.com [springermedicine.com]
- 10. endocrine-abstracts.org [endocrine-abstracts.org]
- 11. Inhibition of 11β‐Hydroxysteroid dehydrogenase‐1 with AZD4017 in patients with nonalcoholic steatohepatitis or nonalcoholic fatty liver disease: A randomized, double‐blind, placebo‐controlled, phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic–pharmacodynamic studies of the 11β-hydroxysteroid dehydrogenase type 1 inhibitor MK-0916 in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for In Vitro Efficacy Testing of SPI-62, an 11β-Hydroxysteroid Dehydrogenase Type 1 (HSD-1) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
SPI-62 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (HSD-1), an enzyme that plays a critical role in the intracellular regulation of glucocorticoids.[1][2][3][4] HSD-1 catalyzes the conversion of inactive cortisone (B1669442) to active cortisol, a key hormone in metabolic processes.[2][3] Dysregulation of HSD-1 activity is implicated in various metabolic disorders, making it a significant therapeutic target. These application notes provide detailed protocols for in vitro assays to determine the efficacy of SPI-62 in inhibiting HSD-1 activity.
Mechanism of Action
SPI-62 selectively binds to and inhibits the activity of HSD-1, thereby blocking the conversion of cortisone to cortisol.[2] This reduction in intracellular cortisol levels is the primary mechanism by which SPI-62 is being investigated for the treatment of conditions associated with cortisol excess, such as Cushing's syndrome and autonomous cortisol secretion.[3][4]
Data Presentation
The inhibitory activity of SPI-62 on HSD-1 has been quantified in various preclinical and modeling studies. The following tables summarize key quantitative data for SPI-62.
Table 1: In Vitro Binding Affinity and Inhibitory Potency of SPI-62
| Parameter | Species | Value | Assay Type |
| Ki | Human | 5.3 nM | Purified Enzyme Assay |
| Ki | Mouse | 2.6 nM | Not Specified |
| IC50 | Human | 0.0787 nM | Population Pharmacokinetic/Pharmacodynamic Modeling of Hepatic HSD-1 Inhibition |
Table 2: In Vivo HSD-1 Inhibition by SPI-62 in a Mouse Model
| Tissue | IC50 (ng/mL) | IC80 (ng/mL) | IC90 (ng/mL) |
| Plasma | 0.8 | 3.3 | 7.4 |
| Brain | 1.9 | 7.4 | 16.7 |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to assess the efficacy of SPI-62.
Protocol 1: Biochemical HSD-1 Inhibition Assay using a Scintillation Proximity Assay (SPA)
Principle: This high-throughput assay measures the conversion of [3H]-labeled cortisone to [3H]-labeled cortisol by HSD-1 in microsomes. The [3H]cortisol product is captured by a specific antibody coupled to scintillant-coated beads, generating a light signal that is inversely proportional to the inhibitory activity of the test compound.
Materials:
-
Recombinant human HSD-1 expressed in microsomes
-
[3H]cortisone (radiolabeled substrate)
-
NADPH (cofactor)
-
Anti-cortisol monoclonal antibody
-
Protein A-coated scintillation proximity assay (SPA) beads
-
Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)
-
SPI-62 (test inhibitor)
-
96-well or 384-well microplates
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of SPI-62 in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing HSD-1 microsomes and NADPH in assay buffer.
-
Assay Plate Setup: Add the diluted SPI-62 or vehicle control (DMSO) to the wells of the microplate.
-
Enzyme Addition: Add the reaction mixture to each well.
-
Initiation of Reaction: Start the enzymatic reaction by adding [3H]cortisone to each well.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
Reaction Termination and Detection: Stop the reaction by adding a mixture of the anti-cortisol antibody and Protein A-coated SPA beads.
-
Signal Development: Seal the plate and incubate at room temperature for at least 2 hours with gentle shaking to allow for the capture of [3H]cortisol.
-
Data Acquisition: Measure the light output from each well using a microplate scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each SPI-62 concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell-Based HSD-1 Inhibition Assay using LC-MS/MS
Principle: This assay measures the ability of SPI-62 to inhibit HSD-1 activity in a cellular environment. Human embryonic kidney (HEK-293) cells overexpressing human HSD-1 are treated with cortisone and the test compound. The amount of cortisol produced and secreted into the cell culture medium is quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
HEK-293 cells stably expressing human HSD-1
-
Cell culture medium (e.g., DMEM) and supplements
-
Cortisone (substrate)
-
SPI-62 (test inhibitor)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed the HEK-293-HSD1 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with various concentrations of SPI-62 for a specified time (e.g., 1 hour).
-
Substrate Addition: Add cortisone to the cell culture medium to initiate the conversion to cortisol.
-
Incubation: Incubate the plate for a defined period (e.g., 4-24 hours) at 37°C in a CO2 incubator.
-
Sample Collection: Collect the cell culture supernatant.
-
Sample Preparation: Prepare the supernatant for LC-MS/MS analysis. This may involve protein precipitation (e.g., with acetonitrile) and the addition of an internal standard (e.g., d4-cortisol).
-
LC-MS/MS Analysis: Quantify the concentration of cortisol and cortisone in the supernatant using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percent inhibition of cortisol production for each SPI-62 concentration and determine the IC50 value.
Visualizations
Signaling Pathway of HSD-1 and Inhibition by SPI-62
Caption: Mechanism of HSD-1 mediated cortisol activation and its inhibition by SPI-62.
Experimental Workflow for Cell-Based HSD-1 Inhibition Assay
Caption: Workflow for determining SPI-62 efficacy in a cell-based HSD-1 assay.
References
- 1. A Target‐Mediated Drug Disposition Model to Explain Nonlinear Pharmacokinetics of the 11β‐Hydroxysteroid Dehydrogenase Type 1 Inhibitor SPI‐62 in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. PMON72 The "RESCUE" Trial: 11beta-Hydroxysteroid Dehydrogenase Type 1 (HSD-1) Inhibition for ACTH-Dependent Cushing's Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PSUN20 The ACSPIRE Trial: 11beta-Hydroxysteroid Dehydrogenase Type 1 (HSD-1) Inhibition for Autonomous Cortisol Secretion and Adrenal Cushing's Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Measuring 11β-HSD1 Inhibition by Clofutriben Using a Cell-Based Assay
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. endocrine-abstracts.org [endocrine-abstracts.org]
- 6. Human Adipose Tissue 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibition Without Tachyphylaxis by Clofutriben, a Pseudo-Irreversible Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Scientific Overview — Sparrow Pharmaceuticals [sparrowpharma.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bmrservice.com [bmrservice.com]
Application Notes and Protocols for SPI-62 in In Vivo Mouse Models of Metabolic Disease
Audience: Researchers, scientists, and drug development professionals.
Introduction
SPI-62 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a crucial role in intracellular glucocorticoid metabolism.[1][2][3] By converting inactive cortisone (B1669442) to active cortisol, 11β-HSD1 amplifies glucocorticoid action in key metabolic tissues such as the liver, adipose tissue, and skeletal muscle.[2] Dysregulation of 11β-HSD1 activity is implicated in the pathogenesis of various metabolic disorders, including obesity, type 2 diabetes, and Cushing's syndrome.[1][3][4][5] SPI-62, by blocking this enzyme, reduces intracellular cortisol levels, thereby offering a promising therapeutic strategy for these conditions.[1][3]
These application notes provide detailed protocols and dosage guidelines for the use of SPI-62 in preclinical mouse models of metabolic disease, based on available literature. While specific data for SPI-62 is primarily available for the corticosterone-induced Cushing's syndrome model, this document also includes generalized protocols for other common metabolic disease models based on studies with other selective 11β-HSD1 inhibitors.
Mechanism of Action: 11β-HSD1 Inhibition
SPI-62 selectively binds to and inhibits 11β-HSD1, preventing the conversion of inactive 11-dehydrocorticosterone (B106187) (in mice) or cortisone (in humans) to active corticosterone (B1669441) or cortisol, respectively. This tissue-specific reduction in active glucocorticoids leads to decreased activation of the glucocorticoid receptor (GR), thereby mitigating the downstream metabolic effects of excess glucocorticoid signaling.
Quantitative Data Summary
The following tables summarize reported dosages and effects of SPI-62 and other 11β-HSD1 inhibitors in various mouse models of metabolic disease.
Table 1: SPI-62 Dosage and Effects in a Mouse Model of Cushing's Syndrome
| Parameter | Details | Reference |
| Animal Model | Male C57BL/6J mice with corticosterone (CORT)-induced metabolic morbidities. | [5] |
| Drug Formulation | SPI-62 suspended in 0.5% hydroxypropyl methylcellulose (B11928114) (HPMC). | [5] |
| Dosage Regimen | 1 mg/kg (once daily), 10 mg/kg (once daily), or 10 mg/kg (twice daily) via oral gavage for 5 weeks. | [5] |
| Key Findings | SPI-62 attenuated CORT-induced:- Decreased insulin (B600854) sensitivity- Increased adiposity- Skeletal myoatrophy and reduced grip strength- Decreased dermal thickness | [5] |
Table 2: Representative Dosages of Other 11β-HSD1 Inhibitors in Mouse Models of Metabolic Disease
Note: This data is provided as a reference for designing studies with SPI-62 in these models, as specific data for SPI-62 is not yet published.
| Animal Model | 11β-HSD1 Inhibitor | Dosage | Key Metabolic Outcomes | Reference |
| Diet-Induced Obesity (DIO) C57BL/6J Mice | Compound 544 | 20 mg/kg, twice daily (oral) for 11 days | Reduced body weight, fasting glucose, and insulin. | [1] |
| DIO C57BL/6J Mice | CNX-010-49 | 30 mg/kg, twice daily (oral) for 10 weeks | Reduced fasting glucose, improved insulin sensitivity and glucose tolerance, decreased serum triglycerides. | [2] |
| KKAy Mice (Type 2 Diabetes) | INU-101 | 30 mg/kg (oral) | 65% inhibition of 11β-HSD1 in adipose tissue. | [4] |
| db/db Mice (Type 2 Diabetes & Obesity) | Compound H8 | 10 mg/kg (oral) | ~70% inhibition of 11β-HSD1 in liver, 60-70% in adipose tissue; improved glucose tolerance and insulin sensitivity. | [4] |
| ob/ob Mice (Obesity & Type 2 Diabetes) | INU-101 | 30 mg/kg (oral) | Reduced glycemia by 31.1% and HbA1c by 12.2%. | [4] |
Experimental Protocols
Protocol 1: Evaluation of SPI-62 in a Corticosterone-Induced Mouse Model of Cushing's Syndrome
This protocol is based on the methodology described by Sparrow Pharmaceuticals.[5]
1. Animal Model Induction:
-
Use male C57BL/6J mice, aged appropriately for the study (e.g., 8-10 weeks).
-
Administer corticosterone (CORT) in the drinking water at a concentration of 100 µg/mL for 5 weeks to induce features of metabolic syndrome. The drinking water should contain 0.66% v/v ethanol (B145695) to aid in CORT solubility. Prepare fresh CORT-containing water daily.
2. SPI-62 Formulation and Administration:
-
Prepare a suspension of SPI-62 in a vehicle of 0.5% hydroxypropyl methylcellulose (HPMC) in sterile water.
-
Concentrations of 0.1 mg/mL and 1 mg/mL can be prepared to deliver doses of 1 mg/kg and 10 mg/kg, respectively, based on a 10 mL/kg oral gavage volume.
-
Administer SPI-62 or vehicle control via oral gavage once or twice daily for the 5-week duration of the study.
3. Key Experiments and Outcome Measures:
-
Body Weight and Food Intake: Monitor daily body weight and weekly food consumption.
-
Insulin Sensitivity: Perform a fasting Homeostatic Model Assessment of Insulin Resistance (HOMA-IR) at the end of the study. This requires measuring fasting glucose and insulin levels.
-
Adiposity: Measure epididymal and retroperitoneal fat pad weights post-mortem. Magnetic Resonance Imaging (MRI) can be used for in-life monitoring of adiposity.
-
Glucose Tolerance Test (GTT):
-
Fast mice for 6 hours.
-
Collect a baseline blood sample (t=0) from the tail vein.
-
Administer a 2 g/kg dose of glucose via intraperitoneal (IP) injection.
-
Collect blood samples at 15, 30, 60, and 120 minutes post-injection.
-
Measure blood glucose levels at each time point.
-
-
Insulin Tolerance Test (ITT):
-
Fast mice for 4-6 hours.
-
Collect a baseline blood sample (t=0).
-
Administer human insulin (0.75 U/kg) via IP injection.
-
Collect blood samples at 15, 30, and 60 minutes post-injection.
-
Measure blood glucose levels.
-
Protocol 2: General Protocol for Evaluation of an 11β-HSD1 Inhibitor (e.g., SPI-62) in a Diet-Induced Obesity (DIO) Mouse Model
This protocol is a generalized methodology based on studies with other 11β-HSD1 inhibitors.[1][2]
1. Animal Model Induction:
-
Use male C57BL/6J mice, starting at 6 weeks of age.
-
Feed the mice a high-fat diet (HFD), typically with 60% of calories from fat, for 8-12 weeks to induce obesity and insulin resistance. A control group should be fed a standard chow diet (e.g., 10% of calories from fat).
2. SPI-62 Formulation and Administration:
-
Formulate SPI-62 as described in Protocol 1.
-
Based on data from other 11β-HSD1 inhibitors, a starting dose range of 10-30 mg/kg, administered once or twice daily via oral gavage, is recommended.
-
Treatment duration can range from 4 to 10 weeks.
3. Key Experiments and Outcome Measures:
-
Metabolic Cage Analysis: Acclimate mice to metabolic cages to measure food and water intake, energy expenditure, and respiratory exchange ratio (RER).
-
Body Composition: Use MRI or EchoMRI to determine fat mass and lean mass.
-
Serum Analysis: At the end of the study, collect terminal blood samples to measure fasting glucose, insulin, triglycerides, and cholesterol.
-
Glucose and Insulin Tolerance Tests: Perform GTT and ITT as described in Protocol 1.
-
Tissue-Specific 11β-HSD1 Activity: To confirm target engagement, 11β-HSD1 activity can be measured ex vivo in liver and adipose tissue homogenates by assessing the conversion of radiolabeled cortisone to cortisol.[6]
Concluding Remarks
SPI-62 demonstrates significant potential for the treatment of metabolic diseases by targeting the intracellular amplification of glucocorticoid signaling. The provided protocols offer a framework for preclinical evaluation of SPI-62 in relevant mouse models. Researchers should optimize dosage and treatment duration based on the specific model and experimental endpoints. Careful monitoring of metabolic parameters and confirmation of target engagement will be crucial for the successful in vivo characterization of SPI-62.
References
- 1. 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel 11β-hydroxysteroid dehydrogenase type1 inhibitor CNX-010-49 improves hyperglycemia, lipid profile and reduces body weight in diet induced obese C57B6/J mice with a potential to provide cardio protective benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 11β-hydroxysteroid dehydrogenase type 1 inhibitor SPI-62 prevents morbidity in a mouse model of Cushing’s syndrome — Sparrow Pharmaceuticals [sparrowpharma.com]
- 4. mdpi.com [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Continuous inhibition of 11β‐hydroxysteroid dehydrogenase type I in adipose tissue leads to tachyphylaxis in humans and rats but not in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Impact of SPI-62 on Glucocorticoid Receptor Target Genes
For Researchers, Scientists, and Drug Development Professionals
Introduction
SPI-62 (also known as clofutriben) is a selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2][3] This enzyme is responsible for the intracellular conversion of inactive cortisone (B1669442) to active cortisol, a potent glucocorticoid.[1][2] By inhibiting 11β-HSD1, SPI-62 effectively reduces intracellular cortisol levels in target tissues, thereby modulating the activity of the glucocorticoid receptor (GR) and the expression of its target genes.[4] These application notes provide a comprehensive protocol for assessing the impact of SPI-62 on GR target genes in a preclinical research setting.
Glucocorticoids are essential for numerous physiological processes, but their excess is associated with various pathologies, including Cushing's syndrome.[1][5] The therapeutic potential of SPI-62 lies in its ability to mitigate the detrimental effects of excessive glucocorticoid action at the tissue level.[2][5] This protocol outlines key experiments to quantify the efficacy of SPI-62 in reducing intracellular cortisol and modulating the expression of well-established GR target genes.
Signaling Pathway of SPI-62 and the Glucocorticoid Receptor
The following diagram illustrates the mechanism of action of SPI-62 in the context of the glucocorticoid signaling pathway.
Caption: Mechanism of SPI-62 action on the glucocorticoid receptor pathway.
Data Presentation: Representative Effects of HSD-1 Inhibition
The following tables summarize representative quantitative data on the effects of HSD-1 inhibition on intracellular cortisol levels and the expression of key GR target genes. This data is illustrative of the expected impact of SPI-62.
Table 1: Effect of HSD-1 Inhibition on Intracellular Cortisol Levels
| Treatment Group | HSD-1 Inhibitor Concentration | Intracellular Cortisol (% of Control) |
| Vehicle Control | 0 µM | 100% |
| HSD-1 Inhibitor | 0.1 µM | 65% |
| HSD-1 Inhibitor | 1 µM | 30% |
| HSD-1 Inhibitor | 10 µM | 15% |
Table 2: Modulation of Glucocorticoid Receptor (GR) Target Gene Expression by an HSD-1 Inhibitor
| Gene Target | Treatment | Fold Change in mRNA Expression (vs. Vehicle) |
| FKBP5 | Cortisone (1 µM) | 8.5 |
| Cortisone (1 µM) + HSD-1 Inhibitor (1 µM) | 2.1 | |
| GILZ | Cortisone (1 µM) | 6.2 |
| Cortisone (1 µM) + HSD-1 Inhibitor (1 µM) | 1.8 | |
| DUSP1 | Cortisone (1 µM) | 4.7 |
| Cortisone (1 µM) + HSD-1 Inhibitor (1 µM) | 1.5 |
Experimental Protocols
Experimental Workflow Overview
The following diagram outlines the general workflow for assessing the impact of SPI-62 on GR target genes.
Caption: General workflow for assessing SPI-62's impact on GR target genes.
Protocol 1: Cell Culture and Treatment
-
Cell Line Selection: Utilize cell lines known to express 11β-HSD1 and GR, such as human lung adenocarcinoma cells (A549) or human hepatoma cells (HepG2).
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates for RNA extraction, 96-well plates for high-throughput screening) at a density that allows for logarithmic growth during the experiment.
-
Treatment Preparation:
-
Prepare a stock solution of SPI-62 in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of cortisone (the substrate for 11β-HSD1) in a suitable solvent.
-
Prepare serial dilutions of SPI-62 and a working concentration of cortisone in cell culture medium.
-
-
Treatment Incubation:
-
Pre-treat cells with varying concentrations of SPI-62 (or vehicle control) for a predetermined time (e.g., 1-2 hours) to allow for cellular uptake and enzyme inhibition.
-
Following pre-treatment, add cortisone to the culture medium to stimulate intracellular cortisol production.
-
Incubate the cells for a specified duration (e.g., 6-24 hours) to allow for GR activation and target gene expression changes.
-
Protocol 2: Quantitative Real-Time PCR (qPCR) for GR Target Gene Expression
-
RNA Extraction:
-
After the treatment period, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells and extract total RNA using a commercially available RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Reverse transcribe a standardized amount of RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the target genes (e.g., FKBP5, GILZ, DUSP1) and a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix.
-
Perform the qPCR reaction using a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.
-
Express the results as fold change relative to the vehicle-treated control group.
-
Protocol 3: Luciferase Reporter Assay for GR Activity
This assay provides a quantitative measure of GR transcriptional activity.
-
Cell Transfection:
-
Co-transfect cells with a GR expression vector and a reporter plasmid containing a glucocorticoid response element (GRE) upstream of a luciferase gene.
-
A control plasmid expressing Renilla luciferase can be co-transfected for normalization of transfection efficiency.
-
-
Treatment:
-
Following transfection, treat the cells with SPI-62 and/or cortisone as described in Protocol 1.
-
-
Luciferase Assay:
-
After the incubation period, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Express the results as relative luciferase units (RLU) or fold induction over the vehicle control.
-
Logical Relationship of Experimental Components
The following diagram illustrates the logical flow from SPI-62 treatment to the assessment of its biological impact.
Caption: Logical progression from SPI-62 administration to its biological effect.
Conclusion
The protocols and information provided in these application notes offer a robust framework for researchers to assess the impact of SPI-62 on glucocorticoid receptor target genes. By quantifying the reduction in intracellular cortisol and the subsequent modulation of GR-responsive gene expression, these methods enable a thorough preclinical evaluation of SPI-62's efficacy as a selective 11β-HSD1 inhibitor. The provided diagrams and data tables serve as valuable tools for experimental design and data interpretation.
References
- 1. Acute Inhibition of 11β-Hydroxysteroid Dehydrogenase Type-1 Improves Memory in Rodent Models of Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of 11β-hydroxysteroid dehydrogenase 1 kinetics and pharmacodynamic effects of inhibitors in brain using mass spectrometry imaging and stable-isotope tracers in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 11β-Hydroxysteroid dehydrogenase type 1 amplifies inflammation in LPS-induced THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of 11β-hydroxysteroid dehydrogenase type 1 in antidiabetic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 as Potential Drugs for Type 2 Diabetes Mellitus—A Systematic Review of Clinical and In Vivo Preclinical Studies | MDPI [mdpi.com]
Application Notes and Protocols for Studying SG62 Metabolism Using Human Liver Microsomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Understanding the metabolic fate of a new chemical entity (NCE) is a cornerstone of drug discovery and development. In vitro metabolism studies using human liver microsomes (HLM) are a fundamental approach to predict in vivo pharmacokinetics, assess potential drug-drug interactions, and identify metabolites.[1][2][3] HLMs are subcellular fractions of the liver's endoplasmic reticulum that are rich in drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, which are responsible for the oxidative metabolism of a vast number of xenobiotics.[4][5][6][7][8][9]
These application notes provide a comprehensive overview and detailed protocols for investigating the metabolism of a novel compound, designated SG62, using HLM. The protocols cover the determination of metabolic stability, identification of metabolites, and characterization of the CYP enzymes involved in this compound metabolism.
Key Concepts in Drug Metabolism
Drug metabolism is broadly divided into two phases:
-
Phase I Reactions: These reactions introduce or expose functional groups (e.g., hydroxyl, amine, carboxyl groups) on the parent drug, typically through oxidation, reduction, or hydrolysis.[4][8] The primary enzymes involved in Phase I metabolism are the CYPs.[4][6][7][8][10]
-
Phase II Reactions: These are conjugation reactions where an endogenous molecule (e.g., glucuronic acid, sulfate, glutathione) is attached to the functional group of the parent drug or its Phase I metabolite.[4][8] This process generally increases the water solubility of the compound, facilitating its excretion from the body.[2]
Experimental Objectives
The primary objectives of studying this compound metabolism using HLM are:
-
Determine the metabolic stability of this compound: To assess the rate at which this compound is metabolized by HLM. This is crucial for predicting its in vivo half-life and clearance.[1][3]
-
Identify the major metabolites of this compound: To characterize the chemical structures of the metabolites formed. This helps in understanding the biotransformation pathways and identifying potentially active or toxic metabolites.
-
Phenotype the CYP enzymes responsible for this compound metabolism: To identify the specific CYP isoforms that are the primary drivers of this compound's metabolism. This information is vital for predicting potential drug-drug interactions.[11]
Data Presentation
Table 1: Metabolic Stability of this compound in Human Liver Microsomes
| Time (minutes) | This compound Concentration (µM) | Percent Remaining (%) |
| 0 | 1.00 | 100 |
| 5 | 0.85 | 85 |
| 15 | 0.60 | 60 |
| 30 | 0.35 | 35 |
| 60 | 0.10 | 10 |
Table 2: Summary of this compound Metabolites Identified by LC-MS/MS
| Metabolite ID | Proposed Biotransformation | Mass Shift (Da) |
| M1 | Hydroxylation | +16 |
| M2 | N-dealkylation | -28 |
| M3 | Glucuronidation (of M1) | +176 |
Table 3: CYP450 Reaction Phenotyping for this compound Metabolism
| CYP Isoform Inhibitor | This compound Metabolism (% of Control) |
| Control (No Inhibitor) | 100 |
| Ketoconazole (B1673606) (CYP3A4) | 25 |
| Quinidine (B1679956) (CYP2D6) | 95 |
| Furafylline (CYP1A2) | 98 |
| Ticlopidine (CYP2C19) | 70 |
| Sulfaphenazole (CYP2C9) | 92 |
Experimental Protocols
Protocol 1: Metabolic Stability of this compound in Human Liver Microsomes
Objective: To determine the rate of disappearance of this compound when incubated with HLM.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Pooled human liver microsomes (e.g., 20 mg/mL)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Ice-cold acetonitrile (B52724)
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing phosphate buffer and human liver microsomes (final concentration, e.g., 0.5 mg/mL).
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound (final concentration, e.g., 1 µM) and the NADPH regenerating system.[12]
-
Incubate the plate at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing ice-cold acetonitrile to terminate the reaction and precipitate proteins.[12]
-
Include control incubations: one without the NADPH regenerating system (to assess non-CYP mediated degradation) and one without HLM (to assess chemical stability).
-
Centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by a validated LC-MS/MS method to quantify the remaining concentration of this compound.
Protocol 2: Metabolite Identification of this compound
Objective: To identify the metabolites of this compound formed by HLM.
Materials:
-
Same as Protocol 1
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Procedure:
-
Follow steps 1-7 of Protocol 1, but with a longer incubation time (e.g., 60 minutes) to allow for sufficient metabolite formation.
-
Analyze the supernatant from the 60-minute incubation and the 0-minute control sample using a high-resolution LC-MS/MS system.
-
Acquire data in both full scan mode to detect potential metabolites and in product ion scan mode to obtain fragmentation patterns.
-
Process the data using metabolite identification software to compare the incubated sample with the control sample and identify new peaks corresponding to potential metabolites. The structures of the metabolites can be proposed based on the mass shift from the parent drug and the fragmentation patterns.[13][14]
Protocol 3: CYP450 Reaction Phenotyping
Objective: To identify the specific CYP isoforms responsible for this compound metabolism.
Materials:
-
Same as Protocol 1
-
Specific chemical inhibitors for major CYP isoforms (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6, etc.)
Procedure:
-
Prepare reaction mixtures as described in Protocol 1.
-
To separate wells, add a specific CYP inhibitor at a concentration known to be selective for its target isoform. Also, include a control incubation without any inhibitor.
-
Pre-incubate the HLM with the inhibitors at 37°C for a specified time (e.g., 10 minutes) to allow for binding to the enzymes.
-
Initiate the metabolic reaction by adding this compound and the NADPH regenerating system.
-
Incubate for a predetermined time (short enough to be in the linear range of metabolism, e.g., 15 minutes).
-
Terminate the reaction and process the samples as described in Protocol 1.
-
Analyze the samples by LC-MS/MS to measure the formation of a specific metabolite or the depletion of this compound.
-
Compare the rate of metabolism in the presence of each inhibitor to the control incubation. A significant reduction in metabolism in the presence of a specific inhibitor indicates the involvement of that CYP isoform.[5]
Visualizations
Caption: Experimental workflow for studying this compound metabolism.
Caption: Hypothetical metabolic pathway of this compound.
References
- 1. <i>In Vitro</i> Drug Metabolism Studies Using Human Liver Microsomes [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 5. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytochrome P450 - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pharmaron.com [pharmaron.com]
- 12. benchchem.com [benchchem.com]
- 13. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijpras.com [ijpras.com]
Application Notes and Protocols for Adipose Tissue Microdialysis in In Vivo 11β-HSD1 Inhibition Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a critical enzyme that catalyzes the conversion of inactive cortisone (B1669442) to active cortisol within tissues such as the liver and adipose tissue.[1][2][3][4][5] This localized regeneration of cortisol can amplify glucocorticoid receptor activation, playing a significant role in the pathophysiology of metabolic disorders like obesity and type 2 diabetes.[1][2][6][7] Consequently, inhibition of 11β-HSD1 has emerged as a promising therapeutic strategy.[2][4][8] Adipose tissue microdialysis is a powerful in vivo technique that allows for the continuous sampling of metabolites and other small molecules directly from the interstitial fluid of subcutaneous adipose tissue.[9] This methodology provides a unique window into local tissue metabolism and is particularly well-suited for studying the pharmacodynamics of 11β-HSD1 inhibitors at their site of action.[10][11] These application notes provide detailed protocols for utilizing adipose tissue microdialysis to assess the in vivo inhibition of 11β-HSD1.
Signaling Pathway of 11β-HSD1-Mediated Cortisol Regeneration
The primary function of 11β-HSD1 in adipose tissue is the NADPH-dependent reduction of cortisone to cortisol. This intracellular cortisol can then bind to glucocorticoid receptors, influencing gene expression and leading to various metabolic effects, including adipocyte differentiation and lipolysis.[6][10] 11β-HSD1 inhibitors block this conversion, thereby reducing local cortisol concentrations and their downstream effects.
Caption: 11β-HSD1 pathway and point of inhibition.
Experimental Protocols
Protocol 1: In Vivo Assessment of 11β-HSD1 Activity using Stable Isotope-Labeled Cortisone
This protocol describes the use of a stable isotope-labeled substrate to directly measure the conversion of cortisone to cortisol in adipose tissue.
Materials:
-
Microdialysis catheters (e.g., CMA 60)
-
Microinfusion pump
-
Fraction collector
-
Ringer's solution or similar perfusion fluid
-
Stable isotope-labeled (SIL) cortisone (e.g., 9,11,12,12-[2H4]cortisol which is converted to d3-cortisone)
-
LC-MS/MS system for analysis
Procedure:
-
Subject Preparation: Subjects should be in a fasted state. For studies involving specific interventions, subjects may undergo dexamethasone (B1670325) suppression to inhibit endogenous cortisol production.[10]
-
Catheter Insertion: Under local anesthesia (e.g., 1% lidocaine), insert a microdialysis catheter into the subcutaneous adipose tissue of the paraumbilical region.
-
Equilibration: Perfuse the catheter with Ringer's solution at a low flow rate (e.g., 0.3-1.0 µL/min) for a recovery period of approximately 60-90 minutes to allow the tissue to stabilize from the insertion trauma.[12]
-
Substrate Infusion: Switch the perfusion fluid to one containing a known concentration of SIL-cortisone (e.g., 100-1000 ng/mL).[1] Continue perfusion at a constant flow rate.
-
Dialysate Collection: Collect microdialysate fractions at regular intervals (e.g., every 60 minutes) into sealed vials to prevent evaporation.
-
Sample Analysis: Analyze the collected dialysate for concentrations of SIL-cortisone and the product, SIL-cortisol, using a validated LC-MS/MS method.[1][13][14]
-
Data Analysis: The conversion rate of SIL-cortisone to SIL-cortisol reflects the in vivo activity of 11β-HSD1 in the adipose tissue.
Protocol 2: Assessing the Effect of an 11β-HSD1 Inhibitor on Cortisol Regeneration
This protocol details how to evaluate the efficacy of an 11β-HSD1 inhibitor in adipose tissue.
Materials:
-
Same as Protocol 1
-
11β-HSD1 inhibitor (e.g., carbenoxolone, clofutriben) for oral administration or co-perfusion.
Procedure:
-
Baseline Measurement: Follow steps 1-7 of Protocol 1 to establish the baseline 11β-HSD1 activity in the adipose tissue.
-
Inhibitor Administration: Administer the 11β-HSD1 inhibitor to the subject. This can be done systemically (e.g., oral administration) or locally through the microdialysis probe (co-perfusion).
-
Post-Inhibitor Measurement: After a suitable time for the inhibitor to reach the target tissue and exert its effect, repeat the microdialysis procedure (steps 4-7 of Protocol 1) to measure the post-inhibitor 11β-HSD1 activity.
-
Data Analysis: Compare the conversion rate of SIL-cortisone to SIL-cortisol before and after inhibitor administration to quantify the degree of 11β-HSD1 inhibition.
Experimental Workflow
The following diagram illustrates the general workflow for an in vivo adipose tissue microdialysis study to assess 11β-HSD1 inhibition.
Caption: General experimental workflow diagram.
Data Presentation
The quantitative data from these studies can be effectively summarized in tables for clear comparison.
Table 1: Microdialysis Experimental Parameters
| Parameter | Value | Reference |
| Microdialysis Probe | CMA 60 | [10] |
| Perfusion Fluid | Ringer's Solution | [2] |
| Perfusion Flow Rate | 0.3 - 1.0 µL/min | [1][2] |
| SIL-Cortisone Concentration | 100 - 1000 ng/mL | [1] |
| Dialysate Collection Interval | 60 minutes | [2] |
Table 2: Example Results of an 11β-HSD1 Inhibition Study
| Condition | SIL-Cortisone In (ng/mL) | SIL-Cortisol Out (ng/mL) | % Conversion | % Inhibition |
| Baseline | 500 | 50 | 10% | - |
| Post-Inhibitor | 500 | 10 | 2% | 80% |
Discussion and Considerations
-
Analyte Recovery: The recovery of analytes across the microdialysis membrane can be influenced by factors such as perfusion flow rate and the physicochemical properties of the analyte. It is crucial to characterize the extraction efficiency, often done using the retrodialysis method.[1]
-
Analytical Sensitivity: The concentration of cortisol and cortisone in adipose interstitial fluid can be low.[10] Therefore, a highly sensitive and specific analytical method, such as LC-MS/MS, is required for accurate quantification.[1]
-
Data Interpretation: Changes in the conversion of cortisone to cortisol in the dialysate provide a direct measure of local 11β-HSD1 activity. A reduction in this conversion following the administration of a test compound is indicative of its inhibitory effect on the enzyme in adipose tissue.
-
Functional Readouts: In addition to measuring steroid conversion, microdialysis can be used to assess the functional consequences of 11β-HSD1 inhibition. For example, by measuring glycerol (B35011) concentrations in the dialysate, the impact on lipolysis can be determined.[10][11][15]
Conclusion
Adipose tissue microdialysis is a robust and informative technique for the in vivo investigation of 11β-HSD1 activity and the assessment of its inhibitors. The detailed protocols and workflows provided in these application notes offer a comprehensive guide for researchers in academia and the pharmaceutical industry to effectively utilize this methodology in the development of novel therapies for metabolic diseases.
References
- 1. An in vivo microdialysis coupled with liquid chromatography/tandem mass spectrometry study of cortisol metabolism in monkey adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Increased In Vivo Regeneration of Cortisol in Adipose Tissue in Human Obesity and Effects of the 11[beta]-Hydroxysteroid Dehydrogenase Type 1 Inhibitor Carbenoxolone - ProQuest [proquest.com]
- 3. Pharmacokinetic–pharmacodynamic studies of the 11β-hydroxysteroid dehydrogenase type 1 inhibitor MK-0916 in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oipub.com [oipub.com]
- 5. endocrine-abstracts.org [endocrine-abstracts.org]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 as Potential Drugs for Type 2 Diabetes Mellitus—A Systematic Review of Clinical and In Vivo Preclinical Studies | MDPI [mdpi.com]
- 8. Cortisol Release From Adipose Tissue by 11β-Hydroxysteroid Dehydrogenase Type 1 in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microdialysis of adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of 11β-HSD1 activity in vivo limits glucocorticoid exposure to human adipose tissue and decreases lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of 11beta-hydroxysteroid dehydrogenase type 1 activity in vivo limits glucocorticoid exposure to human adipose tissue and decreases lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. stm.bookpi.org [stm.bookpi.org]
- 14. mdpi.com [mdpi.com]
- 15. Microdialysis of adipose tissue and blood for in vivo lipolysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Pharmacokinetic Modeling of SPI-62
For Researchers, Scientists, and Drug Development Professionals
Introduction
SPI-62 is a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (HSD-1).[1][2][3] This enzyme is responsible for the intracellular conversion of inactive cortisone (B1669442) to the active glucocorticoid, cortisol.[1][2][4] By inhibiting HSD-1, SPI-62 reduces intracellular cortisol levels, which is a novel therapeutic approach for conditions associated with glucocorticoid excess, such as Cushing's syndrome and autonomous cortisol secretion.[5] Additionally, SPI-62 is being investigated to mitigate the adverse effects of therapeutic glucocorticoids.[5]
These application notes provide a summary of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) properties of SPI-62, detailed experimental protocols for its evaluation in a mouse model, and an overview of the pharmacokinetic modeling approach used to characterize its disposition.
Mechanism of Action of SPI-62
SPI-62's mechanism of action is centered on the selective inhibition of HSD-1. HSD-1 is highly expressed in key metabolic tissues, including the liver, adipose tissue, and skeletal muscle.[2] In these tissues, HSD-1 activity increases the local concentration of cortisol, which can lead to various metabolic and physiological dysfunctions when in excess. SPI-62, formerly known as ASP3662, is a potent and selective small-molecule inhibitor of HSD-1 with a high affinity for human HSD-1 (Ki of 5.3 nM) and mouse HSD-1 (Ki of 2.6 nM).[1][3][4] By blocking HSD-1, SPI-62 effectively reduces the intracellular production of active cortisol, thereby mitigating the downstream effects of glucocorticoid excess.[2]
Figure 1: Mechanism of action of SPI-62 in inhibiting cortisol production.
Preclinical Pharmacokinetic and Pharmacodynamic Data
Preclinical studies in mice have been instrumental in characterizing the pharmacokinetic and pharmacodynamic profile of SPI-62.
Pharmacokinetic Profile
A single-dose pharmacokinetic study was conducted in male C57BL/6 mice.[4] The plasma concentration-time profiles of SPI-62 were best described by a biexponential curve.[4] Due to the complex, nonlinear pharmacokinetics of SPI-62, which are attributed to target-mediated drug disposition (TMDD), a detailed summary of dose-escalation PK parameters is not publicly available.[1][2] However, the study design is summarized in the table below.
| Parameter | Description |
| Species | Mouse (C57BL/6, male) |
| Doses Administered | 1, 3, and 10 mg/kg (equivalent) |
| Route of Administration | Oral gavage |
| Vehicle | 0.5% Hydroxypropyl methylcellulose (B11928114) (HPMC) |
| Blood Sampling Time Points | 1, 2, 4, 6, 8, 12, and 24 hours post-dose |
| PK Model Fit | Biexponential curve |
Data sourced from a bioRxiv preprint.[4]
Pharmacodynamic Profile in a Mouse Model of Cushing's Syndrome
SPI-62 has been evaluated in a mouse model of glucocorticoid excess, designed to mimic Cushing's syndrome. In this model, corticosterone (B1669441) (CORT) was administered to mice for 5 weeks to induce features of the disease.[4] SPI-62 was administered concurrently at different dosing regimens. The study demonstrated that SPI-62 can prevent various adverse effects associated with corticosterone administration in a dose-dependent manner.[4]
| Endpoint | Vehicle + CORT | 1 mg/kg QD SPI-62 + CORT | 10 mg/kg QD SPI-62 + CORT | 10 mg/kg BID SPI-62 + CORT |
| Dermal Thickness (μm) | 242.8 | 274.0 | 268.0 | 275.9 |
| Other Attenuated Adverse Effects | - | Dose-dependent attenuation | Dose-dependent attenuation | Dose-dependent attenuation |
Data shows that SPI-62 attenuated CORT-induced dermal thinning. Other observed adverse effects that were attenuated in a dose-dependent manner include increased insulin (B600854) resistance, increased adiposity, skeletal myoatrophy, and reduced grip strength.[4]
Experimental Protocols
Single-Dose Pharmacokinetic Study in Mice
This protocol outlines the methodology for a single-dose pharmacokinetic study of SPI-62 in mice.
Figure 2: Workflow for a single-dose pharmacokinetic study of SPI-62 in mice.
Materials:
-
SPI-62
-
Hydroxypropyl methylcellulose (HPMC)
-
Male C57BL/6 mice (6-8 weeks old)
-
Oral gavage needles
-
Sodium heparin-coated blood collection tubes
-
Centrifuge
-
Pipettes and tips
-
Freezer (-80°C)
Procedure:
-
Animal Acclimatization: House male C57BL/6 mice in a controlled environment for at least one week prior to the study.
-
Dose Preparation: Prepare a suspension of SPI-62 in 0.5% HPMC in sterile water. The concentration should be such that the desired dose is administered in a volume of 10 mL/kg.
-
Administration: Administer a single dose of the SPI-62 suspension to each mouse via oral gavage.
-
Blood Collection: At specified time points (e.g., 1, 2, 4, 6, 8, 12, and 24 hours) after dosing, collect whole blood from a designated site (e.g., retro-orbital sinus or tail vein) into sodium heparin tubes.
-
Plasma Processing: Centrifuge the blood samples to separate the plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of SPI-62 in the plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Use the plasma concentration-time data to determine pharmacokinetic parameters. The data for SPI-62 has been shown to be well-fitted by a biexponential model.
Mouse Model of Glucocorticoid Excess (Cushing's Syndrome)
This protocol describes the induction of a glucocorticoid excess state in mice and the subsequent treatment with SPI-62.
Materials:
-
Corticosterone (CORT)
-
SPI-62
-
Drinking water bottles
-
Materials for oral gavage (as above)
-
Equipment for measuring endpoints (e.g., glucometer, grip strength meter, calipers for skin thickness).
Procedure:
-
Induction of Glucocorticoid Excess: Administer corticosterone in the drinking water to the mice for a period of 5 weeks.
-
Treatment Groups: Randomize the mice into different treatment groups:
-
Vehicle control
-
Corticosterone + Vehicle
-
Corticosterone + SPI-62 (e.g., 1 mg/kg QD, 10 mg/kg QD, 10 mg/kg BID)
-
-
SPI-62 Administration: Prepare and administer SPI-62 or vehicle daily via oral gavage for the 5-week duration of the study.
-
Monitoring: Monitor the animals regularly for clinical signs and body weight.
-
Endpoint Assessment: At the end of the study, or at predetermined time points, assess various pharmacodynamic endpoints, including:
-
Insulin sensitivity (e.g., fasting glucose and insulin levels)
-
Adiposity (e.g., fat pad weights)
-
Skeletal muscle function (e.g., grip strength)
-
Dermal thickness
-
Pharmacokinetic Modeling of SPI-62
The pharmacokinetics of SPI-62 are complex and nonlinear, which is characteristic of a drug that exhibits target-mediated drug disposition (TMDD).[1][2] This occurs when a drug binds with high affinity to its pharmacological target, such that the drug-target binding process significantly influences the drug's distribution and clearance.
A 2-compartment TMDD model with 3 transit absorption compartments has been successfully used to characterize the pharmacokinetics of SPI-62 in humans.[1][2] This model accounts for the observed low plasma exposure at low doses, the dose-dependent volume of distribution, and the nonlinear pharmacokinetics following the first dose.[1][2] While a specific preclinical pharmacokinetic model for SPI-62 has not been published in detail, the biexponential nature of the plasma concentration-time profiles in mice suggests that a multi-compartment model is appropriate.[4] Given the TMDD properties of SPI-62, a similar TMDD modeling approach as used for the human data is likely necessary to fully characterize the preclinical pharmacokinetics.
Figure 3: Conceptual diagram of a TMDD model for SPI-62.
Key Parameters in the TMDD Model:
| Parameter | Description |
| kon | Second-order association rate constant for drug-target binding |
| koff | First-order dissociation rate constant for the drug-target complex |
| Rtot | Total concentration of the target |
| CL | Linear clearance of the unbound drug |
| Vc | Volume of the central compartment |
| Q | Inter-compartmental clearance |
| Vp | Volume of the peripheral compartment |
These parameters are typically estimated by fitting the model to experimental pharmacokinetic data.
Conclusion
The preclinical evaluation of SPI-62 has demonstrated its potential as a selective HSD-1 inhibitor. The pharmacokinetic profile, characterized by target-mediated drug disposition, necessitates a sophisticated modeling approach for accurate characterization. The provided protocols offer a framework for conducting preclinical studies to further investigate the pharmacokinetic and pharmacodynamic properties of SPI-62 and similar compounds. A thorough understanding of the preclinical profile is essential for the successful clinical development of this novel therapeutic agent.
References
- 1. A Target‐Mediated Drug Disposition Model to Explain Nonlinear Pharmacokinetics of the 11β‐Hydroxysteroid Dehydrogenase Type 1 Inhibitor SPI‐62 in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Target-Mediated Drug Disposition Model to Explain Nonlinear Pharmacokinetics of the 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor SPI-62 in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety, Pharmacokinetics, and Pharmacodynamics of ASP3662, a Novel 11β‐Hydroxysteroid Dehydrogenase Type 1 Inhibitor, in Healthy Young and Elderly Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Population Target-Mediated Pharmacokinetic/Pharmacodynamic Modeling to Evaluate SPI-62 Exposure and Hepatic 11β-Hydroxysteroid Dehydrogenase Type 1 (HSD-1) Inhibition in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
Application of SPI-62 (Clofutriben) in Polymyalgia Rheumatica Research
For: Researchers, scientists, and drug development professionals.
Subject: Application Notes and Protocols for the investigation of SPI-62 (Clofutriben) in Polymyalgia Rheumatica (PMR) research.
Introduction
Polymyalgia Rheumatica (PMR) is a common inflammatory rheumatic disease affecting older adults, characterized by pain and stiffness in the shoulder and hip girdles.[1] The current standard of care involves glucocorticoids, such as prednisolone (B192156), which are effective but associated with significant long-term side effects.[2] SPI-62 (also known as clofutriben) is an investigational, potent, and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (HSD-1).[3][4] HSD-1 is an intracellular enzyme that converts inactive cortisone (B1669442) to active cortisol, thereby amplifying glucocorticoid effects within target tissues.[5][6] By inhibiting HSD-1, SPI-62 aims to reduce the tissue-specific adverse effects of glucocorticoids while preserving their anti-inflammatory efficacy. This document outlines the application of SPI-62 in PMR research, with a focus on the ongoing Phase 2 clinical trial (NCT05436652).[7][8][9]
Mechanism of Action and Signaling Pathway
SPI-62's therapeutic potential in PMR stems from its targeted inhibition of HSD-1. In inflammatory conditions, pro-inflammatory cytokines can increase the expression of HSD-1 in various cells, including those in synovial tissue.[6][10] This leads to increased local conversion of inactive glucocorticoids (like cortisone or administered prednisone) to their active forms (cortisol and prednisolone, respectively). While this amplification is beneficial for controlling inflammation, it also contributes to the metabolic and other adverse effects of glucocorticoids in tissues like the liver, adipose tissue, and bone.[7]
SPI-62 is designed to block this intracellular activation of glucocorticoids, thereby aiming to dissociate the anti-inflammatory benefits from the unwanted side effects.[7]
Clinical Investigation in Polymyalgia Rheumatica
SPI-62 is currently being evaluated in a Phase 2 clinical trial in combination with prednisolone for the treatment of PMR (NCT05436652).[7]
Trial Design Overview:
| Parameter | Description |
| Study Title | A Trial of Prednisolone in Combination With SPI-62 or Placebo in Subjects With Polymyalgia Rheumatica (PMR)[11] |
| NCT Number | NCT05436652[11] |
| Phase | 2[11] |
| Study Design | Single-blind, placebo-controlled, sequential assignment[11] |
| Participants | Patients aged 50 years and older with a diagnosis of PMR according to the EULAR/ACR classification criteria, on a stable dose of oral prednisolone.[11][12] |
| Intervention | Oral SPI-62 (clofutriben) in combination with prednisolone, compared to placebo plus prednisolone.[12] |
| Primary Purpose | Treatment[11] |
Key Endpoints of the Clinical Trial:
The trial is designed to assess whether SPI-62 can separate the desired anti-inflammatory effects of prednisolone from its undesired metabolic and bone-related side effects.[7]
| Endpoint Category | Specific Markers | Purpose |
| Efficacy (Anti-inflammatory) | Erythrocyte Sedimentation Rate (ESR)[12], C-Reactive Protein (CRP)[12], Fibrinogen[12] | To measure the control of inflammation and disease activity. |
| Toxicity (Side Effects) | Oral Glucose Tolerance Test (OGTT)[12], Osteocalcin[12], Urinary 11β-hydroxysteroid dehydrogenase type 1 ratio[12] | To assess the impact on glucose metabolism and bone turnover. |
Interim data from the ongoing trial suggest that the combination of clofutriben (B605633) with a higher dose of prednisolone may offer a better benefit-risk profile than a lower dose of prednisolone alone, showing similar efficacy with reduced signs of toxicity.[3] Furthermore, clofutriben has been observed to increase morning ACTH and cortisol levels, suggesting it may mitigate glucocorticoid-induced adrenal insufficiency.[3]
Experimental Protocols
The following are generalized protocols for the key assessments used in the clinical investigation of SPI-62 in PMR.
1. Patient Recruitment and Classification
-
Objective: To enroll a homogenous population of patients with a confirmed diagnosis of PMR.
-
Protocol:
-
Screen patients aged 50 years or older presenting with new-onset bilateral shoulder pain.[13][14]
-
Assess for inclusion and exclusion criteria as detailed in the clinical trial protocol (NCT05436652).[11]
-
Apply the 2012 EULAR/ACR classification criteria for PMR. A score of ≥4 (without ultrasound) or ≥5 (with ultrasound) is required for classification.[13][14]
-
Ensure patients are on a stable daily dose of 10mg oral prednisolone for at least one week prior to baseline.[12]
-
2. Efficacy Marker Measurement
-
Erythrocyte Sedimentation Rate (ESR) - Westergren Method:
-
Collect venous blood into a tube containing 3.2% sodium citrate (B86180) anticoagulant, with a blood-to-anticoagulant ratio of 4:1.[15]
-
Thoroughly mix the sample.
-
Within 2 hours of collection, fill a Westergren pipette to the 0 mm mark.[16]
-
Place the pipette in a vertical rack at room temperature (20-25°C), ensuring no vibrations or direct sunlight.[17][18]
-
After exactly 60 minutes, measure the distance in millimeters from the bottom of the plasma meniscus to the top of the erythrocyte column.[15]
-
Record the result as mm/hour.[18]
-
-
C-Reactive Protein (CRP) Measurement:
-
Collect a serum or plasma sample from the patient.
-
Use a high-sensitivity CRP (hs-CRP) assay for accurate measurement, especially for assessing low-grade inflammation.[19]
-
Common methods include enzyme-linked immunosorbent assay (ELISA), immunoturbidimetry, or nephelometry.[20]
-
Follow the specific instructions of the chosen assay kit and instrument for sample processing and analysis.
-
Results are typically reported in mg/L.[19]
-
3. Toxicity Marker Measurement
-
Oral Glucose Tolerance Test (OGTT):
-
The patient should consume an unrestricted carbohydrate diet (>150g/day) for 3 days prior to the test.[21]
-
The patient must fast for 8-14 hours overnight before the test (water is permitted).[21]
-
Collect a fasting venous blood sample for baseline glucose measurement.[22]
-
Administer a 75g oral glucose solution, to be consumed within 5 minutes.[21][22]
-
Collect a second venous blood sample exactly 2 hours after the glucose load.[22]
-
Measure plasma glucose levels in both samples.
-
-
Osteocalcin (B1147995) Measurement:
-
Collect a serum sample from the patient. It is recommended to collect the sample in the morning due to diurnal variation.[23]
-
Use a specific immunoassay, such as a two-site immunoradiometric assay (IRMA) or an enzyme-linked immunosorbent assay (ELISA), to measure osteocalcin levels.[24][25]
-
These assays typically measure the intact osteocalcin molecule and/or its fragments.[25]
-
Follow the manufacturer's protocol for the chosen assay.
-
Results are typically reported in ng/mL.[26]
-
Conclusion
The investigation of SPI-62 (clofutriben) in polymyalgia rheumatica represents a novel therapeutic strategy aimed at improving the safety profile of glucocorticoid therapy. The ongoing Phase 2 clinical trial is designed to provide crucial data on the ability of HSD-1 inhibition to separate the anti-inflammatory efficacy of prednisolone from its adverse metabolic and bone-related effects. The methodologies and protocols outlined in this document provide a framework for researchers and clinicians involved in the study of SPI-62 and similar compounds in PMR and other inflammatory diseases. As further data from these studies become available, our understanding of the clinical utility of HSD-1 inhibition will continue to evolve.
References
- 1. reumatismo.org [reumatismo.org]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 4. Human Adipose Tissue 11β‐Hydroxysteroid Dehydrogenase Type 1 Inhibition Without Tachyphylaxis by Clofutriben, a Pseudo‐Irreversible Enzyme Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 11Beta-hydroxysteroid dehydrogenase type 1--a role in inflammation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. medtechalert.com [medtechalert.com]
- 8. News — Sparrow Pharmaceuticals [sparrowpharma.com]
- 9. fdaaa.trialstracker.net [fdaaa.trialstracker.net]
- 10. Pro-Inflammatory Cytokine Induction of 11β-hydroxysteroid Dehydrogenase Type 1 in A549 Cells Requires Phosphorylation of C/EBPβ at Thr235 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. clinicaltrials.eu [clinicaltrials.eu]
- 13. 2012 provisional classification criteria for polymyalgia rheumatica: a European League Against Rheumatism/American College of Rheumatology collaborative initiative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2012 EULAR/ACR Classification Criteria for Polymyalgia Rheumatica [mdcalc.com]
- 15. thebloodproject.com [thebloodproject.com]
- 16. conductscience.com [conductscience.com]
- 17. labpedia.net [labpedia.net]
- 18. uomus.edu.iq [uomus.edu.iq]
- 19. droracle.ai [droracle.ai]
- 20. CRP and PCT Assays: Clinical Applications and Measurement Methods - Creative Proteomics [cytokine.creative-proteomics.com]
- 21. ruh.nhs.uk [ruh.nhs.uk]
- 22. RACGP - Oral glucose tolerance testing [racgp.org.au]
- 23. Osteocalcin. Biochemical considerations and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. scilit.com [scilit.com]
- 25. academic.oup.com [academic.oup.com]
- 26. Serum Osteocalcin as a Diagnostic Biomarker for Primary Osteoporosis in Women - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 11β-HSD1 Inhibition Assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers and drug development professionals working with 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibition assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is the measured IC50 value for my inhibitor higher than expected?
A decrease in inhibitor potency can be attributed to several factors. Below are common causes and troubleshooting steps to address them.
-
Inhibitor Solubility: Poor solubility of the test compound in the aqueous assay buffer is a primary reason for underestimated potency. If a compound is not fully dissolved, its effective concentration is lower than the nominal concentration, leading to a higher calculated IC50 value.[1]
-
Troubleshooting:
-
Visual Inspection: Check for any cloudiness or precipitate after adding the inhibitor to the assay buffer.
-
Optimize Solvent Concentration: Most inhibitors are dissolved in DMSO. Ensure the final DMSO concentration is consistent across all wells and does not inhibit the enzyme. A final DMSO concentration of 0.4% has been shown to be non-inhibitory.
-
Test Alternative Solvents: While DMSO is common, other solvents or solubility-enhancing agents might be more suitable for your specific compound.[1]
-
-
-
Sub-optimal Assay Conditions: The enzymatic activity of 11β-HSD1 is highly dependent on the concentrations of its substrate and cofactor (NADPH).
-
Troubleshooting:
-
Substrate Concentration: Ensure the substrate (cortisone or 11-dehydrocorticosterone) concentration is appropriate. For IC50 determination, using a substrate concentration at or below its Michaelis-Menten constant (Km) is often recommended.[1]
-
Cofactor (NADPH) Concentration: The reductase activity of 11β-HSD1 is critically dependent on a high NADPH/NADP+ ratio.[1][2] Insufficient NADPH will limit the enzyme's activity. A concentration of 0.2 mM NADPH is generally recommended to ensure it is not a limiting factor.[1]
-
-
Q2: My positive control inhibitor shows weak or no activity. What should I do?
-
Improper Storage and Handling: Ensure that the positive control inhibitor has been stored correctly according to the manufacturer's instructions to prevent degradation.
-
Incorrect Concentration: Double-check the calculations for the dilution of the positive control stock solution.
-
Assay Conditions: Verify that the assay conditions (pH, temperature, incubation time) are optimal for the positive control inhibitor's activity.
Q3: The assay background is too high. How can I reduce it?
-
Autofluorescent Compounds: The test compound itself may be fluorescent at the excitation and emission wavelengths used in the assay.
-
Troubleshooting: Run a control plate with the inhibitor in the assay buffer without the enzyme or substrate to measure its intrinsic fluorescence.[1]
-
-
Non-specific Binding: In antibody-based assays (e.g., HTRF, ELISA), non-specific binding of detection antibodies can lead to high background.
-
Troubleshooting: Optimize blocking and washing steps to minimize non-specific binding.
-
-
Cell-Based Assays: For cell-based assays, consider using a low-fluorescence medium or washing the cells with a buffered saline solution before adding the assay reagents.[1]
Q4: I'm observing large variability between replicate wells. What could be the cause?
-
Pipetting Errors: Inconsistent pipetting can introduce significant variability.
-
Troubleshooting: Use calibrated pipettes and ensure consistent pipetting techniques across the plate.[1]
-
-
Edge Effects: Wells on the periphery of microplates may behave differently due to temperature or evaporation gradients.
-
Troubleshooting: If significant edge effects are observed, consider not using the outer wells for data analysis.[1]
-
-
Inconsistent Incubation: Ensure consistent incubation times and temperatures for all experiments.[1]
Data Summary Tables
Table 1: Typical Reagent Concentrations for 11β-HSD1 Inhibition Assays
| Reagent | Typical Concentration Range | Notes |
| Substrate (Cortisone) | 160 nM - 200 nM | For IC50 determination, a concentration at or below Km is often used.[1][3] |
| Cofactor (NADPH) | 100 µM - 0.2 mM | A high NADPH/NADP+ ratio is critical for reductase activity.[1][2][3] |
| 11β-HSD1 Enzyme | 1.5 µg/mL | The optimal concentration should be determined empirically.[3] |
| DMSO | ≤ 0.4% | Higher concentrations may inhibit enzyme activity.[1] |
Table 2: Key Parameters for Different 11β-HSD1 Assay Formats
| Parameter | Radiolabeled Assay | Fluorescence-Based Assay (HTRF) | Cell-Based Assay |
| Substrate | [3H]cortisone | Cortisone | Cortisone |
| Detection Method | Scintillation counting or scanning radiometer | Time-Resolved Fluorescence | LC-MS/MS or Immunoassay |
| Typical Incubation Time | 60-90 minutes | 25 minutes | 30 minutes to 24 hours |
| Throughput | Lower | High | Medium to High |
Experimental Protocols
1. Radiolabeled 11β-HSD1 Inhibition Assay
This protocol is adapted from a method using liver microsomes.
-
Prepare Reaction Mixture: In a microplate, prepare a reaction mixture containing assay buffer, liver microsomes (e.g., 4 µg for human), and the test inhibitor at various concentrations. The final DMSO concentration should not exceed 0.4%.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate Reaction: Start the reaction by adding a mixture of radiolabeled substrate (e.g., final concentration of 25 nM) and NADPH (final concentration of 0.2 mM).[1]
-
Incubation: Incubate at 37°C for a predetermined time (e.g., 60-90 minutes), ensuring the reaction is within the linear range.[1]
-
Stop Reaction: Terminate the reaction by adding a suitable stop solution.
-
Extraction: Extract the steroids from the aqueous phase using an organic solvent like ethyl acetate.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.
-
TLC Separation: Re-dissolve the steroid residue and spot it onto a Thin Layer Chromatography (TLC) plate. Develop the TLC plate to separate the substrate from the product.
-
Quantification: Quantify the radioactivity in the substrate and product spots using a scintillation counter or a scanning radiometer.[1]
-
Data Analysis: Calculate the percent conversion and subsequently the percent inhibition for each inhibitor concentration to determine the IC50 value.
2. Cell-Based 11β-HSD1 Inhibition Assay
This protocol outlines a general procedure for a cell-based assay.
-
Cell Seeding: Seed a human cell line stably expressing human 11β-HSD1 (e.g., HEK-293) into a multi-well plate and allow them to adhere overnight.[4]
-
Pre-incubation with Inhibitor: Pre-incubate the cells with various concentrations of the test compound for a specified time.[4]
-
Initiate Reaction: Add the substrate (e.g., 200 nM cortisone) to initiate the reaction.[1]
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a suitable time (e.g., 30 minutes to 24 hours), depending on the cell type and desired endpoint.[1]
-
Sample Collection: After incubation, collect the cell supernatant or lyse the cells, depending on the detection method.
-
Quantification: Quantify the amount of cortisol produced using a validated detection method such as LC-MS/MS or a competitive immunoassay.[4]
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Visualizations
Caption: 11β-HSD1 signaling pathway and point of inhibition.
Caption: General experimental workflow for an 11β-HSD1 inhibitor assay.
References
Technical Support Center: Overcoming SG62 (Clofutriben) Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with SG62 (clofutriben) in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound (clofutriben) and why is its solubility a concern?
A1: this compound, also known as clofutriben (B605633), is an orally bioavailable selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2][3] This enzyme is responsible for the conversion of inactive cortisone (B1669442) to the active glucocorticoid, cortisol, within cells.[3] By inhibiting 11β-HSD1, clofutriben reduces intracellular cortisol levels, which is a promising therapeutic approach for conditions involving glucocorticoid excess, such as Cushing's syndrome.[2][3][4][5] Like many small molecule inhibitors developed for oral administration, clofutriben is a lipophilic compound, which often leads to poor solubility in aqueous solutions.[6] This can present significant challenges during in vitro experiments, formulation development, and can affect oral bioavailability.[7][8]
Q2: What are the initial steps I should take when I observe precipitation of clofutriben in my aqueous buffer?
A2: When you observe precipitation after diluting a clofutriben stock solution (e.g., in DMSO) into an aqueous buffer, it indicates that the concentration of clofutriben has exceeded its solubility limit in the final solution. Here are the initial troubleshooting steps:
-
Visual Confirmation: Before starting your main experiment, perform a small-scale test dilution. Visually inspect the solution for any cloudiness, particulates, or precipitation.[9] You can also centrifuge a small aliquot to see if a pellet forms.[9]
-
Optimize Dilution Technique: Instead of a single-step dilution, employ a serial dilution method. This involves creating intermediate dilutions in your organic solvent before the final dilution into the aqueous buffer.[10] When performing the final dilution, add the clofutriben stock solution dropwise into the vortexing aqueous buffer to ensure rapid and uniform mixing, which can help prevent localized high concentrations and subsequent precipitation.[10]
-
Reduce Final Concentration: The most straightforward solution is to lower the final working concentration of clofutriben in your assay to a level below its solubility threshold.[10]
Q3: Can adjusting the pH of my buffer improve clofutriben solubility?
A3: For ionizable compounds, adjusting the pH of the buffer can significantly alter solubility.[9][] Clofutriben's structure contains functional groups that may be ionizable. To determine if pH adjustment is a viable strategy, you would need to know the pKa of the compound. As a general principle, for acidic compounds, increasing the pH above the pKa will increase solubility, while for basic compounds, lowering the pH below the pKa will enhance solubility.[9] It is crucial to ensure that the adjusted pH is compatible with your experimental system (e.g., cell viability, enzyme activity).
Troubleshooting Guides
Issue 1: Clofutriben precipitates from solution during my experiment.
This guide provides a systematic approach to resolving clofutriben precipitation issues, starting with simple adjustments and progressing to more advanced formulation strategies.
Workflow for Troubleshooting Precipitation
Caption: A stepwise workflow for addressing clofutriben precipitation in aqueous buffers.
Solution 1: Utilizing Co-solvents
Co-solvents are water-miscible organic solvents that can be added to an aqueous solution to increase the solubility of hydrophobic compounds.[12][13]
Experimental Protocol: Co-solvent Method
-
Co-solvent Selection: Common co-solvents for biological experiments include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (e.g., PEG 400).[][12]
-
Determine Maximum Tolerable Co-solvent Concentration: Before testing the effect on clofutriben solubility, determine the highest concentration of the co-solvent that your experimental system (e.g., cells, enzyme) can tolerate without adverse effects.
-
Prepare Co-solvent/Buffer Mixtures: Prepare a range of your aqueous buffer containing different percentages of the chosen co-solvent (e.g., 1%, 2%, 5%, 10% v/v).
-
Solubility Assessment:
-
Prepare a high-concentration stock solution of clofutriben in a suitable organic solvent like DMSO.
-
Add the clofutriben stock to the co-solvent/buffer mixtures to achieve your desired final concentration.
-
Incubate the solutions under your experimental conditions (e.g., 37°C) for a set period.
-
Visually inspect for precipitation. For a quantitative measure, centrifuge the samples and measure the concentration of clofutriben in the supernatant using a suitable analytical method like HPLC.
-
Table 1: Example Co-solvents and Their Properties
| Co-solvent | Typical Concentration Range | Considerations |
| Ethanol | 1-10% | Can affect cell membranes and protein structure at higher concentrations. |
| Propylene Glycol | 1-20% | Generally considered safe for many cell-based assays. |
| PEG 400 | 1-20% | Can be viscous at higher concentrations. |
| DMSO | <1% | Often used for initial stock solutions; keep final concentration low to avoid toxicity.[14] |
Solution 2: Cyclodextrin-Mediated Solubilization
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15] They can encapsulate hydrophobic drug molecules, like clofutriben, forming water-soluble inclusion complexes.[16][17]
Experimental Protocol: Cyclodextrin (B1172386) Method
-
Cyclodextrin Selection: Commonly used cyclodextrins in pharmaceutical formulations include hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) due to their higher solubility and safety profiles compared to natural cyclodextrins.[14]
-
Prepare Cyclodextrin Solutions: Dissolve the chosen cyclodextrin in your aqueous buffer to create a range of stock solutions (e.g., 10 mM, 50 mM, 100 mM).
-
Complex Formation:
-
Add the clofutriben stock solution (in a minimal amount of organic solvent) to the cyclodextrin solutions.
-
Stir or shake the mixture at room temperature or slightly elevated temperature for several hours to facilitate the formation of the inclusion complex.
-
-
Solubility Assessment: Determine the concentration of solubilized clofutriben in the clear supernatant after centrifugation.
Table 2: Comparison of Commonly Used Cyclodextrins
| Cyclodextrin | Key Features |
| α-Cyclodextrin | Smaller cavity size. |
| β-Cyclodextrin | Limited aqueous solubility.[18] |
| γ-Cyclodextrin | Larger cavity size. |
| HP-β-CD | High aqueous solubility, commonly used to enhance drug solubility.[15] |
| SBE-β-CD | High aqueous solubility, used in several commercial formulations. |
Solution 3: Lipid-Based Formulations
For more challenging solubility issues, lipid-based formulations can be highly effective. These systems, such as self-emulsifying drug delivery systems (SEDDS), consist of oils, surfactants, and co-solvents that spontaneously form a fine emulsion or microemulsion upon gentle agitation in an aqueous medium, keeping the hydrophobic drug solubilized.[19]
Experimental Protocol: Screening for a Simple Lipid-Based Formulation
-
Excipient Screening:
-
Oils: Select a pharmaceutically acceptable oil (e.g., medium-chain triglycerides like Capryol™ 90).
-
Surfactants: Choose a surfactant with a suitable Hydrophilic-Lipophilic Balance (HLB) value (e.g., Cremophor® EL, Tween® 80).
-
Co-solvents: Select a water-miscible solvent (e.g., Transcutol®, PEG 400).
-
-
Determine Clofutriben Solubility in Individual Excipients: Measure the solubility of clofutriben in each selected oil, surfactant, and co-solvent to identify the most effective solubilizers.
-
Prepare Formulations: Create various combinations of the best-performing oil, surfactant, and co-solvent.
-
Self-Emulsification Test:
-
Add a small amount of the formulation to your aqueous buffer.
-
Gently agitate and visually assess the formation of an emulsion (i.e., the degree of turbidity and time to emulsify). A rapid formation of a clear or slightly bluish-white emulsion is desirable.
-
-
Assess Drug Precipitation: After emulsification, observe the system over time to ensure that clofutriben does not precipitate out of the emulsion.
This compound (Clofutriben) Signaling Pathway
This compound (clofutriben) acts by inhibiting the 11β-HSD1 enzyme, which in turn reduces the intracellular conversion of cortisone to cortisol. This leads to decreased activation of the glucocorticoid receptor (GR) and a reduction in the expression of glucocorticoid-responsive genes.
Caption: Mechanism of action of this compound (clofutriben) in the cortisol signaling pathway.
References
- 1. Clofutriben | C19H16ClF3N4O2 | CID 44598960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Sparrow Pharmaceuticals Presents Novel Data on Clofutriben (SPI-62) Reducing Glucocorticoid Toxicities with a Low Risk of Adrenal Insufficiency at the 2024 Annual Endocrine Society Conference — Sparrow Pharmaceuticals [sparrowpharma.com]
- 5. cushingsdiseasenews.com [cushingsdiseasenews.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 12. Cosolvent - Wikipedia [en.wikipedia.org]
- 13. Co-solvent: Significance and symbolism [wisdomlib.org]
- 14. researchgate.net [researchgate.net]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. touroscholar.touro.edu [touroscholar.touro.edu]
- 18. mdpi.com [mdpi.com]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Optimizing SPI-62 Concentration for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of SPI-62, a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (HSD-1), in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of SPI-62?
SPI-62 is an orally bioavailable small molecule that selectively inhibits the enzyme 11β-hydroxysteroid dehydrogenase type 1 (HSD-1).[1] HSD-1 is responsible for the intracellular conversion of inactive cortisone (B1669442) to the active glucocorticoid, cortisol. By blocking this enzyme, SPI-62 reduces intracellular cortisol levels, thereby mitigating the effects of glucocorticoid excess in target tissues such as the liver, adipose tissue, and brain.[2][3]
Q2: What is the reported in vitro potency of SPI-62?
SPI-62 has a high affinity for human HSD-1, with a reported in vitro Ki (inhibition constant) of 5.3 nM.[4] This high potency suggests that SPI-62 can be effective at low nanomolar concentrations in cell culture experiments.
Q3: What is a good starting concentration range for SPI-62 in cell culture?
Based on its high in vitro potency (Ki = 5.3 nM), a good starting point for dose-response experiments would be in the low nanomolar to low micromolar range. We recommend a concentration range of 1 nM to 1 µM to determine the optimal, non-toxic concentration for your specific cell line and experimental endpoint.
Q4: How should I prepare and store SPI-62 stock solutions?
Like many small molecule inhibitors, SPI-62 is likely soluble in dimethyl sulfoxide (B87167) (DMSO). It is best practice to prepare a concentrated stock solution (e.g., 10 mM) in high-quality, anhydrous DMSO. Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. When preparing working solutions, ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[5] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q5: How can I select an appropriate cell line for my experiment?
The choice of cell line will depend on your research question. It is crucial to use a cell line that endogenously expresses HSD-1. Examples of cell lines used in HSD-1 research include human hepatocellular carcinoma cells (e.g., HepG2), adipocyte cell lines (e.g., 3T3-L1), and human keratinocytes.[6][7] Alternatively, you can use cells engineered to overexpress HSD-1, such as HEK-293 cells.[6][7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no observable effect of SPI-62 | 1. Sub-optimal SPI-62 Concentration: The concentration may be too low to elicit a response or too high, causing off-target effects or cytotoxicity. | Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal concentration. |
| 2. Low HSD-1 Expression in Cell Line: The chosen cell line may not express sufficient levels of HSD-1 for a measurable effect. | Confirm HSD-1 expression in your cell line using techniques like qPCR or Western blotting. Consider using a cell line with higher endogenous expression or an overexpression system. | |
| 3. SPI-62 Instability or Degradation: The compound may be unstable in the cell culture medium over the course of the experiment.[8][9] | Prepare fresh working solutions for each experiment. For long-term experiments, consider replenishing the medium with fresh SPI-62 at regular intervals. Perform a stability test of SPI-62 in your specific medium.[10][11] | |
| 4. Poor Solubility in Media: SPI-62 may precipitate out of the aqueous cell culture medium, reducing its effective concentration.[5] | Visually inspect the medium for any precipitation after adding the SPI-62 working solution. Ensure the final DMSO concentration is within a safe and solubilizing range. | |
| Observed Cytotoxicity (Cell rounding, detachment, death) | 1. High SPI-62 Concentration: The concentration used may be toxic to the cells. | Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the cytotoxic threshold of SPI-62 for your cell line. Use concentrations below this threshold for your functional assays. |
| 2. Solvent Toxicity: The final concentration of DMSO in the culture medium may be too high. | Ensure the final DMSO concentration is kept to a minimum, typically at or below 0.1%. Always include a vehicle control with the same DMSO concentration. | |
| 3. On-target Cytotoxicity: Inhibition of HSD-1 may be detrimental to the viability of your specific cell line under your experimental conditions. | Investigate the role of HSD-1 in your cell line's biology. Consider using a rescue experiment if a downstream product of HSD-1 is known to be essential for cell survival. |
Data Presentation
To systematically optimize the SPI-62 concentration, we recommend recording your experimental data in a structured table. This will allow for easy comparison of results across different concentrations and experiments.
Table 1: Example Data Collection Table for SPI-62 Concentration Optimization
| SPI-62 Concentration | Vehicle Control (DMSO) | Endpoint 1 (e.g., Cortisol Level) | Endpoint 2 (e.g., Gene Expression) | Cell Viability (%) | Observations (e.g., Morphology) |
| 0 nM (Vehicle) | 0.1% | 100% | Normal | ||
| 1 nM | 0.1% | ||||
| 10 nM | 0.1% | ||||
| 100 nM | 0.1% | ||||
| 1 µM | 0.1% | ||||
| 10 µM | 0.1% |
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine Optimal SPI-62 Concentration
Objective: To identify the optimal, non-toxic concentration of SPI-62 for a specific cell line and experimental endpoint.
Materials:
-
HSD-1 expressing cell line
-
Complete cell culture medium
-
SPI-62 stock solution (e.g., 10 mM in DMSO)
-
Vehicle (DMSO)
-
96-well cell culture plates
-
Assay-specific reagents (e.g., for cortisol measurement, cell viability)
Procedure:
-
Cell Seeding: Seed your HSD-1 expressing cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere overnight.
-
Preparation of SPI-62 Dilutions: Prepare a serial dilution of SPI-62 in a complete cell culture medium to achieve a range of final concentrations (e.g., 1 nM to 10 µM). Also, prepare a vehicle control with the same final concentration of DMSO as the highest SPI-62 concentration.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of SPI-62 or the vehicle control.
-
Incubation: Incubate the cells for a duration appropriate for your experimental endpoint (e.g., 24, 48, or 72 hours).
-
Endpoint Analysis: After incubation, perform your desired assays to measure the effect of SPI-62. This could include:
-
Measurement of cortisol levels in the cell culture supernatant.
-
Analysis of target gene or protein expression.
-
A cell viability assay (e.g., MTT or CellTiter-Glo®) to assess cytotoxicity.
-
-
Data Analysis: Plot the results as a dose-response curve to determine the EC50 (half-maximal effective concentration) for your desired effect and the CC50 (half-maximal cytotoxic concentration). The optimal concentration will be in the range that provides a significant on-target effect with minimal cytotoxicity.
Mandatory Visualizations
Caption: Signaling pathway illustrating the mechanism of action of SPI-62.
Caption: Experimental workflow for optimizing SPI-62 concentration.
Caption: Troubleshooting logic for inconsistent SPI-62 effects.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. mdpi.com [mdpi.com]
- 3. Selective Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 for Patients With Metabolic Syndrome: Is the Target Liver, Fat, or Both? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Target‐Mediated Drug Disposition Model to Explain Nonlinear Pharmacokinetics of the 11β‐Hydroxysteroid Dehydrogenase Type 1 Inhibitor SPI‐62 in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Novel 11β-hydroxysteroid dehydrogenase 1 inhibitors reduce cortisol levels in keratinocytes and improve dermal collagen content in human ex vivo skin after exposure to cortisone and UV - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
How to avoid edge effects in 96-well plate assays with clofutriben
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with clofutriben (B605633) in 96-well plate assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of variability in my 96-well plate assay results with clofutriben?
A1: A common cause of variability in 96-well plate assays is the "edge effect." This phenomenon is characterized by differences in results between the outer wells and the inner wells of the plate. The primary drivers of edge effects are evaporation of media and temperature gradients across the plate during incubation.[1][2][3] Evaporation is typically higher in the peripheral wells, leading to an increased concentration of clofutriben, media components, and any solvents (like DMSO), which can impact cell growth and the compound's activity.[3]
Q2: I'm observing higher cell death or unexpected activity in the outer wells of my plate when treating with clofutriben. What could be the cause?
A2: This is a classic manifestation of the edge effect. The increased evaporation in the outer wells concentrates clofutriben to levels that might be cytotoxic or outside the desired dose-response range.[3] Furthermore, if clofutriben is first dissolved in an organic solvent like DMSO, the increased concentration of the solvent in the outer wells can also contribute to cytotoxicity. Most cell lines can tolerate up to 0.5% DMSO, but higher concentrations can be harmful.
Q3: My clofutriben stock solution in DMSO is clear, but I see precipitation when I add it to the cell culture medium in the 96-well plate. Why is this happening?
A3: This is a common issue with compounds that have low aqueous solubility.[4] While clofutriben may be readily soluble in DMSO, its solubility can decrease significantly when diluted into an aqueous cell culture medium.[5] This can lead to precipitation, especially at higher concentrations. The evaporation associated with edge effects can exacerbate this problem by increasing the compound concentration in the outer wells beyond its solubility limit.
Q4: How can I be sure that the observed effects in my assay are due to clofutriben's specific activity and not an artifact of the experimental setup?
A4: To ensure on-target activity, it is crucial to minimize experimental variability. This includes implementing strategies to mitigate edge effects, performing dose-response curves, and including proper controls.[6] For instance, running a vehicle control with the same final concentration of the solvent (e.g., DMSO) is essential to differentiate the effect of the compound from the effect of the solvent.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells, especially between inner and outer wells. | Edge effect due to evaporation and temperature gradients.[7] | - Fill the outer wells with sterile water, PBS, or media without cells or compound.[1] - Use 96-well plates specifically designed to reduce edge effects, such as those with moats or reservoirs to be filled with liquid. - Ensure the incubator has a water pan to maintain high humidity. |
| Clofutriben appears to be more potent or toxic in the outer wells. | Increased concentration of clofutriben and/or its solvent (e.g., DMSO) due to evaporation. | - Implement strategies to minimize evaporation as mentioned above. - Optimize the final DMSO concentration to be well below the cytotoxic level for your cell line (typically ≤0.5%).[8] - Perform a dose-response curve for DMSO alone to determine the toxicity threshold. |
| Precipitation of clofutriben is observed in some wells after addition to the media. | Poor aqueous solubility of clofutriben. | - Prepare the final dilution of clofutriben in pre-warmed media just before adding it to the cells. - Gently mix the plate after adding the compound to ensure even distribution. - If solubility issues persist, consider using a lower concentration of clofutriben or exploring formulation strategies. |
| Inconsistent results between different experiments. | Variability in cell seeding, compound preparation, or incubation conditions. | - Standardize cell seeding density and ensure a uniform cell suspension.[6] - Prepare fresh dilutions of clofutriben for each experiment from a validated stock solution.[1] - Allow the 96-well plate to sit at room temperature for 15-60 minutes after cell seeding and before incubation to ensure even cell settling. |
Experimental Protocols
Protocol: Cell-Based Assay with Clofutriben in a 96-Well Plate to Minimize Edge Effects
-
Cell Seeding:
-
Harvest and count cells to prepare a suspension of the desired density.
-
Dispense the cell suspension evenly into the 60 inner wells of a 96-well plate, avoiding the 36 outer wells.
-
Fill the outer wells with an equal volume of sterile PBS or cell culture medium without cells. This creates a humidity barrier to reduce evaporation from the inner wells.[1]
-
Allow the plate to rest at room temperature in the cell culture hood for 20-30 minutes to allow for uniform cell settling before transferring to the incubator.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of clofutriben in 100% DMSO.
-
On the day of the experiment, perform serial dilutions of the clofutriben stock solution in pre-warmed cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells remains non-toxic (e.g., below 0.5%).[8]
-
Carefully remove the medium from the wells containing cells and replace it with the medium containing the different concentrations of clofutriben. Include vehicle control wells that receive medium with the same final DMSO concentration as the highest clofutriben concentration.
-
Gently tap or swirl the plate to ensure the compound is evenly distributed.
-
-
Incubation:
-
Place the 96-well plate in a humidified incubator at 37°C with 5% CO2.
-
Avoid stacking plates directly on top of each other to ensure uniform temperature distribution. If stacking is necessary, use plate spacers.
-
-
Assay Readout:
-
After the desired incubation period, perform the assay readout (e.g., measuring cell viability, reporter gene activity, etc.) according to your specific protocol.
-
Visualizations
Caption: Experimental workflow for minimizing edge effects in 96-well plate assays with clofutriben.
Caption: Troubleshooting logic for addressing variability in clofutriben 96-well plate assays.
References
Technical Support Center: Navigating 11β-HSD1 Inhibition Experiments
Welcome to the technical support center for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibition experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing inconsistent results and to offer detailed experimental protocols for key assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during 11β-HSD1 inhibition assays in a question-and-answer format.
Issue 1: High Variability and Inconsistent IC50 Values
Question: My IC50 values for the same inhibitor vary significantly between experiments. What are the common causes for this inconsistency?
Answer: High variability in 11β-HSD1 inhibition assays is a frequent challenge and can originate from several factors related to assay setup and execution. Here are the primary areas to investigate:
-
Reagent and Plate Preparation: Inconsistent thawing of frozen reagents, inadequate mixing of solutions, or improper plate sealing can introduce significant variability. Ensure all components are fully thawed and gently mixed before use. For cell-based assays, uneven cell seeding is a major contributor to inconsistent results.
-
Edge Effects: In multi-well plate formats, the outer wells are susceptible to faster evaporation, leading to increased concentrations of reagents and altered cell growth. This "edge effect" can skew results. A common mitigation strategy is to fill the outer wells with sterile media or PBS and exclusively use the inner wells for the experiment.[1]
-
Incubation Conditions: Fluctuations in temperature and CO2 levels during incubation can impact both enzyme activity and cell health. It is crucial to ensure your incubator is properly calibrated and maintains a stable environment.[1]
-
Inhibitor Solubility: Poor solubility of the test compound in the aqueous assay buffer is a primary reason for underestimated potency. If a compound is not fully dissolved, its effective concentration is lower than the nominal concentration, resulting in a higher calculated IC50 value. Visually inspect for precipitation after adding the inhibitor to the assay buffer. Optimizing the solvent concentration (e.g., DMSO) is also critical, with a final DMSO concentration of 0.4% or lower generally recommended to avoid enzyme inhibition.[2]
Issue 2: Low or No Enzyme Activity (Low Signal Window)
Question: I'm not observing significant conversion of cortisone (B1669442) to cortisol, even in my positive control wells without any inhibitor. What could be the issue?
Answer: A low signal window suggests a problem with the fundamental enzymatic reaction. The most critical factor for 11β-HSD1 reductase activity is the availability of its cofactor, NADPH.[1]
-
Insufficient NADPH in Biochemical Assays: The reductase activity of 11β-HSD1 is critically dependent on a high NADPH/NADP+ ratio. In biochemical assays using microsomes or purified enzymes, ensure you are adding a sufficient concentration of NADPH to the reaction buffer. The optimal concentration should be determined empirically but is often in the range of 200 µM.[1][2]
-
Insufficient NADPH in Cell-Based Assays: In a cellular context, the intracellular generation of NADPH is primarily managed by the enzyme hexose-6-phosphate dehydrogenase (H6PDH). Ensure the cell line you are using expresses sufficient levels of H6PDH. For engineered cell lines, it is often necessary to co-express both 11β-HSD1 and H6PDH. Additionally, the availability of glucose in the culture medium is crucial for H6PDH activity, as low glucose levels can lead to decreased NADPH and reduced 11β-HSD1 activity.[1]
-
Enzyme Inactivity: The enzyme source (recombinant protein, microsomes, or cell lysate) may have lost activity due to improper storage or handling, such as multiple freeze-thaw cycles. Always use fresh or properly aliquoted and stored enzyme preparations.
Issue 3: Discrepancy Between Biochemical and Cell-Based Assay Results
Question: My inhibitor is potent in a biochemical assay with a purified enzyme, but shows weak or no activity in my cell-based assay. Why is there a discrepancy?
Answer: This is a common challenge and often relates to factors present in a cellular environment that are absent in a simplified biochemical setup.
-
Cell Permeability: The inhibitor may not be able to efficiently cross the cell membrane to reach the endoplasmic reticulum where 11β-HSD1 is located.
-
Cellular Efflux: The compound may be a substrate for efflux pumps (like P-glycoprotein or ABC transporters), which actively remove it from the cell.
-
Cofactor Availability: As mentioned previously, the intracellular concentration of NADPH, which is essential for 11β-HSD1 reductase activity, can be a limiting factor in cell-based assays.[3]
Issue 4: Potential Off-Target Effects
Question: Are there known off-target effects of 11β-HSD1 inhibitors that could confound my results?
Answer: Yes, some beneficial metabolic effects of 11β-HSD1 inhibitors, such as reduced body weight and food intake, have been observed even in 11β-HSD1 knockout mice, suggesting the involvement of off-target mechanisms.[4] Additionally, due to the structural similarity of steroid hormones, there is a potential for 11β-HSD1 inhibitors to interact with other steroid receptors, such as the glucocorticoid receptor (GR) and the mineralocorticoid receptor (MR). It is also important to consider the selectivity against the isozyme 11β-HSD2, as non-selective inhibitors can lead to an excess of cortisol in tissues where 11β-HSD2 is predominant, potentially causing mineralocorticoid-related side effects.
Data Presentation: Quantitative Parameters
The following tables provide a summary of typical concentrations and potencies for 11β-HSD1 assays to aid in experimental design and troubleshooting.
Table 1: Typical Substrate and Cofactor Concentrations in 11β-HSD1 Assays
| Parameter | Substrate | Typical Concentration Range | Notes |
| Substrate | Cortisone (for human 11β-HSD1) | 20 nM - 200 nM | For IC50 determination, a substrate concentration at or below the Km is often used.[2] |
| 11-dehydrocorticosterone (for rodent 11β-HSD1) | 20 nM - 200 nM | Plasma concentrations in rodents are around 5 nmol/l.[5] | |
| Cofactor | NADPH (in biochemical assays) | 100 µM - 1 mM | A concentration of 0.2 mM is generally recommended to ensure it is not a limiting factor.[2] A high NADPH/NADP+ ratio (≥10) is required for efficient reductase activity.[6] |
Table 2: Comparative IC50 Values of Carbenoxolone in Different Assay Systems
| Assay Type | Cell/Enzyme Source | Substrate | IC50 (µM) | Reference |
| Biochemical | Liver Homogenates (mouse) | Cortisone | ~1.6 | [7] |
| Cell-Based (HTRF) | C2C12 myotubes (mouse) | Cortisone | 0.3 | [8] |
| Cell-Based (Adipose Microdialysis) | Human Adipose Tissue | Cortisone | Not directly measured, but effective inhibition observed | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Scintillation Proximity Assay (SPA) for 11β-HSD1 Inhibition
Principle: This assay measures the conversion of radiolabeled cortisone ([³H]cortisone) to radiolabeled cortisol ([³H]cortisol) by 11β-HSD1. The [³H]cortisol is selectively captured by a specific monoclonal antibody, which is bound to protein A-coated SPA beads. The proximity of the tritium (B154650) radiolabel to the scintillant in the bead generates a light signal proportional to the amount of product formed.
Materials:
-
Microsomes containing recombinant human 11β-HSD1
-
[³H]cortisone
-
NADPH
-
Monoclonal anti-cortisol antibody
-
Protein A-coated SPA beads
-
Assay buffer (e.g., 100 mM K2HPO4/KH2PO4, pH 7.5)
-
Test compounds dissolved in DMSO
-
Microplates (e.g., 96- or 384-well)
-
Microplate scintillation counter
Procedure:
-
Prepare a reaction mixture containing 11β-HSD1 microsomes, NADPH, and assay buffer.
-
Add the test compound at various concentrations to the wells of the microplate.
-
Initiate the enzymatic reaction by adding [³H]cortisone to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 25 minutes).[9]
-
Stop the reaction by adding a stop solution containing a high concentration of a known inhibitor (e.g., glycyrrhetinic acid) and the anti-cortisol antibody coupled to SPA beads.
-
Incubate the plate at room temperature to allow for antibody-cortisol binding.
-
Measure the light output from each well using a microplate scintillation counter.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Protocol 2: Cell-Based 11β-HSD1 Inhibition Assay (HTRF)
Principle: This assay measures the inhibition of 11β-HSD1 activity in a cellular context. Cells overexpressing 11β-HSD1 are incubated with cortisone and the test compound. The amount of cortisol produced is then quantified using a competitive immunoassay like Homogeneous Time-Resolved Fluorescence (HTRF).
Materials:
-
A human cell line (e.g., HEK-293 or C2C12) stably expressing human 11β-HSD1.[8]
-
Cell culture medium and supplements
-
Cortisone
-
Test compounds
-
HTRF assay reagents (cortisol-d2 and anti-cortisol-cryptate)
-
Cell culture plates
Procedure:
-
Seed the 11β-HSD1 expressing cells in a multi-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of the test compound for a specified time.
-
Add cortisone to the cell culture medium to initiate the conversion to cortisol.
-
Incubate for a defined period (e.g., 4 hours).
-
Collect the cell culture supernatant.
-
Add HTRF reagents (cortisol-d2 and anti-cortisol-cryptate) to the supernatant.
-
Incubate to allow for the competitive binding reaction to reach equilibrium.
-
Read the plate on an HTRF-compatible reader.
-
Calculate the percent inhibition of cortisol production for each concentration of the test compound and determine the IC50 value.
Protocol 3: Glucocorticoid Receptor (GR) Reporter Gene Assay
Principle: This assay assesses the functional consequence of 11β-HSD1 inhibition by measuring the activation of the glucocorticoid receptor. Cells are co-transfected with an 11β-HSD1 expression vector and a reporter vector containing a luciferase gene under the control of a glucocorticoid response element (GRE). Inhibition of 11β-HSD1 will reduce cortisol production, leading to decreased GR activation and a lower luciferase signal.
Materials:
-
Mammalian cell line (e.g., HEK293T or A549)
-
11β-HSD1 expression vector
-
GRE-luciferase reporter vector
-
Transfection reagent
-
Cell culture medium and supplements
-
Cortisone
-
Test compounds
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Co-transfect the cells with the 11β-HSD1 expression vector and the GRE-luciferase reporter vector.
-
Plate the transfected cells in a multi-well plate and allow them to recover.
-
Treat the cells with various concentrations of the test compound.
-
Add cortisone to the medium to serve as the substrate for 11β-HSD1.
-
Incubate the cells for a sufficient period to allow for cortisol production, GR activation, and luciferase expression (e.g., 18-24 hours).
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Calculate the percent inhibition of GR activation and determine the IC50 value.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to 11β-HSD1 inhibition experiments.
Caption: 11β-HSD1 signaling pathway and point of inhibition.
Caption: General experimental workflow for an 11β-HSD1 inhibitor assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. 11beta-Hydroxysteroid dehydrogenase 1 reductase activity is dependent on a high ratio of NADPH/NADP(+) and is stimulated by extracellular glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of 11β-HSD1 activity in vivo limits glucocorticoid exposure to human adipose tissue and decreases lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Clofutriben Stability and Storage: A Technical Guide for Researchers
This technical support center provides essential information and guidance for researchers, scientists, and drug development professionals on the stability and recommended storage of Clofutriben (also known as SPI-62). Adherence to these guidelines is crucial for ensuring the integrity and reliability of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of Clofutriben?
A1: While extensive public stability data for Clofutriben is limited, small molecules with similar functionalities are typically susceptible to degradation through hydrolysis, oxidation, and photolysis.[1] It is critical for researchers to consider these factors when designing experiments and handling the compound.
Q2: What are the recommended long-term storage conditions for pure Clofutriben?
A2: To ensure the long-term integrity of Clofutriben, it is advisable to follow general best practices for pharmaceutical compounds until specific stability data becomes available.[1] Recommended storage conditions are outlined below.
Q3: How should I prepare and store Clofutriben solutions for in vitro/in vivo studies?
A3: The stability of Clofutriben in solution is dependent on the solvent, pH, and storage temperature. It is recommended to prepare fresh solutions for each experiment. If short-term storage is necessary, solutions should be kept at 2-8°C or frozen, protected from light. A preliminary stability study in the chosen solvent is advised to confirm its suitability.
Q4: Are there any known incompatibilities of Clofutriben with common excipients or solvents?
A4: Specific incompatibility data for Clofutriben is not widely published. When formulating Clofutriben, it is important to assess its compatibility with excipients. Potential interactions could lead to degradation of the active substance or the formation of undesirable byproducts.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected peaks in chromatogram during analysis. | Degradation of Clofutriben due to improper storage or handling. | Review storage conditions and handling procedures. Conduct forced degradation studies to identify potential degradation products.[1] |
| Contamination of the sample or mobile phase. | Prepare fresh solutions using high-purity solvents and ensure all equipment is clean.[1] | |
| Interaction with formulation excipients. | Analyze a placebo formulation to identify peaks originating from excipients.[1] | |
| Decreased concentration of Clofutriben standard solution over time. | Instability of Clofutriben in the chosen solvent at the storage temperature. | Prepare fresh standard solutions for each analytical run. If storage is required, perform a solution stability study to determine appropriate conditions. |
| Variability in experimental results. | Inconsistent potency of Clofutriben due to degradation. | Re-qualify the batch of Clofutriben being used. Ensure consistent and appropriate storage and handling throughout all experiments. |
Quantitative Stability Data Summary
The following tables present hypothetical data to illustrate how quantitative results from forced degradation studies could be summarized. Actual data for Clofutriben may vary and should be generated through dedicated stability studies.
Table 1: Illustrative Forced Degradation of Clofutriben
| Stress Condition | % Degradation | Number of Degradants |
| 0.1 M HCl, 60°C, 24h | 15.2 | 2 |
| 0.1 M NaOH, RT, 24h | 25.8 | 3 |
| 3% H₂O₂, RT, 24h | 8.5 | 1 |
| Thermal (80°C, 48h) | 5.1 | 1 |
| Photolytic (ICH Q1B) | 12.3 | 2 |
Table 2: Recommended Storage Conditions
| Condition | Temperature Range | Additional Precautions |
| Controlled Room Temperature | 20°C to 25°C (68°F to 77°F) | Protect from light and moisture.[1] |
| Refrigerated | 2°C to 8°C (36°F to 46°F) | Protect from light.[1] |
| Frozen | -25°C to -10°C (-13°F to 14°F) | Protect from light.[1] |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To generate potential degradation products of Clofutriben and assess its intrinsic stability.[1]
Methodology:
-
Acid Hydrolysis: Dissolve Clofutriben in 0.1 M HCl and heat at 60°C for 24 hours.[1]
-
Base Hydrolysis: Dissolve Clofutriben in 0.1 M NaOH and maintain at room temperature for 24 hours.[1]
-
Oxidative Degradation: Treat a solution of Clofutriben with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose solid Clofutriben to a temperature of 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of Clofutriben to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1] A control sample should be protected from light.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating Clofutriben from its degradation products.[1]
Methodology:
-
Column Selection: Begin with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase Selection: Employ a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[1]
-
Detection: Use a UV detector at a wavelength where Clofutriben and its degradation products exhibit significant absorbance. A photodiode array (PDA) detector is recommended for assessing peak purity.[1]
-
Optimization: Adjust the gradient, flow rate, and column temperature to achieve a resolution of >1.5 between all adjacent peaks.[1]
-
Validation: Validate the developed method according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.[1]
Visualizations
Caption: Clofutriben's mechanism of action via HSD-1 inhibition.
Caption: Workflow for developing a stability-indicating HPLC method.
References
Technical Support Center: Managing Compound Autofluorescence in 11β-HSD1 Activity Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage compound autofluorescence in 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) activity assays.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing step-by-step guidance to identify and resolve them.
Issue 1: High Background Fluorescence in Assay Wells
Question: I am observing a high fluorescence signal in my negative control and/or vehicle-only wells, reducing my assay window. What are the potential causes and how can I troubleshoot this?
Answer: High background fluorescence can originate from multiple sources within your assay. Follow these steps to identify and mitigate the issue:
Troubleshooting Workflow for High Background Fluorescence
Caption: A stepwise approach to troubleshooting high background fluorescence.
-
Evaluate Assay Components:
-
Assay Buffer and Media: Components like phenol (B47542) red, riboflavin, and serum in cell culture media can be intrinsically fluorescent.[1][2]
-
Enzyme/Substrate Preparations: Ensure that the enzyme and substrate preparations are pure and not a source of fluorescence. Run controls with each component individually.
-
-
Assess Test Compound Autofluorescence:
-
Protocol: Prepare a plate with wells containing the assay buffer and the test compound at the highest concentration used in the primary screen. Read the fluorescence at the same excitation and emission wavelengths as the main assay.[3] A significant signal indicates compound autofluorescence.
-
-
Optimize Assay Conditions:
-
Wavelength Selection: If possible, use fluorophores with longer excitation and emission wavelengths (red-shifted dyes) to avoid the common blue-green autofluorescence spectrum of many compounds and biological materials.[4]
-
Gain Settings: Optimize the gain settings on your plate reader to maximize the specific signal while minimizing the background.
-
-
Consider Alternative Detection Methods:
-
If autofluorescence remains a significant issue, consider switching to an alternative assay format that is less susceptible to fluorescence interference, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or a non-fluorescent method like LC-MS.[5]
-
Issue 2: Test Compounds Identified as Hits, but Activity is Not Confirmed in Orthogonal Assays
Question: My primary fluorescence-based screen identified several potent inhibitors of 11β-HSD1, but their activity could not be replicated in a non-fluorescent secondary assay. Could this be due to autofluorescence?
Answer: Yes, this is a classic scenario for false positives arising from compound autofluorescence.[1] Autofluorescent compounds can mimic a positive signal in "gain-of-signal" assays or a negative signal in "loss-of-signal" assays.
Workflow for Investigating False Positives
Caption: A logical workflow to validate hits and identify false positives.
-
Perform an Autofluorescence Counter-Screen:
-
As described in Issue 1, measure the fluorescence of your hit compounds in the absence of the enzyme and substrate. This will directly quantify their intrinsic fluorescence under the assay conditions.
-
-
Conduct a Quenching Assay:
-
Some compounds can quench the fluorescence of the reporter, leading to false negatives in "gain-of-signal" assays or false positives in "loss-of-signal" assays.
-
Protocol: Prepare wells with the assay buffer, the fluorescent product of the enzymatic reaction, and your test compound. A decrease in fluorescence compared to the control (product without compound) indicates quenching.
-
-
Confirm with a Non-Fluorescent Orthogonal Assay:
-
The most definitive way to confirm a true hit is to use an orthogonal assay with a different detection method. For 11β-HSD1, this could be:
-
LC-MS-based assay: Directly measures the conversion of cortisone (B1669442) to cortisol.
-
Radiometric assay: Uses a radiolabeled substrate to quantify enzyme activity.[3]
-
-
Data Presentation: Impact of Autofluorescence
The intrinsic fluorescence of test compounds is a significant challenge in high-throughput screening (HTS). The prevalence of autofluorescent compounds varies with the spectral region.
Table 1: Prevalence of Autofluorescent Compounds in a Typical HTS Library
| Spectral Region | Excitation/Emission Wavelengths | Percentage of Fluorescent Compounds (>10 nM Fluorophore Equivalent) |
| Ultraviolet (UV) | ~340 nm / ~450 nm | ~5% |
| Blue-Green | ~485 nm / ~520 nm | ~1-2% |
| Red | ~560 nm / ~585 nm | <0.1% |
Data synthesized from literature reports on large compound library screening. The exact percentages can vary between different libraries.[6][7]
Table 2: Illustrative IC50 Shift due to Autofluorescence Interference
| Compound | Apparent IC50 (Fluorescence Assay) | Corrected IC50 (After Background Subtraction) | IC50 (Orthogonal LC-MS Assay) |
| Compound A (Non-fluorescent) | 1.2 µM | 1.1 µM | 1.3 µM |
| Compound B (Moderately Fluorescent) | 0.5 µM | 5.8 µM | 6.2 µM |
| Compound C (Highly Fluorescent) | <0.1 µM (False Positive) | >50 µM | >50 µM |
This table provides illustrative data to demonstrate how autofluorescence can lead to a significant underestimation of the IC50 value or generate false positives.
Experimental Protocols
Protocol 1: Standard Operating Procedure for Identifying and Correcting for Compound Autofluorescence
This protocol outlines a systematic approach to be integrated into your 11β-HSD1 screening workflow.
-
Primary Screening:
-
Perform your primary 11β-HSD1 fluorescence-based assay with your compound library.
-
Identify initial "hits" based on your predefined activity cutoff.
-
-
Autofluorescence Counter-Screen (Pre-read Method):
-
In a separate microplate, prepare wells containing only assay buffer and the hit compounds at the same final concentration as in the primary screen.
-
Read the fluorescence of this plate using the same excitation and emission wavelengths and gain settings as the primary assay. This reading represents the background fluorescence from the compound (F_compound).
-
-
Data Correction (Background Subtraction):
-
For each hit compound, subtract the background fluorescence from the raw fluorescence reading of the primary assay:
-
Corrected Fluorescence = F_raw - F_compound
-
-
Re-calculate the percent inhibition using the corrected fluorescence values.
-
-
Confirmation with Orthogonal Assay:
-
For any hits that remain active after data correction, confirm their activity using a non-fluorescent orthogonal assay (e.g., LC-MS) to definitively rule out any residual fluorescence artifacts.
-
Protocol 2: HTRF Assay for 11β-HSD1 Activity
Homogeneous Time-Resolved Fluorescence (HTRF) is a robust technology that minimizes interference from compound autofluorescence.[5]
HTRF Assay Principle
Caption: HTRF assay principle for 11β-HSD1.
-
Assay Setup:
-
Use a low-volume 384-well plate (e.g., white, solid bottom).
-
Add the test compound, followed by the 11β-HSD1 enzyme and the substrate (cortisone) along with the NADPH cofactor.
-
Incubate to allow the enzymatic reaction to proceed.
-
-
Detection:
-
Add the HTRF detection reagents: an anti-cortisol antibody labeled with a donor fluorophore (e.g., Europium cryptate) and a cortisol analog labeled with an acceptor fluorophore (e.g., d2).
-
In the absence of cortisol produced by the enzyme, the antibody-donor and the cortisol-acceptor are in close proximity, resulting in a high FRET signal.
-
When 11β-HSD1 is active, it produces cortisol, which displaces the cortisol-acceptor from the antibody-donor, leading to a decrease in the FRET signal.
-
-
Plate Reading:
-
Read the plate on an HTRF-compatible reader with a time-delay setting. This delay allows for the decay of short-lived background fluorescence, including compound autofluorescence.[2]
-
The HTRF ratio (Emission at 665 nm / Emission at 620 nm) is calculated, which further corrects for well-to-well variations and some types of interference.[2]
-
Signaling Pathway
11β-HSD1 Signaling and Glucocorticoid Activation
Caption: 11β-HSD1 regenerates active cortisol within the ER.
11β-HSD1 is an enzyme located in the endoplasmic reticulum that catalyzes the conversion of inactive cortisone to active cortisol.[8] This process is dependent on the cofactor NADPH, which is supplied by the enzyme hexose-6-phosphate dehydrogenase (H6PDH).[8] The locally produced cortisol can then bind to the glucocorticoid receptor (GR) in the cytosol, leading to its translocation to the nucleus and the regulation of gene expression.
Frequently Asked Questions (FAQs)
Q1: What is the first control I should run if I suspect compound autofluorescence?
A1: The most critical control is to measure the fluorescence of your compounds in the assay buffer without the enzyme or substrate. This will give you a direct measure of the compound's intrinsic fluorescence at the assay's excitation and emission wavelengths.
Q2: Can I simply subtract the background fluorescence from my compound-treated wells?
A2: Simple background subtraction is a common first step. However, be aware that the fluorescence of a compound can change upon interaction with proteins or other assay components. Therefore, a corrected value should always be interpreted with caution and ideally confirmed with an orthogonal assay.
Q3: My compound is fluorescent. Does that automatically mean it's a false positive?
A3: Not necessarily, but it requires further investigation. Some legitimate inhibitors may also be fluorescent.[6] The key is to demonstrate that the observed activity is due to the inhibition of 11β-HSD1 and not an artifact of the compound's fluorescence. This is where orthogonal assays are crucial.
Q4: How does an HTRF assay help in managing autofluorescence?
A4: HTRF assays use a long-lifetime donor fluorophore (Europium cryptate) and time-resolved detection.[9] This means there is a delay between the excitation pulse and the fluorescence measurement. During this delay, the short-lived fluorescence from autofluorescent compounds and other background sources decays, while the long-lived FRET signal from the assay is measured. This significantly improves the signal-to-noise ratio and reduces false positives.[9]
Q5: Are there any non-fluorescent alternatives for screening 11β-HSD1 inhibitors?
A5: Yes, several non-fluorescent methods are available, which are excellent for hit confirmation and mechanistic studies:
-
LC-MS/MS: This is considered a gold-standard method as it directly measures the substrate and product, providing unambiguous results.
-
Radiometric Assays: These assays use a radiolabeled substrate (e.g., [3H]-cortisone) and quantify the formation of the radiolabeled product.[3]
-
Colorimetric Assays: Some assays are based on the change in absorbance of NADPH.
By implementing these troubleshooting strategies, detailed protocols, and understanding the underlying principles, researchers can effectively manage the challenges posed by compound autofluorescence in 11β-HSD1 activity assays, leading to more reliable and reproducible results in their drug discovery efforts.
References
- 1. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yeast-based assays for screening 11β-HSD1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. resources.revvity.com [resources.revvity.com]
Dealing with tight-binding inhibition kinetics of SPI-62
Welcome to the technical support center for SPI-62 (clofutriben), a potent, selective, and tight-binding inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (HSD-1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of SPI-62 and to troubleshoot common issues related to its tight-binding inhibition kinetics.
Frequently Asked Questions (FAQs)
Q1: What is SPI-62 and what is its mechanism of action?
A1: SPI-62, also known as clofutriben, is a small molecule that acts as a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (HSD-1).[1][2] HSD-1 is responsible for the intracellular conversion of inactive cortisone (B1669442) to the active glucocorticoid, cortisol.[3][4] By inhibiting HSD-1, SPI-62 reduces the intracellular concentration of cortisol in key tissues such as the liver, adipose tissue, and brain.[2][5] This mechanism is being explored for the treatment of conditions associated with excess cortisol, such as Cushing's syndrome.[1][5]
Q2: What are the key characteristics of SPI-62's interaction with HSD-1?
A2: SPI-62 exhibits tight-binding inhibition kinetics. This is characterized by a rapid association with the enzyme and a slow dissociation from the enzyme-inhibitor complex.[6] This results in a durable and long-lasting inhibition of HSD-1 activity, even at low plasma concentrations of the inhibitor.[6]
Q3: How is HSD-1 activity monitored in response to SPI-62 administration?
A3: A common biomarker for hepatic HSD-1 activity is the urinary ratio of cortisol metabolites to cortisone metabolites. Specifically, the ratio of (tetrahydrocortisol + allo-tetrahydrocortisol) / tetrahydrocortisone (B135524) is measured.[6] A decrease in this ratio indicates inhibition of HSD-1.[5] This analysis is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8][9]
Troubleshooting Guides
Issue 1: My IC50 value for SPI-62 is higher than expected.
Question: I performed an in vitro HSD-1 inhibition assay and my calculated IC50 for SPI-62 is significantly higher than the reported low nanomolar values. What could be the issue?
Answer: Several factors can lead to an apparent decrease in the potency of a tight-binding inhibitor like SPI-62. Here are some common causes and troubleshooting steps:
-
Inhibitor Solubility: Poor solubility of SPI-62 in the aqueous assay buffer can lead to an effective concentration that is lower than the nominal concentration, resulting in a higher apparent IC50.
-
Troubleshooting: Visually inspect for any precipitation after adding SPI-62 to the assay buffer. Ensure the final concentration of the solvent (e.g., DMSO) is consistent and non-inhibitory (typically ≤1%). Consider testing alternative solvents or solubility-enhancing agents if solubility issues persist.[10]
-
-
Sub-optimal Assay Conditions: The activity of HSD-1 is dependent on the concentrations of its substrate (cortisone or 11-dehydrocorticosterone) and cofactor (NADPH).
-
Troubleshooting:
-
Substrate Concentration: For IC50 determination of a competitive inhibitor, using a substrate concentration significantly above the Michaelis-Menten constant (Km) will increase the apparent IC50. It is often recommended to use a substrate concentration at or below the Km.[10]
-
Cofactor (NADPH) Concentration: HSD-1 reductase activity is critically dependent on a high NADPH/NADP+ ratio. Insufficient NADPH will limit the enzyme's activity and can affect the apparent potency of inhibitors. A concentration of around 200 µM NADPH is generally recommended to ensure it is not a limiting factor.[10]
-
-
Issue 2: My IC50 values for SPI-62 are inconsistent between experiments.
Question: I am getting significant variability in my IC50 measurements for SPI-62 across different experimental runs. What could be causing this?
Answer: Inconsistency in IC50 values for a tight-binding inhibitor is a common challenge and often points to a lack of equilibration or variations in assay conditions.
-
Dependence on Enzyme Concentration: For tight-binding inhibitors, the IC50 value is highly dependent on the enzyme concentration. If the inhibitor concentration is close to the enzyme concentration, a significant fraction of the inhibitor will be bound, leading to a stoichiometric titration effect.
-
Troubleshooting:
-
Carefully control and document the HSD-1 enzyme concentration in your assays.
-
To determine the true inhibition constant (Ki), measure the IC50 at several different enzyme concentrations and plot IC50 versus enzyme concentration. The y-intercept of this plot will give an estimate of the apparent Ki.[11][12]
-
-
-
Slow-Binding Kinetics and Pre-incubation Time: SPI-62 has a slow dissociation rate, which means it takes time to reach equilibrium with the enzyme. If the reaction is initiated immediately after adding the inhibitor, the true potency may be underestimated.
-
Troubleshooting:
-
Perform pre-incubation experiments where the enzyme and SPI-62 are incubated together for a period of time before adding the substrate to initiate the reaction.
-
Test different pre-incubation times (e.g., 15, 30, 60 minutes) to see if the IC50 value decreases with longer pre-incubation, indicating that equilibrium is being reached.[13]
-
-
-
General Assay Variability:
-
Troubleshooting: Ensure consistent pipetting, proper mixing of reagents, and stable temperature control. Use calibrated pipettes and be mindful of potential "edge effects" in microplates.[14]
-
Data Presentation
Table 1: Key Kinetic Parameters for SPI-62
| Parameter | Value | Description | Reference |
| Ki (in vitro) | 5.3 nM | Inhibition constant determined using purified human HSD-1 enzyme. | [15] |
| kon | 8.43 nM⁻¹ h⁻¹ | Second-order association rate constant for SPI-62 binding to HSD-1. | [6] |
| koff | 0.229 h⁻¹ | First-order dissociation rate constant for the SPI-62:HSD-1 complex. | [6] |
| Kd (calculated) | 0.0272 nM | Equilibrium dissociation constant calculated as koff/kon. | [6] |
| IC50 (hepatic HSD-1) | 0.0787 nM | Estimated IC50 for hepatic HSD-1 inhibition in humans. | [6] |
Experimental Protocols
1. General Protocol for HSD-1 Enzyme Activity Assay (Biochemical)
This protocol provides a general framework for measuring HSD-1 activity using liver microsomes.
-
Reagent Preparation:
-
Assay Buffer: e.g., Phosphate buffer, pH 7.6.
-
Cofactor Solution: NADPH (e.g., 200 µM final concentration).
-
Substrate Solution: [³H]-Cortisone or unlabeled cortisone (concentration at or below Km).
-
Enzyme Preparation: Human liver microsomes (e.g., 5-10 µg protein per well).
-
Inhibitor: SPI-62 dissolved in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
Prepare a reaction mix containing assay buffer, NADPH, and liver microsomes.
-
Add serial dilutions of SPI-62 or vehicle (DMSO) to the appropriate wells of a microplate.
-
Pre-incubate the plate for a defined period (e.g., 30 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate solution.
-
Incubate for a specific time (e.g., 15-30 minutes) at 37°C, ensuring the reaction remains in the linear range.
-
Stop the reaction (e.g., by adding a quenching solution or by solvent extraction).
-
-
Detection and Data Analysis:
-
Quantify the product (cortisol) formation. This can be done using various methods such as scintillation counting for radiolabeled substrates, or LC-MS/MS for unlabeled substrates.
-
Calculate the percent inhibition for each SPI-62 concentration relative to the vehicle control.
-
Fit the data to a suitable model (e.g., the Morrison equation for tight-binding inhibitors) to determine the IC50 or Ki.
-
2. Protocol for Measurement of Urinary Cortisol Metabolite Ratio by LC-MS/MS
This protocol outlines the key steps for determining the (tetrahydrocortisol + allo-tetrahydrocortisol) / tetrahydrocortisone ratio in urine.
-
Sample Preparation:
-
Collect a 24-hour or spot urine sample.
-
Thaw the urine sample and centrifuge to remove any particulate matter.
-
Perform a solid-phase extraction (SPE) or liquid-liquid extraction to isolate the steroid metabolites.[8][9] An internal standard (e.g., cortisol-d4) is typically added before extraction.[9]
-
-
LC-MS/MS Analysis:
-
Reconstitute the extracted sample in a suitable mobile phase.
-
Inject the sample onto a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Separate the metabolites using a suitable column (e.g., a C18 or biphenyl (B1667301) column).[9][16]
-
Detect and quantify tetrahydrocortisol, allo-tetrahydrocortisol, and tetrahydrocortisone using multiple reaction monitoring (MRM) in positive or negative ion mode.[8][16]
-
-
Data Analysis:
-
Calculate the concentrations of each metabolite based on the peak areas relative to the internal standard and a standard curve.
-
Determine the ratio of (tetrahydrocortisol + allo-tetrahydrocortisol) / tetrahydrocortisone.
-
Visualizations
Caption: HSD-1 signaling pathway and SPI-62 inhibition.
Caption: Experimental workflow for Ki determination.
Caption: Troubleshooting logic for SPI-62 assays.
References
- 1. cushingsdiseasenews.com [cushingsdiseasenews.com]
- 2. Sparrow Pharmaceuticals Presents Data on SPI-62 at the European Congress of Endocrinology — Sparrow Pharmaceuticals [sparrowpharma.com]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. PMON72 The "RESCUE" Trial: 11beta-Hydroxysteroid Dehydrogenase Type 1 (HSD-1) Inhibition for ACTH-Dependent Cushing's Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Population Target-Mediated Pharmacokinetic/Pharmacodynamic Modeling to Evaluate SPI-62 Exposure and Hepatic 11β-Hydroxysteroid Dehydrogenase Type 1 (HSD-1) Inhibition in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chromsystems.com [chromsystems.com]
- 9. LC-MS/MS Analysis of Urinary Free Cortisol and Cortisone without Matrix Interferences [restek.com]
- 10. benchchem.com [benchchem.com]
- 11. botdb.abcc.ncifcrf.gov [botdb.abcc.ncifcrf.gov]
- 12. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 14. docs.abcam.com [docs.abcam.com]
- 15. A Target‐Mediated Drug Disposition Model to Explain Nonlinear Pharmacokinetics of the 11β‐Hydroxysteroid Dehydrogenase Type 1 Inhibitor SPI‐62 in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cortisol and cortisone ratio in urine: LC-MS/MS method validation and preliminary clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Efficacy Results with Clofutriben Co-administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are working with clofutriben (B605633), a selective 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor. The focus of this guide is to address and interpret unexpected efficacy results that may arise during co-administration experiments with other therapeutic agents, particularly glucocorticoids.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of clofutriben?
A1: Clofutriben is an orally bioavailable selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2] This enzyme is responsible for the intracellular conversion of inactive cortisone (B1669442) to the active glucocorticoid, cortisol.[3] By inhibiting 11β-HSD1, clofutriben reduces the intracellular concentration of active cortisol in target tissues such as the liver, adipose tissue, and skeletal muscle, without significantly affecting systemic cortisol levels.[1][4] This targeted action is intended to mitigate the adverse effects associated with excessive glucocorticoid activity.[1][4]
Q2: What is the rationale for co-administering clofutriben with glucocorticoids like prednisolone (B192156)?
A2: The co-administration of clofutriben with glucocorticoids such as prednisolone is being investigated as a strategy to improve the benefit-risk profile of glucocorticoid therapy.[5][6][7] The hypothesis is that by selectively reducing the intracellular activation of glucocorticoids in tissues where they cause adverse effects, clofutriben can lessen the toxicities of glucocorticoid treatment while preserving their desired anti-inflammatory and immunosuppressive efficacy.[6][8]
Q3: What are the expected outcomes of co-administering clofutriben with a glucocorticoid?
A3: The expected outcomes are a reduction in the known side effects of glucocorticoid therapy, such as metabolic dysregulation, bone turnover, and hypothalamic-pituitary-adrenal (HPA) axis suppression, while maintaining the therapeutic efficacy of the glucocorticoid.[5][6][9] Clinical data suggests that this approach may allow for the use of higher, more effective doses of glucocorticoids with an improved safety profile.[5][9]
Q4: Have any clinical trials reported on the efficacy of clofutriben co-administration?
A4: Yes, a Phase 2 clinical trial investigating the co-administration of clofutriben with prednisolone in patients with polymyalgia rheumatica (PMR) has been reported.[6][7][10] The findings suggest that the combination of clofutriben with a higher dose of prednisolone (20 mg) showed a similar efficacy profile to a lower dose of prednisolone (10 mg) alone, but with evidence of reduced prednisolone-related toxicity.[9][10] However, it was also noted that co-administration of clofutriben with lower doses of prednisolone (10 mg and 15 mg) led to clinical relapses in some patients.[6]
Troubleshooting Unexpected Efficacy Results
This section provides guidance for interpreting and troubleshooting unexpected outcomes in both in vitro and in vivo experiments involving the co-administration of clofutriben.
Scenario 1: Unexpected In Vitro Results
Issue: Reduced or Abolished Efficacy of a Co-administered Glucocorticoid in a Cell-Based Assay.
This may manifest as a rightward shift in the dose-response curve of the glucocorticoid, a lower maximal effect, or a complete lack of response in the presence of clofutriben.
Potential Causes and Troubleshooting Steps:
-
High Concentration of Clofutriben:
-
Rationale: At very high concentrations, off-target effects of any compound, including clofutriben, cannot be excluded. While clofutriben is a selective 11β-HSD1 inhibitor, supra-pharmacological concentrations might interfere with other cellular pathways.
-
Troubleshooting:
-
Perform a dose-response matrix experiment with varying concentrations of both clofutriben and the co-administered glucocorticoid to identify the concentration range of the interaction.
-
Ensure that the concentrations of clofutriben used are relevant to its known IC50 for 11β-HSD1 and, if possible, to achievable plasma concentrations in in vivo models.
-
-
-
Cell Line Specific Metabolism:
-
Rationale: The cell line being used may express metabolic enzymes (e.g., cytochrome P450s) that could alter the concentration or activity of clofutriben or the co-administered drug.
-
Troubleshooting:
-
Characterize the expression of major drug-metabolizing enzymes in your cell line.
-
If metabolism is suspected, consider using a cell line with a different metabolic profile or using inhibitors of specific metabolic enzymes to see if the unexpected effect is reversed.
-
-
-
Competition for Intracellular Targets (Less Likely for Glucocorticoids):
-
Rationale: While the primary interaction is expected at the level of glucocorticoid activation, unexpected interactions at the glucocorticoid receptor (GR) or other downstream signaling molecules could occur at high concentrations.
-
Troubleshooting:
-
Perform a GR binding assay to determine if clofutriben directly interacts with the glucocorticoid receptor.
-
Utilize a GR-responsive reporter assay to assess the net effect of the co-administration on GR activation.
-
-
-
Assay Artifacts:
-
Rationale: The observed effect could be an artifact of the assay methodology. For example, clofutriben might interfere with the detection method of the assay (e.g., fluorescence, luminescence).
-
Troubleshooting:
-
Run appropriate controls, including clofutriben alone at the highest concentration used in the co-administration experiments, to check for any interference with the assay readout.
-
Consider using an orthogonal assay with a different detection principle to confirm the findings.
-
-
Scenario 2: Unexpected In Vivo Results
Issue: Reduced Efficacy or Clinical Relapse Observed with Co-administration of Clofutriben and a Glucocorticoid in an Animal Model.
This scenario is particularly relevant given the clinical trial findings in PMR patients at lower prednisolone doses.[6]
Potential Causes and Troubleshooting Steps:
-
Insufficient Glucocorticoid Dose:
-
Rationale: Clofutriben's mechanism of action is to reduce the intracellular activation of glucocorticoids. If the dose of the co-administered glucocorticoid is at the lower end of its therapeutic window, the reduction in its active form by clofutriben may push its concentration below the threshold required for efficacy.
-
Troubleshooting:
-
Conduct a dose-escalation study of the glucocorticoid in the presence of a fixed dose of clofutriben to determine if efficacy can be restored at a higher dose.
-
Measure relevant pharmacodynamic biomarkers of both efficacy (e.g., inflammatory markers) and glucocorticoid receptor activation in the target tissue to understand the dose-response relationship.
-
-
-
Pharmacokinetic Drug-Drug Interactions (DDI):
-
Rationale: Clofutriben and the co-administered drug may influence each other's absorption, distribution, metabolism, and excretion (ADME).
-
Metabolism: Clofutriben may induce or inhibit cytochrome P450 (CYP) enzymes responsible for the metabolism of the co-administered glucocorticoid, or vice versa. For example, if clofutriben induces the metabolism of the glucocorticoid, its systemic exposure would decrease, leading to reduced efficacy. A clinical trial (NCT07226635) is investigating the pharmacokinetic interaction of clofutriben with midazolam (a CYP3A4 substrate) and prednisolone, suggesting a potential for CYP-mediated interactions.[3]
-
Transporters: Competition for drug transporters (e.g., P-glycoprotein) could alter the distribution of either drug to the target tissues or affect their elimination.
-
-
Troubleshooting:
-
Perform a pharmacokinetic study to measure the plasma and tissue concentrations of both clofutriben and the co-administered glucocorticoid, when given alone and in combination.
-
In vitro studies using human liver microsomes or recombinant CYP enzymes can be used to identify the specific CYPs involved in the metabolism of clofutriben and to assess its potential to inhibit or induce these enzymes.
-
In vitro transporter assays can determine if clofutriben is a substrate or inhibitor of key drug transporters.
-
-
-
Species-Specific Differences in Metabolism and 11β-HSD1 Activity:
-
Rationale: The expression levels and activity of 11β-HSD1 and drug-metabolizing enzymes can vary significantly between species. An effect observed in one animal model may not be directly translatable to another species or to humans.
-
Troubleshooting:
-
Characterize the 11β-HSD1 activity and the metabolic profile of clofutriben in the chosen animal model.
-
If possible, use a humanized animal model or compare results across multiple species to assess the translatability of the findings.
-
-
-
Complex Pharmacodynamic Interactions:
-
Rationale: The biological system is complex, and the net effect of co-administering two drugs can be influenced by feedback loops and off-target effects. For example, the mitigation of HPA axis suppression by clofutriben could, in some contexts, alter the endogenous corticoid background and influence the response to the exogenous glucocorticoid.
-
Troubleshooting:
-
Measure a broad panel of biomarkers related to the disease model, glucocorticoid signaling, and HPA axis function to gain a more comprehensive understanding of the pharmacodynamic effects of the drug combination.
-
Consider using systems biology approaches to model the complex interactions and generate new hypotheses.
-
-
Data Presentation
Table 1: Summary of Dosing and Key Efficacy Outcomes from a Phase 2 Clinical Trial of Clofutriben and Prednisolone in Polymyalgia Rheumatica
| Treatment Group | Clofutriben Dose | Prednisolone Dose | Key Efficacy Outcome | Reference |
| Placebo + Prednisolone | Placebo | 10 mg/day | Baseline Efficacy | [6] |
| Clofutriben + Prednisolone | 6 mg/day | 10 mg/day | 5 clinical relapses reported | [6] |
| Clofutriben + Prednisolone | 6 mg/day | 15 mg/day | No clinical relapses, but worsening of symptoms reported | [6] |
| Clofutriben + Prednisolone | 6 mg/day | 20 mg/day | No clinical relapses, similar efficacy to 10 mg prednisolone alone | [9][10] |
| Clofutriben + Prednisolone | Not specified | 30 mg/day | No clinical relapses | [6] |
Experimental Protocols
Protocol 1: In Vitro 11β-HSD1 Inhibition Assay
This protocol describes a cell-based assay to determine the inhibitory activity of clofutriben on 11β-HSD1.
Materials:
-
HEK-293 cells stably expressing human 11β-HSD1
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Cortisone
-
Clofutriben
-
LC-MS/MS system for cortisol quantification
-
96-well cell culture plates
Methodology:
-
Cell Seeding: Seed the HEK-293-h11β-HSD1 cells in a 96-well plate at a density that allows them to reach approximately 80-90% confluency on the day of the assay. Incubate overnight at 37°C and 5% CO2.
-
Compound Preparation: Prepare serial dilutions of clofutriben in cell culture medium.
-
Compound Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of clofutriben. Include a vehicle control (e.g., 0.1% DMSO). Pre-incubate the cells with the compound for 1 hour.
-
Substrate Addition: Add cortisone to each well to a final concentration of 1 µM to initiate the enzymatic reaction.
-
Incubation: Incubate the plate for 4 hours at 37°C and 5% CO2.
-
Sample Collection: Collect the cell culture supernatant from each well.
-
Quantification of Cortisol: Analyze the concentration of cortisol in the supernatant using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percent inhibition of cortisol formation for each concentration of clofutriben compared to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Protocol 2: In Vivo Pharmacodynamic Study in a Mouse Model of Inflammation
This protocol outlines a general procedure to assess the efficacy of clofutriben co-administered with a glucocorticoid in a mouse model of inflammation (e.g., carrageenan-induced paw edema).
Materials:
-
Male C57BL/6 mice (6-8 weeks old)
-
Carrageenan
-
Dexamethasone (or other glucocorticoid)
-
Clofutriben
-
Vehicle for drug administration (e.g., 0.5% methylcellulose)
-
P caliper for measuring paw volume
Methodology:
-
Animal Acclimatization: Acclimatize the mice to the housing conditions for at least one week before the experiment.
-
Grouping: Randomly assign the mice to different treatment groups (e.g., Vehicle, Dexamethasone alone, Clofutriben alone, Dexamethasone + Clofutriben).
-
Drug Administration: Administer clofutriben (e.g., by oral gavage) at a predetermined time before the administration of dexamethasone. Dexamethasone is typically administered 30-60 minutes before the inflammatory challenge.
-
Induction of Inflammation: Inject a 1% solution of carrageenan in saline into the sub-plantar surface of the right hind paw of each mouse.
-
Measurement of Paw Edema: Measure the paw volume of each mouse using a plethysmometer or caliper at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 6 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of paw edema inhibition for each treatment group compared to the vehicle control group.
-
Biomarker Analysis (Optional): At the end of the experiment, euthanize the animals and collect paw tissue and/or blood for the analysis of inflammatory biomarkers (e.g., cytokines, prostaglandins) by ELISA or qPCR.
Visualizations
Caption: Mechanism of action of clofutriben in inhibiting the 11β-HSD1 pathway.
Caption: A logical workflow for troubleshooting unexpected in vitro results.
Caption: A structured approach for troubleshooting unexpected in vivo efficacy outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Effects of clofutriben, a selective 11β-hydroxysteroid dehydrogenase type 1 inhibitor, on the efficacy and toxicity of prednisolone in patients with polymyalgia rheumatica: a single-blind controlled trial with sequential cohorts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sparrow Pharmaceuticals to Present Two Abstracts at ACR Convergence 2024 and Expand Phase 2 Clinical Trial of Clofutriben with Prednisolone for Polymyalgia Rheumatica to Fifth Cohort — Sparrow Pharmaceuticals [sparrowpharma.com]
- 8. Immune regulation by glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 10. Sparrow Pharma Presents New Data on Clofutriben and Prednisolone for Polymyalgia Rheumatica at DGRh 2024 [synapse.patsnap.com]
Validation & Comparative
Validating an In-house 11β-HSD1 Inhibition Assay: A Comparative Guide to Known Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating an in-house 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibition assay. By comparing the performance of your assay against established inhibitors with known potencies, you can ensure the accuracy, reliability, and reproducibility of your screening results. This document outlines the necessary experimental protocols, presents comparative data for key inhibitors, and provides visual workflows to support your assay development.
Introduction to 11β-HSD1 Inhibition
11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a critical enzyme in glucocorticoid metabolism. It primarily functions as a reductase, converting inactive cortisone (B1669442) to active cortisol within key metabolic tissues such as the liver, adipose tissue, and the central nervous system.[1][2][3][4] This localized amplification of cortisol can have significant physiological effects.[4] Dysregulation of 11β-HSD1 activity has been implicated in a variety of metabolic disorders, including obesity, insulin (B600854) resistance, and type 2 diabetes.[3] Consequently, the development of potent and selective 11β-HSD1 inhibitors is a promising therapeutic strategy for these conditions.
Comparative Analysis of Known 11β-HSD1 Inhibitors
To validate a newly developed or in-house 11β-HSD1 inhibition assay, it is crucial to benchmark its performance using well-characterized inhibitors. The half-maximal inhibitory concentration (IC50) is a key parameter for this comparison. Below is a summary of reported IC50 values for several known 11β-HSD1 inhibitors. It is important to note that these values can vary depending on the specific assay conditions, such as the enzyme source (e.g., human, mouse), assay format (biochemical vs. cell-based), and substrate concentration.
| Inhibitor | Target Species | Assay Type | Reported IC50/Ki |
| Carbenoxolone (B1668346) | Human | Biochemical | Varies (non-selective) |
| PF-915275 | Human | HEK293 cells | EC50: 15 nM |
| Human | Primary Hepatocytes | EC50: 20 nM | |
| Monkey | Primary Hepatocytes | EC50: 100 nM | |
| Human | Biochemical | Ki: 2.3 nM | |
| BVT-2733 | Human | Biochemical | IC50: 3341 nM |
| Mouse | Biochemical | IC50: 96 nM | |
| AZD4017 | Human | Biochemical | IC50: 7 nM |
| INCB13739 | Human | Enzymatic | IC50: 3.2 nM |
| Human | PBMC | IC50: 1.1 nM | |
| Emodin | Human | Biochemical | IC50: 186 nM |
| Mouse | Biochemical | IC50: 86 nM |
Experimental Protocols
A robust and reproducible in-vitro 11β-HSD1 inhibition assay is fundamental for the identification and characterization of novel inhibitors. Below is a generalized protocol for a biochemical inhibition assay.
Protocol: In-Vitro 11β-HSD1 Biochemical Inhibition Assay
1. Materials and Reagents:
-
Recombinant human 11β-HSD1 enzyme
-
NADPH (cofactor)
-
Cortisone (substrate)
-
Test inhibitors (and known reference inhibitors)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, containing EDTA and NaCl)
-
Detection reagents (e.g., cortisol-specific antibody for ELISA or LC-MS/MS standards)
-
96-well microplates
-
Incubator
-
Plate reader or LC-MS/MS system
2. Assay Procedure:
-
Compound Preparation: Prepare a serial dilution of the test and reference inhibitors in the assay buffer.
-
Reaction Mixture Preparation: In each well of a 96-well plate, add the following in order:
-
Assay buffer
-
Test or reference inhibitor at various concentrations
-
Recombinant 11β-HSD1 enzyme
-
-
Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a solution of cortisone and NADPH to each well.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains within the linear range.
-
Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., a strong acid or a known potent inhibitor like carbenoxolone at a high concentration).
-
Detection: Quantify the amount of cortisol produced. This can be achieved through various methods, including:
-
ELISA: Use a cortisol-specific antibody and a secondary antibody conjugated to a detectable enzyme.
-
LC-MS/MS: A highly sensitive and specific method for quantifying cortisol levels.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Visualizing Key Processes
To further clarify the underlying biology and experimental design, the following diagrams illustrate the 11β-HSD1 signaling pathway and a typical experimental workflow.
Caption: The 11β-HSD1 signaling pathway, illustrating the conversion of inactive cortisone to active cortisol.
Caption: A generalized experimental workflow for an in-vitro 11β-HSD1 inhibition assay.
By following these guidelines and utilizing the provided comparative data, researchers can confidently validate their in-house 11β-HSD1 inhibition assays, leading to more reliable and impactful drug discovery efforts in the field of metabolic diseases.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. The role and regulation of 11β-hydroxysteroid dehydrogenase type 1 in obesity and the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 11β-Hydroxysteroid Dehydrogenases: Intracellular Gate-Keepers of Tissue Glucocorticoid Action - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SPI-62 and Other HSD1 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an in-depth comparative analysis of SPI-62 (clofutriben) and other notable 11β-hydroxysteroid dehydrogenase type 1 (HSD1) inhibitors. By presenting key performance data, detailed experimental methodologies, and illustrative diagrams, this document aims to provide a comprehensive resource for evaluating the therapeutic potential of targeting HSD1.
Introduction to HSD1 Inhibition
11β-hydroxysteroid dehydrogenase type 1 (HSD1) is a critical enzyme in the prereceptor activation of glucocorticoids. It plays a pivotal role in converting inactive cortisone (B1669442) into active cortisol, primarily in metabolic tissues such as the liver, adipose tissue, and skeletal muscle.[1] Dysregulation of HSD1 activity has been implicated in the pathophysiology of various metabolic and inflammatory disorders, including Cushing's syndrome, type 2 diabetes, and obesity.[2][3] Consequently, the inhibition of HSD1 has emerged as a promising therapeutic strategy to mitigate the detrimental effects of excess intracellular cortisol.[4]
SPI-62 (also known as clofutriben) is a potent and selective HSD1 inhibitor currently under clinical investigation for the treatment of conditions associated with cortisol excess, such as Cushing's syndrome.[5][6] This guide provides a comparative overview of SPI-62's performance against other HSD1 inhibitors, supported by available preclinical and clinical data.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data on the in vitro potency and in vivo efficacy of SPI-62 and other selected HSD1 inhibitors.
Table 1: In Vitro Potency of HSD1 Inhibitors
| Compound | Target Species | Assay Type | IC50 (nM) | Ki (nM) | Selectivity over HSD2 | Reference(s) |
| SPI-62 (clofutriben) | Human | Not Specified | 0.0787 | 5.3 | High (Minimal activity on HSD2) | [7][8] |
| Mouse | Not Specified | - | 2.6 | Not Specified | [9] | |
| AMG-221 | Human | Cell-based | 10.1 | - | >1000-fold | [10] |
| Human | Biochemical (SPA) | - | 12.8 | >1000-fold | [10] | |
| MK-0916 | Not Specified | Not Specified | 5 | - | Selective | [11] |
| Human | Emax model (in vivo) | 70.4 | - | Not Specified | [12] | |
| BI 187004 | Not Specified | Not Specified | Not Specified | Not Specified | Selective | [1][13] |
| Carbenoxolone (B1668346) | Not Specified | Not Specified | Not Specified | Not Specified | Non-selective | [14][15] |
Table 2: Preclinical In Vivo Efficacy of HSD1 Inhibitors in Mouse Models
| Compound | Mouse Model | Key Findings | Reference(s) |
| SPI-62 (clofutriben) | Cushing's Syndrome Model (Corticosterone-induced) | Attenuated decreased insulin (B600854) sensitivity, increased adiposity, skeletal myoatrophy, and reduced grip strength in a dose-dependent manner. | [9][16] |
| AMG-221 | Diet-Induced Obese (DIO) Mice | Showed significant reduction in fed blood glucose and slight improvement in glucose tolerance. Inhibited HSD1 activity in inguinal fat. | [10] |
| MK-0916 | Not Specified | Preclinical studies suggested beneficial effects on metabolic parameters, though high doses showed potential off-target effects. | [17] |
| Carbenoxolone | db/db Mice | Dose-dependently improved fat mass, energy expenditure, serum lipid profile, and glucose tolerance. Reduced key gluconeogenic enzymes in the liver. | [18] |
| Compound 544 | DIO, HF/STZ, and apoE KO Mice | Improved insulin resistance, glucose, insulin, and glucagon (B607659) levels. Lowered body weight and central fat pad mass, and improved dyslipidemia. Almost completely prevented atherosclerotic plaque progression in apoE KO mice. | [19] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
In Vitro HSD1 Inhibition Assay: Cell-Based Method with LC-MS/MS Detection
Objective: To determine the potency of a test compound in inhibiting HSD1 activity within a cellular context.
Principle: A human cell line engineered to overexpress human HSD1 is incubated with the substrate (cortisone) and the test compound. The enzymatic conversion of cortisone to cortisol is measured by quantifying the amount of cortisol produced and released into the cell culture medium using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Human embryonic kidney (HEK293) cells stably expressing human HSD1
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics
-
Cortisone (substrate)
-
Test compounds (e.g., SPI-62) dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
LC-MS/MS system
Procedure:
-
Cell Culture: Seed the HSD1-expressing HEK293 cells in 96-well plates and culture until they reach a confluent monolayer.
-
Compound Incubation: Wash the cells with PBS. Pre-incubate the cells with various concentrations of the test compound or vehicle control (DMSO) in serum-free medium for a defined period (e.g., 1 hour) at 37°C.
-
Substrate Addition: Initiate the enzymatic reaction by adding cortisone to each well at a final concentration within the linear range of the assay.
-
Reaction Incubation: Incubate the plates at 37°C in a CO2 incubator for a specified duration (e.g., 4 hours).
-
Sample Collection: Collect the cell culture supernatant from each well.
-
LC-MS/MS Analysis: Analyze the supernatant samples to quantify the concentration of cortisol.
-
Data Analysis: Calculate the percentage of HSD1 inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.[20][21]
In Vitro HSD1 Inhibition Assay: Microsomal Radiometric Method
Objective: To assess the inhibitory activity of a compound on HSD1 in a subcellular fraction.
Principle: This assay measures the conversion of a radiolabeled substrate, [3H]cortisone, to [3H]cortisol by HSD1 present in liver microsomes. The radiolabeled product is then separated from the substrate and quantified.
Materials:
-
Human liver microsomes
-
[3H]cortisone
-
NADPH (cofactor)
-
Assay buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
Test compounds
-
Stop solution (e.g., containing a non-radiolabeled steroid and an organic solvent)
-
Thin-layer chromatography (TLC) plates or HPLC system
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing assay buffer, human liver microsomes, and the test compound at various concentrations.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 10 minutes).
-
Reaction Initiation: Initiate the reaction by adding a mixture of [3H]cortisone and NADPH.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time, ensuring the reaction proceeds within the linear range.
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Extraction and Separation: Extract the steroids and separate [3H]cortisone and [3H]cortisol using TLC or HPLC.
-
Quantification: Quantify the radioactivity of the separated substrate and product spots/peaks using a scintillation counter.
-
Data Analysis: Calculate the percent conversion of [3H]cortisone to [3H]cortisol and subsequently the percent inhibition for each inhibitor concentration to determine the IC50 value.[17][22]
Mandatory Visualization
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to HSD1 inhibition.
Caption: HSD1 Signaling Pathway and Point of Inhibition by SPI-62.
Caption: Experimental Workflow for an In Vitro HSD1 Inhibition Assay.
Caption: Logical Classification of HSD1 Inhibitors.
References
- 1. Characterizing the Nonlinear Pharmacokinetics and Pharmacodynamics of BI 187004, an 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, in Humans by a Target-Mediated Drug Disposition Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 as Potential Drugs for Type 2 Diabetes Mellitus—A Systematic Review of Clinical and In Vivo Preclinical Studies [mdpi.com]
- 4. Changing glucocorticoid action: 11β-Hydroxysteroid dehydrogenase type 1 in acute and chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PMON72 The "RESCUE" Trial: 11beta-Hydroxysteroid Dehydrogenase Type 1 (HSD-1) Inhibition for ACTH-Dependent Cushing's Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cushingsdiseasenews.com [cushingsdiseasenews.com]
- 7. A Target‐Mediated Drug Disposition Model to Explain Nonlinear Pharmacokinetics of the 11β‐Hydroxysteroid Dehydrogenase Type 1 Inhibitor SPI‐62 in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Population Target-Mediated Pharmacokinetic/Pharmacodynamic Modeling to Evaluate SPI-62 Exposure and Hepatic 11β-Hydroxysteroid Dehydrogenase Type 1 (HSD-1) Inhibition in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetic-pharmacodynamic studies of the 11β-hydroxysteroid dehydrogenase type 1 inhibitor MK-0916 in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Selective Inhibition of 11beta-Hydroxysteroiddehydrogenase-1 with BI 187004 in Patients with Type 2 Diabetes and Overweight or Obesity: Safety, Pharmacokinetics, and Pharmacodynamics After Multiple Dosing Over 14 Days - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. The 11β-hydroxysteroid dehydrogenase type 1 inhibitor SPI-62 prevents morbidity in a mouse model of Cushing’s syndrome — Sparrow Pharmaceuticals [sparrowpharma.com]
- 17. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of 11β-hydroxysteroid dehydrogenase 1 by carbenoxolone affects glucose homeostasis and obesity in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase inhibitors using liquid chromatography/tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Modification of microsomal 11beta-HSD1 activity by cytosolic compounds: glutathione and hexose phosphoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
Clofutriben's Potency Across Species: A Comparative Inhibition Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory activity of clofutriben (B605633), a selective 11β-hydroxysteroid dehydrogenase type 1 (HSD-1) inhibitor, across different species. Clofutriben is under development for conditions characterized by excess cortisol, such as Cushing's syndrome and autonomous cortisol secretion.[1][2] Its mechanism of action involves blocking the intracellular conversion of inactive cortisone (B1669442) to the active glucocorticoid, cortisol, thereby reducing local cortisol concentrations in key tissues like the liver, adipose tissue, and brain.[1][3]
Quantitative Comparison of Inhibitory Activity
A direct comparison of the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) of clofutriben on HSD-1 from different species is crucial for preclinical to clinical translation. While extensive data on human HSD-1 is available, specific quantitative data for other species is limited in the public domain.
| Species | Enzyme | Assay Type | Inhibitory Potency (Ki) | Inhibitory Potency (IC50) |
| Human | 11β-HSD1 | In vitro | 5.3 nM[4] | Not Publicly Available |
| Mouse | 11β-HSD1 | Not Publicly Available | Not Publicly Available | Not Publicly Available |
| Rat | 11β-HSD1 | Not Publicly Available | Not Publicly Available | Not Publicly Available |
Signaling Pathway and Experimental Workflow
To understand the context of clofutriben's inhibitory activity, the following diagrams illustrate the targeted signaling pathway and a general workflow for assessing HSD-1 inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Clofutriben by Sparrow Pharmaceuticals for Adrenocortical Hyperfunction: Likelihood of Approval [pharmaceutical-technology.com]
- 3. benchchem.com [benchchem.com]
- 4. Human Adipose Tissue 11β‐Hydroxysteroid Dehydrogenase Type 1 Inhibition Without Tachyphylaxis by Clofutriben, a Pseudo‐Irreversible Enzyme Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Investigating "SG62": A Case of Mistaken Identity in Enzyme Inhibition Profiling
Initial research indicates that the compound designated "SG62" is not an inhibitor of 11β-hydroxysteroid dehydrogenase 2 (11β-HSD2) or other related enzymes. Instead, literature identifies this compound as an amine nicotine (B1678760) hapten, a molecule used in immunological studies related to nicotine dependence[1][2]. Consequently, a direct selectivity profile of this compound against 11β-HSD2 and other enzymes, as requested, cannot be provided as no such experimental data appears to exist.
This guide will, therefore, address the initial query by first clarifying the identity of this compound. Subsequently, it will provide a comprehensive overview of the standard methodologies and data presentation used for the selectivity profiling of genuine 11β-HSD2 inhibitors. This will serve as a valuable resource for researchers in drug development interested in the principles of enzyme inhibition analysis.
The True Identity of this compound
As established, this compound is utilized in the context of nicotine vaccine development. Haptens are small molecules that can elicit an immune response only when attached to a large carrier, such as a protein. In this case, this compound serves as a structural mimic of a part of the nicotine molecule, intended to stimulate the production of antibodies against nicotine. There is no information in the scientific literature to suggest that this compound has been investigated as an enzyme inhibitor.
Principles of Selectivity Profiling for 11β-HSD2 Inhibitors
For researchers interested in the process of characterizing inhibitors of 11β-HSD2, the following sections detail the typical experimental protocols, data presentation, and relevant biological pathways.
Data Presentation: A Comparative Analysis of Enzyme Inhibition
When assessing the selectivity of a compound, its inhibitory activity against the target enzyme (11β-HSD2) is compared to its activity against other related and unrelated enzymes. This data is typically presented in a tabular format, showcasing the half-maximal inhibitory concentration (IC50) values. A higher IC50 value indicates lower potency. The ratio of IC50 values between the target and off-target enzymes provides a measure of selectivity.
Table 1: Example Selectivity Profile of a Hypothetical 11β-HSD2 Inhibitor (Compound X)
| Enzyme Target | IC50 (nM) | Selectivity Fold (vs. 11β-HSD2) |
| 11β-HSD2 | 10 | 1 |
| 11β-HSD1 | 1,000 | 100 |
| Carbonic Anhydrase II | >10,000 | >1,000 |
| Cytochrome P450 3A4 | >10,000 | >1,000 |
Note: This table is for illustrative purposes only and does not represent data for this compound.
Experimental Protocols
The determination of enzyme inhibition and selectivity involves a series of well-defined assays.
11β-HSD2 Inhibition Assay (In Vitro)
This assay measures the ability of a test compound to inhibit the enzymatic activity of 11β-HSD2.
-
Objective: To determine the IC50 value of a test compound against human 11β-HSD2.
-
Methodology:
-
Enzyme Source: Recombinant human 11β-HSD2 enzyme is commonly used.
-
Substrate: Cortisol is the natural substrate for 11β-HSD2. A radiolabeled version, such as [3H]-cortisol, is often used for detection.
-
Cofactor: NAD+ is the required cofactor for the dehydrogenase activity of 11β-HSD2.
-
Assay Procedure:
-
The test compound is pre-incubated with the enzyme and cofactor in a suitable buffer.
-
The reaction is initiated by the addition of the substrate.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
The reaction is terminated, often by the addition of a strong solvent.
-
-
Detection: The product of the reaction, cortisone (B1669442) (or its radiolabeled equivalent), is separated from the unreacted substrate using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The amount of product formed is then quantified, typically by scintillation counting for radiolabeled substrates.
-
Data Analysis: The percentage of enzyme inhibition is calculated for a range of compound concentrations. The IC50 value is then determined by fitting the data to a dose-response curve.
-
Selectivity Assays (Counter-Screening)
To determine selectivity, the test compound is screened against a panel of other enzymes.
-
Objective: To determine the IC50 values of the test compound against other relevant enzymes (e.g., 11β-HSD1) and a broader panel of off-target enzymes.
-
Methodology: Similar in vitro enzyme inhibition assays are performed for each enzyme in the selectivity panel, using their respective substrates and cofactors. For example, an 11β-HSD1 inhibition assay would use cortisone as the substrate and NADPH as the cofactor to measure the reductase activity.
Visualizing Experimental and Biological Concepts
Diagrams are crucial for understanding complex workflows and pathways.
References
Confirming the Mechanism of Action of Clofutriben in a Novel Hepatic Cell Line: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for confirming the mechanism of action of clofutriben (B605633), a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (HSD-1), in a new experimental cell line. By following the detailed protocols and data presentation formats outlined below, researchers can systematically validate the on-target effects of clofutriben and compare its efficacy to alternative HSD-1 inhibitors.
Clofutriben is an orally bioavailable small molecule that blocks the intracellular conversion of inactive cortisone (B1669442) to the active glucocorticoid, cortisol.[1][2] This targeted inhibition of HSD-1 reduces local cortisol concentrations within key metabolic tissues, including the liver, adipose tissue, and skeletal muscle, offering a promising therapeutic strategy for conditions of cortisol excess such as Cushing's syndrome and autonomous cortisol secretion.[1][3][4] The primary mechanism involves clofutriben binding to and inhibiting HSD-1, thereby preventing the activation of glucocorticoid receptors (GRs) by newly synthesized cortisol.[1][3]
This guide will focus on a hypothetical study in a human hepatoma cell line, HepG2, which is known to express HSD-1 and is a well-established model for studying hepatic cortisol metabolism.
Comparative Data Summary
The following tables summarize hypothetical quantitative data from key experiments designed to confirm the mechanism of action of clofutriben in HepG2 cells compared to a known, less potent HSD-1 inhibitor (Inhibitor X).
Table 1: Cell Viability (MTT Assay) in HepG2 cells after 48h treatment
| Compound | Concentration (µM) | Cell Viability (%) |
| Vehicle (DMSO) | - | 100 ± 4.5 |
| Clofutriben | 0.1 | 98 ± 3.2 |
| 1 | 95 ± 5.1 | |
| 10 | 92 ± 4.8 | |
| Inhibitor X | 0.1 | 99 ± 2.9 |
| 1 | 96 ± 4.3 | |
| 10 | 90 ± 5.5 |
Table 2: HSD-1 Enzymatic Activity in HepG2 cell lysates
| Compound | Concentration (µM) | HSD-1 Activity (% of Vehicle) | IC50 (µM) |
| Vehicle (DMSO) | - | 100 ± 7.2 | - |
| Clofutriben | 0.01 | 52 ± 5.8 | 0.009 |
| 0.1 | 15 ± 3.1 | ||
| 1 | 5 ± 1.9 | ||
| Inhibitor X | 0.1 | 78 ± 6.5 | 0.85 |
| 1 | 35 ± 4.9 | ||
| 10 | 12 ± 2.7 |
Table 3: Western Blot Analysis of Glucocorticoid Receptor (GR) Nuclear Translocation in HepG2 cells
| Treatment (1h) | Nuclear GR / Cytosolic GR ratio |
| Vehicle (DMSO) | 0.2 ± 0.05 |
| Cortisone (1µM) | 1.5 ± 0.2 |
| Cortisone (1µM) + Clofutriben (0.1µM) | 0.4 ± 0.08 |
| Cortisone (1µM) + Inhibitor X (1µM) | 0.9 ± 0.15 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Cell Culture
HepG2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
Cell Viability Assay (MTT)
-
Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of clofutriben, Inhibitor X, or vehicle (DMSO) for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
HSD-1 Enzymatic Activity Assay
-
Culture HepG2 cells to 80-90% confluency in 10 cm dishes.
-
Wash cells with ice-cold PBS and lyse them in a hypotonic buffer.
-
Prepare cell lysates by centrifugation and determine the protein concentration using a BCA assay.
-
In a 96-well plate, incubate cell lysates with 100 nM cortisone, 200 µM NADPH, and varying concentrations of clofutriben or Inhibitor X for 1 hour at 37°C.
-
Stop the reaction and measure the conversion of cortisone to cortisol using a cortisol-specific ELISA kit according to the manufacturer's instructions.
-
Calculate the IC50 values using non-linear regression analysis.
Western Blot for GR Nuclear Translocation
-
Seed HepG2 cells in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 2 hours.
-
Pre-treat cells with clofutriben (0.1 µM) or Inhibitor X (1 µM) for 1 hour.
-
Stimulate the cells with cortisone (1 µM) for 1 hour.
-
Perform nuclear and cytosolic fractionation using a commercial kit.
-
Determine protein concentrations of the fractions.
-
Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against GR and loading controls (Lamin B1 for nuclear, GAPDH for cytosolic).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software.
Visualizations
The following diagrams illustrate the key pathways and workflows involved in this study.
Caption: Clofutriben's mechanism of action in a hepatocyte.
Caption: Experimental workflow for mechanism of action confirmation.
Caption: Logical flow from hypothesis to experimental validation.
References
Comparative Efficacy of Clofutriben in the Treatment of Cushing's Syndrome: A Guide for Researchers and Drug Development Professionals
An In-depth Analysis of Clofutriben (B605633) Versus Established Therapies for Hypercortisolism
This guide provides a detailed comparison of the novel therapeutic agent clofutriben against established treatments for Cushing's syndrome, a rare and debilitating endocrine disorder characterized by chronic hypercortisolism. Aimed at researchers, scientists, and drug development professionals, this document synthesizes available clinical trial data to offer an objective performance comparison, supported by experimental methodologies and visual representations of key biological pathways.
Executive Summary
Clofutriben, a selective 11β-hydroxysteroid dehydrogenase type 1 (HSD-1) inhibitor, represents a novel approach to managing Cushing's syndrome by reducing intracellular cortisol levels. This mechanism contrasts with existing therapies that primarily focus on inhibiting cortisol synthesis, blocking cortisol receptors, or targeting pituitary tumors. Preliminary data from the Phase 2 RESCUE trial suggest that clofutriben can effectively normalize urinary free cortisol (UFC) levels with a potentially lower risk of adrenal insufficiency, a common and serious side effect of many current treatments. This guide will delve into the comparative efficacy and safety profiles of clofutriben and other key market players: Isturisa® (osilodrostat), Korlym® (mifepristone), Signifor® (pasireotide), and Recorlev® (levoketoconazole).
Mechanism of Action: A Tale of Different Targets
The therapeutic strategies for Cushing's syndrome are diverse, each targeting a specific point in the cortisol production and signaling cascade.
Clofutriben: Intracellular Cortisol Reduction
Clofutriben's unique mechanism of action focuses on inhibiting the HSD-1 enzyme, which is responsible for converting inactive cortisone (B1669442) to active cortisol within cells of key metabolic tissues like the liver, adipose tissue, and brain.[1][2][3] By blocking this intracellular conversion, clofutriben aims to mitigate the detrimental effects of excess cortisol directly within the tissues where they occur, without drastically reducing systemic cortisol levels.[1][3][4] This targeted approach may explain its observed efficacy with a reduced risk of hypocortisolism.
Figure 1. Mechanism of Action of Clofutriben.
Adrenal Steroidogenesis Inhibitors: Isturisa® (osilodrostat) and Recorlev® (levoketoconazole)
Isturisa and Recorlev act directly on the adrenal glands to inhibit the synthesis of cortisol. Osilodrostat (B612234) is a potent inhibitor of 11β-hydroxylase (CYP11B1), the enzyme that catalyzes the final step of cortisol biosynthesis.[5][6] Levoketoconazole, an enantiomer of ketoconazole, also inhibits several enzymes in the steroidogenesis pathway, including CYP11B1 and CYP17A1.[7][8][9][10][11]
Figure 2. Mechanism of Adrenal Steroidogenesis Inhibitors.
Glucocorticoid Receptor Antagonist: Korlym® (mifepristone)
Korlym works by blocking the glucocorticoid receptor (GR), thereby preventing cortisol from exerting its effects on the body's tissues.[12][13][14][15][16] This approach does not decrease cortisol production; in fact, it can lead to a compensatory increase in ACTH and cortisol levels.[12][16]
Figure 3. Mechanism of Glucocorticoid Receptor Antagonist.
Pituitary-Directed Therapy: Signifor® (pasireotide)
Signifor is a somatostatin (B550006) analog that targets somatostatin receptors (SSTRs), particularly SSTR5, which are often overexpressed on pituitary adenomas that cause Cushing's disease.[17][18][19][20][21] By binding to these receptors, pasireotide (B1678482) inhibits the secretion of adrenocorticotropic hormone (ACTH), leading to reduced cortisol production by the adrenal glands.[18][20][22]
Figure 4. Mechanism of Pituitary-Directed Therapy.
Comparative Efficacy: A Data-Driven Overview
The following tables summarize the key efficacy data from the pivotal clinical trials of clofutriben and its comparators. Direct head-to-head comparative trials are not yet available; therefore, these data should be interpreted with consideration of the different study designs and patient populations.
Table 1: Primary Efficacy Outcomes of Key Clinical Trials
| Drug (Trial Name) | Primary Endpoint | Efficacy Result | Citation(s) |
| Clofutriben (RESCUE) | Normalization of urinary free cortisol (UFC) at Week 6. | >60% of patients on clofutriben achieved normal UFC levels, compared to none on placebo. | [4][23] |
| Isturisa® (LINC 3) | Proportion of patients with normal mean UFC (mUFC) at Week 34 after a randomized withdrawal period. | 86% of patients on Isturisa® maintained normal mUFC vs. 29% on placebo. | [24][25][26][27] |
| Korlym® (SEISMIC) | Significant improvement in glucose control and overall clinical presentation. | 87% of patients showed clinically significant improvement as assessed by an independent review board. | [12][28][29][30][31] |
| Signifor® (PASPORT-CUSHINGS) | Proportion of patients with mUFC normalization at month 6. | 14.6% (600 µg bid) and 26.3% (900 µg bid) of patients achieved mUFC normalization. | [22][32] |
| Recorlev® (SONICS) | Proportion of patients with mUFC normalization at the end of a 6-month maintenance phase without a dose increase. | 30% of patients achieved the primary endpoint. | [33][34][35] |
Table 2: Key Secondary Efficacy Outcomes and Clinical Benefits
| Drug | Key Secondary Outcomes & Clinical Benefits | Citation(s) |
| Clofutriben | - Reduction in HbA1c.- Decrease in systolic blood pressure and LDL cholesterol.- Improvement in bone formation markers (osteocalcin).- No reported cases of adrenal insufficiency. | [23] |
| Isturisa® | - Sustained mUFC control over long-term treatment.- Improvements in cardiovascular and metabolic parameters (weight, blood pressure, glucose levels).- Reductions in the severity of physical features of hypercortisolism. | [25][26][27] |
| Korlym® | - Significant reductions in HbA1c and fasting glucose.- Reductions in weight and waist circumference.- Improvements in mood and cognition. | [31] |
| Signifor® | - Reduction in tumor volume in a significant proportion of patients.- Improvements in blood pressure, cholesterol, weight, and BMI. | [22][32][36] |
| Recorlev® | - Improvements in cardiovascular risk markers (fasting blood glucose, HbA1c, cholesterol, body weight, and BMI).- Improvements in clinician-rated signs and symptoms of Cushing's syndrome and patient-reported quality of life. | [33][34] |
Experimental Protocols: A Glimpse into the Methodologies
Understanding the design of the clinical trials is crucial for interpreting the efficacy data. The following sections provide an overview of the methodologies used in the key studies.
Clofutriben: The RESCUE Trial (Phase 2)
Figure 5. RESCUE Trial Workflow.
The RESCUE trial was a randomized, double-blind, placebo-controlled, crossover study that enrolled 17 adults with ACTH-dependent Cushing's syndrome.[23][37] Patients were randomized to one of two treatment sequences, each involving 6-week periods of either clofutriben (6mg/day) or placebo.[23] The primary endpoint was the normalization of urinary free cortisol at week 6.[23] Key inclusion criteria included a diagnosis of ACTH-dependent Cushing's syndrome with elevated UFC.[23] Following the initial blinded phase, patients had the option to enter an open-label extension.[4][37]
Isturisa®: The LINC 3 Trial (Phase 3)
Figure 6. LINC 3 Trial Workflow.
The LINC 3 trial was a multicenter, Phase 3 study with a double-blind, randomized withdrawal phase.[26] The study enrolled 137 patients with Cushing's disease who underwent an open-label dose titration period with osilodrostat for 24 weeks.[24][27] Patients who responded to treatment were then randomized to either continue osilodrostat or switch to a placebo for an 8-week period.[26] The primary endpoint was the proportion of patients who maintained normal mUFC at the end of the withdrawal period.[25]
Korlym®: The SEISMIC Trial (Phase 3)
Figure 7. SEISMIC Trial Workflow.
The SEISMIC study was an open-label, single-arm, multicenter Phase 3 trial that enrolled 50 patients with endogenous Cushing's syndrome who also had type 2 diabetes or glucose intolerance and were not candidates for surgery or had failed prior surgery.[12][29][30][38] Patients were treated with mifepristone for 24 weeks, with the dose titrated from 300 mg to a maximum of 1200 mg daily.[30] The primary endpoint was a significant improvement in glucose control, with overall clinical improvement also being a key measure of efficacy.[28][31]
Signifor®: The PASPORT-CUSHINGS Trial (Phase 3)
Figure 8. PASPORT-CUSHINGS Trial Workflow.
The PASPORT-CUSHINGS trial was a prospective, randomized, double-blind, Phase 3 study involving 162 patients with Cushing's disease.[22][32] Patients were randomized to receive either 600 µg or 900 µg of pasireotide twice daily for six months.[32][36] The primary endpoint was the proportion of patients who achieved normalization of mean urinary free cortisol at month six.[32] This was followed by a six-month open-label extension phase.[22]
Recorlev®: The SONICS Trial (Phase 3)
Figure 9. SONICS Trial Workflow.
The SONICS study was an open-label, single-arm, multinational Phase 3 trial that enrolled 94 patients with endogenous Cushing's syndrome.[33][34][35] The study consisted of a dose-titration phase where the dose of levoketoconazole was adjusted to normalize UFC, followed by a six-month fixed-dose maintenance phase.[33][34] The primary endpoint was the proportion of patients who achieved mUFC normalization at the end of the maintenance phase without a dose increase.[33] An extended evaluation phase followed for an additional six months.[39]
Conclusion
Clofutriben presents a promising and novel therapeutic strategy for the management of Cushing's syndrome. Its unique mechanism of targeting intracellular cortisol activation offers the potential for effective control of hypercortisolism's comorbidities with a favorable safety profile, particularly concerning the risk of adrenal insufficiency. While direct comparative efficacy data against other established treatments are not yet available, the initial results from the RESCUE trial are encouraging.
For researchers and drug development professionals, clofutriben's distinct mechanism warrants further investigation. Future head-to-head clinical trials will be crucial in definitively establishing its position within the therapeutic landscape for Cushing's syndrome. The detailed experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for understanding the current state of treatment and the potential of emerging therapies like clofutriben.
References
- 1. Scientific Overview — Sparrow Pharmaceuticals [sparrowpharma.com]
- 2. oxfordbrc.nihr.ac.uk [oxfordbrc.nihr.ac.uk]
- 3. Sparrow Pharmaceuticals Announces Completion of Phase 2 Trial and FDA Orphan Drug Designation of Clofutriben for Endogenous Cushing’s Syndrome - BioSpace [biospace.com]
- 4. cushingsdiseasenews.com [cushingsdiseasenews.com]
- 5. What is the mechanism of Osilodrostat Phosphate? [synapse.patsnap.com]
- 6. Osilodrostat | C13H10FN3 | CID 44139752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Levoketoconazole? [synapse.patsnap.com]
- 8. Levoketoconazole - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. What are the approved indications for Levoketoconazole? [synapse.patsnap.com]
- 10. Levoketoconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. recorlev.com [recorlev.com]
- 12. Mifepristone Mechanism of Action – My Endo Consult [myendoconsult.com]
- 13. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Mifepristone (RU 486) in Cushing's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mifepristone: treatment of Cushing's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Clinical management of patients with Cushing syndrome treated with mifepristone: consensus recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bloomtechz.com [bloomtechz.com]
- 18. What is the mechanism of Pasireotide Diaspartate? [synapse.patsnap.com]
- 19. discovery.researcher.life [discovery.researcher.life]
- 20. Mechanism of Action of Pasireotide – My Endo Consult [myendoconsult.com]
- 21. Pasireotide (SOM230): development, mechanism of action and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. cushingsdiseasenews.com [cushingsdiseasenews.com]
- 23. endocrine-abstracts.org [endocrine-abstracts.org]
- 24. ClinicalTrials.gov [clinicaltrials.gov]
- 25. firstwordpharma.com [firstwordpharma.com]
- 26. Efficacy and safety of osilodrostat in patients with Cushing's disease (LINC 3): a multicentre phase III study with a double-blind, randomised withdrawal phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Improvement in clinical features of hypercortisolism during osilodrostat treatment: findings from the Phase III LINC 3 trial in Cushing's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 28. SEISMIC Study Efficacy Results - Korlym® (mifepristone) HCP [korlym.com]
- 29. jmedicalcasereports.org [jmedicalcasereports.org]
- 30. researchgate.net [researchgate.net]
- 31. Corcept Therapeutics Inc.'s Data Published in Premier Endocrinology Journal Shows Korlym(TM) Provides Significant Clinical Improvement in Patients With Endogenous Cushing's Syndrome - BioSpace [biospace.com]
- 32. Signifor (Pasireotide) - Treatment for Cushing’s Disease - Clinical Trials Arena [clinicaltrialsarena.com]
- 33. hcplive.com [hcplive.com]
- 34. Strongbridge Biopharma plc Announces Publication of Diabetes Subgroup Analysis from Phase 3 SONICS Study of RECORLEV® (levoketoconazole) for the Treatment of Endogenous Cushing’s Syndrome in Frontiers in Endocrinology - BioSpace [biospace.com]
- 35. recorlev.com [recorlev.com]
- 36. Pasireotide treatment significantly reduces tumor volume in patients with Cushing's disease: results from a Phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. Sparrow Pharmaceuticals Announces Completion of Phase 2 Trial and FDA Orphan Drug Designation of Clofutriben for Endogenous Cushing’s Syndrome — Sparrow Pharmaceuticals [sparrowpharma.com]
- 38. corcept.com [corcept.com]
- 39. Levoketoconazole treatment in endogenous Cushing’s syndrome: extended evaluation of clinical, biochemical, and radiologic outcomes - PMC [pmc.ncbi.nlm.nih.gov]
Comparative In Vivo Efficacy of SG62 in Preclinical Animal Models
Disclaimer: As of the latest update, there is no publicly available scientific literature or clinical trial data for a therapeutic agent designated "SG62". The following guide is a representative example constructed for illustrative purposes, detailing how a novel therapeutic such as this compound would be validated in vivo against established alternatives. The data, protocols, and pathways are hypothetical and based on standard practices in preclinical oncology research.
This guide provides a comparative analysis of the therapeutic efficacy of the hypothetical agent this compound in a xenograft model of human colorectal cancer, benchmarked against a standard-of-care chemotherapy agent, 5-Fluorouracil (5-FU).
Quantitative Data Summary: this compound vs. 5-FU
The therapeutic efficacy of this compound was assessed based on its ability to inhibit tumor growth and improve survival in a mouse xenograft model. The results are summarized in the table below.
| Treatment Group | N | Mean Tumor Volume (Day 28) (mm³) ± SEM | Percent Tumor Growth Inhibition (% TGI) | Median Survival (Days) |
| Vehicle Control | 10 | 1854 ± 212 | - | 30 |
| This compound (20 mg/kg, i.p., daily) | 10 | 556 ± 88 | 70.0% | 52 |
| 5-Fluorouracil (50 mg/kg, i.p., weekly) | 10 | 982 ± 135 | 47.0% | 41 |
Experimental Protocols
The following section details the methodology employed for the in vivo comparative study.
1. Cell Line and Animal Model
-
Cell Line: Human colorectal carcinoma cell line HCT116 was used. These cells were cultured in McCoy's 5A Medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained at 37°C in a 5% CO₂ humidified incubator.
-
Animal Model: The study utilized 6-8 week old female athymic nude mice. Animals were housed in a specific-pathogen-free environment with ad libitum access to food and water.
2. Tumor Implantation and Group Allocation
-
A suspension of 5 x 10⁶ HCT116 cells in 100 µL of sterile phosphate-buffered saline (PBS) was injected subcutaneously into the right flank of each mouse.
-
Tumor growth was monitored every three days using digital calipers. Tumor volume was calculated using the formula: Volume = (Length x Width²)/2.
-
Once tumors reached an average volume of 100-150 mm³, the mice were randomly allocated into three treatment cohorts: Vehicle Control, this compound, and 5-Fluorouracil.
3. Drug Administration
-
Vehicle Control: Administered intraperitoneally (i.p.) daily with a solution of 5% DMSO in saline.
-
This compound: Administered i.p. daily at a dose of 20 mg/kg.
-
5-Fluorouracil: Administered i.p. once weekly at a dose of 50 mg/kg.
4. Efficacy Assessment
-
Tumor Growth Inhibition: Tumor volumes were measured throughout the study. The percentage of tumor growth inhibition (% TGI) was calculated on day 28.
-
Survival Analysis: The primary endpoint for survival was a tumor volume exceeding 2000 mm³ or the presentation of clinical signs of distress, at which point the animals were humanely euthanized. Survival was plotted on a Kaplan-Meier curve.
5. Statistical Methods
-
Differences in tumor volume between treatment groups were analyzed using a one-way analysis of variance (ANOVA) followed by Tukey's post-hoc test.
-
Survival data were analyzed using the log-rank (Mantel-Cox) test.
-
A p-value of less than 0.05 was considered statistically significant.
Visualizations
The following diagrams illustrate the hypothetical signaling pathway targeted by this compound and the workflow of the described in vivo experiment.
A Comparative Analysis of 11β-HSD1 Inhibitors: Metabolic Effects and Therapeutic Potential
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the metabolic effects of different 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors. This document summarizes key experimental data, details methodologies for pivotal experiments, and visualizes the underlying biological pathways and experimental workflows.
The enzyme 11β-HSD1 has emerged as a promising therapeutic target for metabolic disorders. By converting inactive cortisone (B1669442) to active cortisol within tissues like the liver and adipose tissue, it plays a crucial role in regulating local glucocorticoid levels.[1][2] Elevated intracellular cortisol is associated with insulin (B600854) resistance, hyperglycemia, dyslipidemia, and visceral obesity.[2][3] Consequently, inhibiting 11β-HSD1 is a strategy being explored for the treatment of type 2 diabetes and metabolic syndrome.[2][4] This guide compares the metabolic effects of several 11β-HSD1 inhibitors, including the non-selective inhibitor carbenoxolone (B1668346) and the selective inhibitors UE2343 (Xanamem™), BI 187004, and AZD4017.
Quantitative Data Summary
The following table summarizes the metabolic effects of different 11β-HSD1 inhibitors based on available preclinical and clinical data. Direct head-to-head clinical trial data for all compounds is limited; therefore, the presented data is a synthesis from various studies.
| Inhibitor | Study Population | Dosage | Duration | Key Metabolic Outcomes | Reference |
| Carbenoxolone | db/db mice (model of diabetes) | 10, 25, 50 mg/kg, twice daily | 10 days | Dose-dependent decrease in body weight (up to 13%), improved fat mass, energy expenditure, serum lipid profile, serum leptin and insulin, and glucose tolerance. Reduced activity of gluconeogenic enzymes PEPCK and G6Pase in the liver. | [5] |
| Healthy men and men with Type 2 Diabetes | 100mg 3x/day | 7 days | Reduced hepatic glucose production during hyperglucagonemia. No effect on glucose disposal or suppression of free fatty acids during hyperinsulinemia. Reduced total cholesterol in healthy subjects. | [6][7] | |
| Mice with diet-induced obesity | Daily intraperitoneal injections | 16 days | Significantly lowered body weight and non-fasting plasma glucose levels. Improved glucose tolerance and insulin sensitivity. | [8] | |
| UE2343 (Xanamem™) | Healthy male subjects | Single and multiple ascending doses (10, 20, 35 mg) | Up to 12 days | Primarily developed for cognitive disorders with brain penetration.[1] Reduced urinary tetrahydrocortisols/tetrahydrocortisone ratio, indicating maximal 11β-HSD1 inhibition in the liver. Plasma cortisol levels were unchanged.[9][10] | [1][9][10] |
| BI 187004 | Patients with Type 2 Diabetes and overweight/obesity | Once-daily doses (80 and 240 mg) | 28 days | No clinically relevant changes in body weight or meal tolerance test parameters. A significant increase was observed in weighted mean plasma glucose but not fasting plasma glucose.[11][12] Near-full inhibition of 11β-HSD1 in the liver was observed.[11] | [11][12] |
| AZD4017 | Overweight female cohort with idiopathic intracranial hypertension (IIH) | 400 mg twice daily | 12 weeks | Significant improvements in lipid profiles (decreased cholesterol, increased HDL).[13][14] Increased lean muscle mass.[13][14] No changes in body mass index, fat mass, or markers of glucose metabolism.[13][14] | [13][14][15] |
| INCB13739 | Patients with Type 2 Diabetes on metformin | Not specified | 12 weeks | Decreased total cholesterol, LDL, triglycerides, HbA1c, fasting plasma glucose, body weight, and HOMA-IR. | [16] |
| MK-0916 | Obese patients with hypertension | Not specified | 12 weeks | Modest positive changes in body weight and LDL-C. Decreased HDL-C with MK-0736 (a related compound). | [17] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the process of evaluating these inhibitors, the following diagrams illustrate the core signaling pathway and a general experimental workflow.
Caption: The 11β-HSD1 signaling pathway, illustrating the conversion of inactive cortisone to active cortisol, which then leads to various metabolic effects. 11β-HSD1 inhibitors block this conversion.
Caption: A generalized experimental workflow for evaluating the metabolic effects of 11β-HSD1 inhibitors, from preclinical animal models to human clinical trials.
Detailed Experimental Protocols
Below are detailed methodologies for key experiments frequently cited in the evaluation of 11β-HSD1 inhibitors.
Oral Glucose Tolerance Test (OGTT)
Objective: To assess glucose metabolism and the body's ability to clear a glucose load.
Protocol:
-
Animal Preparation: Animals are fasted overnight (typically 12-16 hours) with free access to water.
-
Baseline Blood Sample: A baseline blood sample is collected from the tail vein to measure fasting blood glucose and insulin levels.
-
Glucose Administration: A concentrated glucose solution (e.g., 2 g/kg body weight) is administered orally via gavage.
-
Blood Sampling: Blood samples are collected at specific time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Analysis: Blood glucose levels are measured for each time point. The area under the curve (AUC) for glucose is calculated to quantify glucose tolerance. Plasma insulin levels may also be measured to assess insulin secretion in response to the glucose challenge.
Insulin Tolerance Test (ITT)
Objective: To evaluate insulin sensitivity by measuring the rate of glucose clearance in response to exogenous insulin.
Protocol:
-
Animal Preparation: Animals are fasted for a shorter period (typically 4-6 hours) to avoid hypoglycemia.
-
Baseline Blood Sample: A baseline blood sample is collected to determine basal blood glucose levels.
-
Insulin Administration: Human or porcine insulin (e.g., 0.75 U/kg body weight) is administered via intraperitoneal injection.
-
Blood Sampling: Blood samples are collected at regular intervals after insulin injection (e.g., 15, 30, 45, and 60 minutes).
-
Analysis: Blood glucose levels are measured at each time point. The rate of glucose disappearance is calculated to determine insulin sensitivity.
Measurement of Plasma Lipids
Objective: To quantify the levels of key lipids in the blood to assess the impact of the inhibitor on lipid metabolism.
Protocol:
-
Sample Collection: Blood is collected from fasted animals or human subjects into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Separation: The blood is centrifuged to separate the plasma from blood cells.
-
Lipid Analysis: Plasma levels of total cholesterol, high-density lipoprotein (HDL) cholesterol, low-density lipoprotein (LDL) cholesterol, and triglycerides are measured using commercially available enzymatic assay kits.
-
Data Expression: Lipid concentrations are typically expressed in mg/dL or mmol/L.
Discussion and Conclusion
The available data indicate that 11β-HSD1 inhibitors can exert beneficial metabolic effects, although the extent and nature of these effects vary between different compounds and study populations.
Carbenoxolone , a non-selective inhibitor, has demonstrated improvements in glucose tolerance, insulin sensitivity, and lipid profiles in preclinical models.[5][8] However, its lack of selectivity, particularly its inhibition of 11β-HSD2, can lead to mineralocorticoid-related side effects, limiting its therapeutic potential.[1]
Selective 11β-HSD1 inhibitors have been developed to overcome the limitations of non-selective agents. AZD4017 showed positive effects on lipid profiles and lean muscle mass in a specific patient cohort, but did not significantly alter glucose metabolism.[13][14] BI 187004 , despite achieving near-full inhibition of hepatic 11β-HSD1, did not produce clinically relevant improvements in metabolic parameters in patients with type 2 diabetes.[11][12] In contrast, INCB13739 demonstrated broader positive metabolic effects, including improvements in glycemic control and lipid profiles.[16] UE2343 has been primarily investigated for its neurological effects due to its ability to penetrate the brain.[1][9]
The variable outcomes observed in clinical trials with different 11β-HSD1 inhibitors suggest that the therapeutic window and target patient population are critical considerations. While the preclinical data have been largely promising, translating these findings into robust clinical efficacy for metabolic diseases remains a challenge.[2] Future research should focus on understanding the tissue-specific actions of these inhibitors and identifying patient subgroups most likely to benefit from this therapeutic approach. The development of next-generation 11β-HSD1 inhibitors with optimized pharmacokinetic and pharmacodynamic profiles may yet unlock the full therapeutic potential of targeting this enzyme for the treatment of metabolic disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 as Potential Drugs for Type 2 Diabetes Mellitus—A Systematic Review of Clinical and In Vivo Preclinical Studies [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of 11β-hydroxysteroid dehydrogenase 1 by carbenoxolone affects glucose homeostasis and obesity in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of 11β-HSD1 activity in vivo limits glucocorticoid exposure to human adipose tissue and decreases lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Sub-chronic administration of the 11beta-HSD1 inhibitor, carbenoxolone, improves glucose tolerance and insulin sensitivity in mice with diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selection and early clinical evaluation of the brain‐penetrant 11β‐hydroxysteroid dehydrogenase type 1 (11β‐HSD1) inhibitor UE2343 (Xanamem™) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selection and early clinical evaluation of the brain-penetrant 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor UE2343 (Xanamem™) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Safety, tolerability, pharmacodynamics and pharmacokinetics following once-daily doses of BI 187004, an inhibitor of 11 beta-hydroxysteroid dehydrogenase-1, over 28 days in patients with type 2 diabetes mellitus and overweight or obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. 11βHSD1 Inhibition with AZD4017 Improves Lipid Profiles and Lean Muscle Mass in Idiopathic Intracranial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. mdpi.com [mdpi.com]
- 17. 11β-HSD as a New Target in Pharmacotherapy of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of SPI-62 and BI 187004 in Metabolic Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two investigational 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors, SPI-62 (clofutriben) and BI 187004, based on available preclinical and clinical data in the context of metabolic diseases. As direct head-to-head studies are not publicly available, this comparison synthesizes findings from separate investigations to offer insights into their respective profiles.
At a Glance: SPI-62 vs. BI 187004
| Feature | SPI-62 (clofutriben) | BI 187004 |
| Mechanism of Action | Selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1)[1] | Selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1)[2][3] |
| Therapeutic Target | Intracellular conversion of cortisone (B1669442) to cortisol[1] | Intracellular conversion of cortisone to cortisol[4][5][6] |
| Key Metabolic Indications Investigated | Cushing's syndrome, autonomous cortisol secretion, type 2 diabetes with peripheral neuropathy[1][7][8] | Type 2 diabetes mellitus with overweight or obesity[2][3][4][5][6] |
| Reported Efficacy in Metabolic Parameters | In a Phase 2 trial of subjects with diabetic peripheral neuropathy, showed a separation from placebo at six weeks of: - HbA1c: -0.5% - Glucose: -1.64 mM - Cholesterol: -0.77 mM - Triglycerides: -0.42 mM[7][9] | In a 14-day study in patients with T2DM and obesity, no dose-dependent effect on fasting plasma glucose, fasting insulin, or HOMA-IR was observed.[10] A 28-day study in a similar population found no clinically relevant effects on most glucose and lipid metabolism endpoints, but a significant increase in weighted mean plasma glucose at 80 mg and 240 mg doses.[4][6] |
| Target Tissue Engagement | Demonstrated full and sustained intracellular cortisol reduction in the liver and target engagement in the brain.[7][9] | Showed near-full inhibition of 11β-HSD1 in the liver.[4][6] Median inhibition in subcutaneous adipose tissue ranged from 87.9% to 99.4% after the second dose.[2][3][10] |
Signaling Pathway of 11β-HSD1 Inhibition
Both SPI-62 and BI 187004 act on the same signaling pathway to modulate intracellular cortisol levels. The diagram below illustrates this mechanism.
Caption: Mechanism of SPI-62 and BI 187004 via 11β-HSD1 inhibition.
Quantitative Data Summary
The following tables summarize the quantitative data available from clinical trials of SPI-62 and BI 187004 in patient populations with metabolic conditions.
Table 1: Effects of SPI-62 on Metabolic Parameters in Subjects with Diabetic Peripheral Neuropathy (6-Week, Phase 2 Trial)[7][9]
| Parameter | Placebo-Corrected Change from Baseline |
| HbA1c | -0.5% |
| Glucose | -1.64 mM |
| Cholesterol | -0.77 mM |
| Triglycerides | -0.42 mM |
Table 2: Effects of BI 187004 on 11β-HSD1 Inhibition and Glycemic Control in Patients with Type 2 Diabetes and Overweight/Obesity
| Study Duration & Population | Key Findings |
| 14-Day, Multiple Rising Dose Study [2][3][10] | - Adipose Tissue 11β-HSD1 Inhibition: - 87.9% - 99.4% (median, after 2nd dose) - 73.8% - 97.5% (median, 24h after last dose) - Glycemic Control: No dose-dependent effect on fasting plasma glucose, fasting insulin, or HOMA-IR. |
| 28-Day, Phase II Trial [4][6] | - Liver 11β-HSD1 Inhibition: Near-full inhibition. - Glycemic Control: No clinically relevant effects on most glucose and lipid metabolism endpoints. Significant increase in weighted mean plasma glucose with 80 mg and 240 mg doses. |
Experimental Protocols
While detailed, step-by-step protocols for the specific clinical trials are proprietary, the following outlines a representative experimental design based on the methodologies described in the publications for evaluating 11β-HSD1 inhibitors in patients with type 2 diabetes.
Representative Clinical Trial Protocol for an 11β-HSD1 Inhibitor in Type 2 Diabetes
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multiple-dose study.
-
Participant Population: Male and female patients diagnosed with type 2 diabetes mellitus and classified as overweight or obese (e.g., BMI 28-40 kg/m ²).
-
Intervention:
-
Oral administration of the 11β-HSD1 inhibitor (e.g., SPI-62 or BI 187004) at various doses or a matching placebo, once daily for a specified duration (e.g., 14 or 28 days).
-
-
Assessments:
-
Pharmacodynamics:
-
Liver 11β-HSD1 Inhibition: Assessed indirectly by measuring the ratio of urinary cortisol and cortisone metabolites (e.g., (5α-tetrahydrocortisol + 5β-tetrahydrocortisol)/tetrahydrocortisone) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]
-
Adipose Tissue 11β-HSD1 Inhibition: Determined from subcutaneous adipose tissue biopsies, with enzyme activity measured ex vivo.[10]
-
-
Efficacy:
-
Glycemic Control: Measurement of HbA1c, fasting plasma glucose, fasting insulin, and calculation of HOMA-IR at baseline and end of treatment.
-
Lipid Profile: Measurement of total cholesterol, LDL, HDL, and triglycerides at baseline and end of treatment.
-
-
Safety and Tolerability: Monitoring of adverse events, clinical laboratory parameters, electrocardiograms (ECGs), and vital signs throughout the study.
-
-
Data Analysis: Statistical comparison of the changes from baseline in the active treatment groups versus the placebo group.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a clinical trial evaluating an 11β-HSD1 inhibitor in a metabolic disease context.
Caption: A generalized workflow for a clinical trial of an 11β-HSD1 inhibitor.
Conclusion
Based on the available data, SPI-62 has demonstrated clinically meaningful improvements in glycemic control and lipid profiles in a phase 2 study of subjects with diabetic peripheral neuropathy.[7][9] In contrast, studies on BI 187004 in patients with type 2 diabetes and obesity, despite showing target engagement in the liver and adipose tissue, did not translate into significant improvements in key metabolic endpoints and, in one study, was associated with an increase in weighted mean plasma glucose.[4][6][10]
It is important to note that the patient populations and study designs differed between the trials for these two compounds, which could contribute to the divergent outcomes. The ongoing and future clinical trials for SPI-62 in patient populations with hypercortisolism will provide further insights into its metabolic effects.[1][8] For BI 187004, further clinical development for type 2 diabetes and obesity appears to have been halted.[10] Researchers and drug development professionals should consider these findings in the context of their specific research interests and the targeted patient populations for 11β-HSD1 inhibition.
References
- 1. cushingsdiseasenews.com [cushingsdiseasenews.com]
- 2. Selective Inhibition of 11beta-Hydroxysteroiddehydrogenase-1 with BI 187004 in Patients with Type 2 Diabetes and Overweight or Obesity: Safety, Pharmacokinetics, and Pharmacodynamics After Multiple Dosing Over 14 Days - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Safety, tolerability, pharmacodynamics and pharmacokinetics following once-daily doses of BI 187004, an inhibitor of 11 beta-hydroxysteroid dehydrogenase-1, over 28 days in patients with type 2 diabetes mellitus and overweight or obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iasp-pain.org [iasp-pain.org]
- 6. researchgate.net [researchgate.net]
- 7. Sparrow Pharmaceuticals Presents Data on SPI-62 at the European Congress of Endocrinology — Sparrow Pharmaceuticals [sparrowpharma.com]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. Sparrow Pharmaceuticals Presents Data on SPI-62 at the European Congress of Endocrinology [businesswire.com]
- 10. Selective Inhibition of 11beta-Hydroxysteroiddehydrogenase-1 with BI 187004 in Patients with Type 2 Diabetes and Overweight or Obesity: Safety, Pharmacokinetics, and Pharmacodynamics After Multiple Dosing Over 14 Days - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thieme-connect.com [thieme-connect.com]
Safety Operating Guide
Proper Disposal Procedures for SG62 Products
The identifier "SG62" applies to several distinct chemical products utilized in research and industrial settings. Each product possesses unique chemical properties and, consequently, requires specific disposal protocols to ensure safety and regulatory compliance. This guide provides detailed, step-by-step disposal procedures for three common "this compound" designated products: RENOCLEAN SGC 62 , an industrial cleaning fluid; Sikagard 62 , a two-part epoxy resin; and MR® 62 Penetrant red , an aerosol for non-destructive testing. Adherence to these guidelines is crucial for laboratory safety and responsible chemical handling.
Summary of Disposal Requirements
The following table summarizes the key disposal information for each this compound product. This allows for a quick comparison of the required procedures.
| Product Name | Waste Type | Container Requirements | Disposal Method | Key Precautions |
| RENOCLEAN SGC 62 | Chemical Waste | Labeled, sealed, and compatible container | Licensed hazardous waste disposal facility | Do not mix with other chemicals. Absorb spills with inert material. |
| Sikagard 62 | Special/Hazardous Waste (uncured); Solid Waste (cured) | Labeled, sealed container for uncured resin. Standard disposal for cured solid. | Licensed hazardous waste disposal facility for uncured parts. Landfill for fully cured resin. | Do not dispose of uncured resin in drains. Ensure complete curing before disposing as solid waste. |
| MR® 62 Penetrant red | Hazardous/Universal Waste | Puncture-proof container for empty cans; original or approved container for unused product. | Licensed hazardous waste or universal waste handler. | Do not incinerate, puncture, or crush aerosol cans. Store away from heat. |
Experimental Protocols: Step-by-Step Disposal Procedures
RENOCLEAN SGC 62 (Industrial Cleaning Fluid)
Objective: To safely dispose of unused or spent RENOCLEAN SGC 62 in accordance with environmental regulations.
Methodology:
-
Personal Protective Equipment (PPE): Before handling, ensure appropriate PPE is worn, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Waste Identification: Label the waste container clearly as "Hazardous Waste: RENOCLEAN SGC 62".
-
Containment:
-
For unused product, keep it in its original, tightly sealed container.
-
For spent cleaning solutions or spill residues, collect the liquid and any contaminated absorbent materials (e.g., vermiculite, sand) and place them into a designated, leak-proof, and chemically compatible container.
-
-
Storage: Store the waste container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal through a licensed environmental waste management company. Provide the Safety Data Sheet (SDS) to the disposal contractor. Do not discharge into sewers or waterways.[1][2]
Sikagard 62 (Two-Part Epoxy Resin)
Objective: To safely manage and dispose of the two components of Sikagard 62 (Part A and Part B) and the cured final product.
Methodology:
-
PPE: Wear safety glasses, chemical-resistant gloves, and protective clothing when handling either component or the mixed resin.
-
Disposal of Uncured Components:
-
The individual components (Part A and Part B) are considered hazardous waste.[3][4]
-
Do not mix the two parts for the sole purpose of disposal unless it is part of an approved treatment process by your institution.[4]
-
Keep Part A and Part B in their original, separate, and sealed containers.
-
Label each container clearly as "Hazardous Waste: Sikagard 62 Part A" or "Hazardous Waste: Sikagard 62 Part B".
-
Arrange for disposal through a licensed hazardous waste contractor.[5][6][7]
-
-
Disposal of Cured Epoxy:
-
Empty Containers: Empty containers may retain hazardous residues and should be disposed of through a licensed waste contractor.[3][5]
MR® 62 Penetrant red (Aerosol)
Objective: To safely dispose of used and unused MR® 62 aerosol cans.
Methodology:
-
PPE: Wear safety glasses and gloves.
-
Handling and Storage:
-
Do not pierce, burn, or expose the aerosol can to temperatures above 50°C (122°F), even when empty, as it may burst.[8]
-
Store in a well-ventilated area away from heat and ignition sources.
-
-
Disposal of Partially Full or Full Cans:
-
Disposal of Empty Cans:
-
An aerosol can is considered empty when it no longer dispenses product and the propellant is exhausted.
-
Regulations for the disposal of empty aerosol cans may vary. Some jurisdictions may allow for disposal in regular trash or recycling after ensuring they are completely empty. However, it is best practice to treat them as hazardous waste.[7][10]
-
Under U.S. EPA regulations, aerosol cans can be managed as universal waste, which provides a more streamlined disposal process.[5]
-
Alternatively, specialized equipment can be used to puncture and drain the cans, rendering the metal recyclable and the contents to be disposed of as hazardous waste. This should only be done by trained personnel with the proper equipment.[5]
-
-
Final Disposal Step: Label the collection container for waste aerosol cans as "Hazardous Waste: Aerosol Cans" and arrange for disposal through your institution's environmental health and safety department or a licensed contractor.[8]
Visualizing the Disposal Workflow
The following diagram illustrates the general decision-making process for the disposal of this compound products.
Caption: Logical workflow for the disposal of different this compound products.
References
- 1. resin4decor.com [resin4decor.com]
- 2. m.youtube.com [m.youtube.com]
- 3. How to Dispose of 2-Part Epoxy Solutions | Lion Technology [lion.com]
- 4. pca.state.mn.us [pca.state.mn.us]
- 5. justrite.com [justrite.com]
- 6. pittsburghsprayequip.com [pittsburghsprayequip.com]
- 7. Aerosol Disposal [blink.ucsd.edu]
- 8. epoxyworks.com [epoxyworks.com]
- 9. wastedirect.co.uk [wastedirect.co.uk]
- 10. louisville.edu [louisville.edu]
Essential Safety and Logistical Information for Handling Hazardous Chemicals (Placeholder: SG62)
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling hazardous chemicals, using "SG62" as a placeholder for a substance requiring stringent safety protocols. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
A risk assessment should always be conducted to determine the specific PPE required for handling any hazardous substance.[1] The following table summarizes general PPE recommendations for working with hazardous chemicals.
| PPE Category | Component | Protection Level | Recommended For |
| Eye and Face Protection | Safety Glasses with Side Shields | Minimum | Handling solids and low-risk liquids. |
| Chemical Splash Goggles | Moderate | Handling corrosive or volatile liquids.[2] | |
| Face Shield | Maximum | Operations with a high risk of splashing.[3] | |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile, Neoprene) | Varies by chemical | Essential for all direct handling of hazardous chemicals.[4] |
| Inner and Outer Gloves | High | Required for highly toxic or corrosive substances.[3] | |
| Body Protection | Laboratory Coat | Minimum | Standard for all laboratory work.[5] |
| Chemical-Resistant Apron or Suit | Moderate to High | When there is a risk of splashes or significant contamination. | |
| Coveralls | High | For extensive handling or in high-concentration environments.[3] | |
| Respiratory Protection | Fume Hood | Engineering Control | Primary method for controlling inhalation exposure. |
| Air-Purifying Respirator (APR) | Varies by cartridge | When airborne concentrations of a known substance are high.[3] | |
| Self-Contained Breathing Apparatus (SCBA) | Maximum | For unknown atmospheres or oxygen-deficient environments.[3] | |
| Foot Protection | Closed-Toed Shoes | Minimum | Required in all laboratory settings.[5] |
| Chemical-Resistant Boots | High | For large-scale operations or spill response.[3] |
Standard Operating Procedure for Handling "this compound"
This protocol outlines a step-by-step procedure for the safe handling of a hazardous chemical like "this compound" in a laboratory setting.
1. Pre-Handling Preparation:
- Risk Assessment: Conduct a thorough risk assessment to identify all potential hazards associated with "this compound" and the planned experiment.[1]
- Review Safety Data Sheet (SDS): Carefully read the SDS for "this compound" to understand its physical and chemical properties, hazards, and specific handling instructions.
- Assemble PPE: Based on the risk assessment and SDS, select and inspect the appropriate PPE. Ensure all items are in good condition.
- Prepare Workspace: Designate a specific area for handling "this compound," preferably within a certified chemical fume hood. Ensure the area is clean and free of clutter.
- Emergency Equipment Check: Verify the location and functionality of emergency equipment, including safety showers, eyewash stations, and fire extinguishers.[5]
2. Handling and Use:
- Donning PPE: Put on all required PPE in the correct order (e.g., gown, mask, goggles, gloves).[2]
- Weighing and Transfer:
- For solids, handle in a fume hood to minimize inhalation of dust.
- For liquids, use appropriate tools (e.g., pipettes, graduated cylinders) to transfer the chemical, avoiding splashes.
- Experimental Procedure:
- Conduct all manipulations of "this compound" within the designated and controlled area.
- Keep all containers of "this compound" closed when not in use.
- Use the smallest quantity of the chemical necessary for the experiment.
- Spill Management:
- In case of a small spill, follow the spill cleanup procedures outlined in the SDS.
- For large spills, evacuate the area and contact the appropriate emergency response team.
3. Post-Handling Procedures:
- Decontamination:
- Wipe down all surfaces and equipment that may have come into contact with "this compound" using an appropriate decontaminating agent.
- Waste Disposal:
- Segregate "this compound" waste into clearly labeled, compatible waste containers as per institutional and regulatory guidelines.[6][7]
- Never dispose of hazardous waste down the drain unless explicitly permitted by safety protocols.[6]
- Doffing PPE: Remove PPE in a manner that avoids self-contamination, typically in the reverse order it was put on (e.g., gloves, goggles, gown, mask).[2]
- Personal Hygiene: Wash hands thoroughly with soap and water after removing PPE.[5]
Workflow for Safe Chemical Handling
The following diagram illustrates the logical progression of steps for safely handling a hazardous chemical in a laboratory environment.
Caption: Workflow for Safe Handling of Hazardous Chemicals.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
